2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Description
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Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMNYYZCVYAOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a molecule of significant interest due to its core γ-lactone structure. The tetrahydrofuran scaffold is a privileged motif found in a vast array of natural products and biologically active molecules, exhibiting properties ranging from antitumor to antimicrobial.[1][2][3] This document outlines a plausible and robust synthetic strategy, details a step-by-step experimental protocol, and establishes a full characterization workflow. The causality behind experimental choices is explained to provide field-proven insights for researchers aiming to synthesize and study this compound or its analogues for applications in drug development, material science, and catalysis.[4]
Introduction and Significance
This compound is an organic compound with the molecular formula C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol .[4][5] Its structure is distinguished by three key functional domains: a γ-butyrolactone core (5-oxotetrahydrofuran), a carboxylic acid at the C3 position, and a 2-methoxyphenyl substituent at the C2 position.[4] This unique combination of functional groups suggests potential for diverse chemical reactivity and biological activity.[4]
The tetrahydrofuran ring system is a cornerstone of medicinal chemistry, present in numerous natural products that display a wide spectrum of biological activities, including antitumor, antimalarial, and antiprotozoal effects.[1] The inherent value of this scaffold drives considerable research into novel and efficient synthetic methodologies for creating substituted tetrahydrofuran derivatives.[1][2] The target molecule, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules and for screening in biological assays.
Strategic Approaches to Synthesis
The construction of the this compound core can be approached through several established synthetic strategies. The choice of method often depends on the desired stereochemistry, scalability, and availability of starting materials.
Cyclization Reactions: The Foundational Approach
A primary strategy for forming the tetrahydrofuran ring is through intramolecular cyclization.[4] This typically involves generating a linear precursor containing a nucleophile (often a hydroxyl group) and a suitable leaving group, which then react to close the ring.[1] For the target molecule, this could involve a Michael addition followed by lactonization.
Multicomponent Reactions (MCRs): A Strategy for Efficiency
Multicomponent reactions, which combine three or more starting materials in a single pot, offer a highly efficient pathway to complex molecular architectures.[6]
-
The Passerini Reaction: This powerful three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxyamide.[6][7] An intramolecular variant of the Passerini reaction is a well-established method for synthesizing lactones, making it a highly attractive, albeit complex, potential route.[8][9]
-
The Ugi Reaction: While the classic Ugi four-component reaction might not directly yield the target structure, its versatility in creating diverse scaffolds makes it a tool to consider for generating advanced intermediates that could be subsequently converted to the desired lactone.[10][11]
Proposed Synthetic Strategy: Michael Addition and Lactonization
For this guide, we propose a robust and logical two-step synthesis based on fundamental and reliable organic reactions. This approach offers a clear and accessible pathway for laboratory-scale synthesis. The strategy involves an initial Michael addition to form the carbon skeleton, followed by hydrolysis and acid-catalyzed lactonization to construct the γ-lactone ring.
Caption: Proposed Synthetic Pathway.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Disclaimer: This protocol is a proposed route based on established chemical principles. All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).
Reagents and Materials
-
2-Methoxybenzaldehyde
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or Sodium metal
-
Absolute Ethanol
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, separatory funnel, and magnetic stirrer.
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step 1: Synthesis of Diethyl 2-(1-(2-methoxyphenyl)prop-2-ene-1,3-diyl)malonate
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol (50 mL).
-
Addition of Reagents: To the cooled sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir for 15 minutes.
-
Subsequently, add 2-methoxybenzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up: After completion, cool the reaction to room temperature and neutralize with 1 M HCl. Remove the ethanol under reduced pressure.
-
Partition the residue between water (50 mL) and diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate adduct. Purification may be performed via flash column chromatography if necessary.
Step 2: Hydrolysis and Lactonization to Final Product
-
Saponification: Dissolve the crude intermediate from Step 1 in ethanol (50 mL) in a round-bottom flask. Add an aqueous solution of NaOH (3.0 eq in 25 mL of water).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours until the saponification is complete (monitored by TLC).
-
Lactonization: Cool the mixture to room temperature and carefully acidify to pH 1-2 with concentrated HCl. A precipitate may form.
-
Heat the acidified mixture gently (50-60 °C) for 1-2 hours to promote intramolecular cyclization (lactonization).
-
Isolation and Purification: Cool the reaction mixture. If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).[12]
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel.[12]
Characterization
A full suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized this compound.[13][14]
Caption: General Experimental Workflow.
Spectroscopic Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic Protons: Multiplets between ~6.8-7.4 ppm. OCH₃ Protons: Singlet around ~3.8 ppm. Lactone Ring Protons: Complex multiplets for H2, H3, and H4 protons. COOH Proton: Broad singlet, typically >10 ppm. | Confirms the presence of the methoxyphenyl group, the core ring structure, and the carboxylic acid proton.[15] |
| ¹³C NMR | Carbonyl Carbons: Signals at ~170-180 ppm (lactone and carboxylic acid). Aromatic Carbons: Signals between ~110-160 ppm. OCH₃ Carbon: Signal around ~55 ppm. Lactone Ring Carbons: Aliphatic signals in the ~30-80 ppm range. | Provides a carbon count and confirms the electronic environment of each carbon atom in the molecule.[15] |
| IR Spectroscopy | ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1770 cm⁻¹: C=O stretch of the γ-lactone.[16][17] ~1710 cm⁻¹: C=O stretch of the carboxylic acid. ~1250 cm⁻¹: C-O stretch of the aryl ether. | Confirms the presence of key functional groups: carboxylic acid, lactone, and ether.[18][19] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for C₁₂H₁₂O₅ [M+H]⁺: 237.0707. Found: Value should be within 5 ppm of the calculated mass. | Unambiguously confirms the elemental composition and molecular formula of the synthesized compound.[20] |
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₅ |
| Molecular Weight | 236.22 g/mol [4][5] |
| Appearance | Expected to be a white to off-white solid. |
| Melting Point | To be determined experimentally. A sharp melting point indicates high purity. |
| Solubility | Expected to be soluble in polar organic solvents like ethyl acetate, acetone, and methanol. |
Conclusion
This guide details a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route, based on a Michael addition followed by lactonization, is robust and relies on well-understood organic chemistry principles. The characterization workflow provides a clear framework for unequivocally verifying the structure and purity of the final product. This molecule, as a member of the biologically significant tetrahydrofuran family, serves as a valuable target for further investigation in medicinal chemistry and materials science.
References
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ACS Publications. (2014, November 3). Synthesis of Chiral γ-Lactones by One-Pot Sequential Enantioselective Organocatalytic Michael Addition of Boronic Acids and Diastereoselective Intramolecular Passerini Reaction. The Journal of Organic Chemistry. Available from: [Link]
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NIH Public Access. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available from: [Link]
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Wiley Online Library. (2021, March 12). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of lactones by intramolecular Passerini reaction. Available from: [Link]
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Thieme Connect. (n.d.). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Available from: [Link]
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ResearchGate. (2021, March 12). (PDF) Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). Butyrolactone - the NIST WebBook. Available from: [Link]
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MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]
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The Benicewicz Group. (n.d.). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Available from: [Link]
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ResearchGate. (2021, August 5). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Available from: [Link]
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MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link]
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PubMed Central. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Available from: [Link]
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ResearchGate. (2021, October 13). (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]
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Chemsrc. (n.d.). CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid. Available from: [Link]
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An In-Depth Technical Guide to the Chemical Properties of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydrofuran ring system is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Within this broad class, molecules featuring a lactone, a carboxylic acid, and an aryl substituent, such as 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, represent a compelling chemotype for drug discovery. The strategic placement of these functional groups offers multiple points for molecular interaction and synthetic modification.
This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited publicly available experimental data for this specific molecule, this guide will also incorporate data and protocols for closely related analogs to provide a robust understanding of the compound's expected behavior and characterization.
Core Molecular Attributes
This compound is a complex organic molecule characterized by a central five-membered lactone (a cyclic ester) ring.[3] This core structure is further functionalized with a carboxylic acid group at the 3-position and a 2-methoxyphenyl group at the 2-position. The presence of these distinct functional moieties—a lactone, a carboxylic acid, an ether, and an aromatic ring—imparts a unique combination of chemical reactivity and potential for biological activity.[3]
Chemical Structure and Identification
-
IUPAC Name: (2S,3S)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid (for the trans isomer)
-
Molecular Formula: C₁₂H₁₂O₅[3]
-
Molecular Weight: 236.22 g/mol [3]
-
CAS Numbers: 99226-02-5 (trans-isomer), 117621-06-4 (unspecified stereochemistry)[4]
Physicochemical Properties
A summary of the known and predicted physicochemical properties is presented in Table 1. Direct experimental data for this specific compound is limited; therefore, data from closely related analogs are included for comparative purposes.
| Property | Value for this compound | Reference/Notes |
| Appearance | White to light-yellow powder or crystals. | [4] |
| Melting Point | 124-125 °C | [5] |
| Boiling Point | 479.1 °C (Predicted) | [6] |
| Solubility | Soluble in DMSO. Water solubility is expected to be low. | Analog (R)-Tetrahydrofuran-2-carboxylic acid is soluble in DMSO.[7] |
| pKa | ~3.2-4.5 (Predicted) | Based on analogous furan dicarboxylic acids and the typical pKa of carboxylic acids.[8] |
| Storage | Sealed in a dry environment, at 2-8°C for long-term storage. | [4][6] |
Synthesis and Reactivity
The synthesis of substituted tetrahydrofurans is a well-established area of organic chemistry, with numerous strategies available.[9] For the specific synthesis of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids, asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones has been reported as a viable method.[10]
General Synthetic Approach
A plausible synthetic pathway involves the asymmetric oxidation of a corresponding 3-(2-methoxyphenyl)-2-hydroxycyclopent-2-en-1-one. This approach provides a route to enantiomerically enriched products.[10][11]
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Spectroscopic Characterization of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. As a molecule with potential applications in medicinal chemistry and organic synthesis, a thorough understanding of its structural features is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related molecules. Furthermore, this guide details the standardized experimental protocols for acquiring such data, offering a framework for the empirical validation and further investigation of this and similar molecular entities.
Introduction
This compound is a complex organic molecule featuring a γ-butyrolactone ring, a carboxylic acid functional group, and a methoxy-substituted aromatic side chain. Its molecular formula is C₁₂H₁₂O₅, with a corresponding molecular weight of approximately 236.22 g/mol . The unique arrangement of these functionalities suggests potential for diverse chemical reactivity and biological activity, making it a compound of interest in drug discovery and synthetic chemistry.
Accurate structural elucidation is the cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as NMR, IR, and MS provide a powerful, non-destructive means to probe the molecular architecture, offering insights into connectivity, functional groups, and overall molecular weight. This guide is intended to serve as a foundational resource for researchers working with or synthesizing this compound, providing a reliable prediction of its spectral characteristics and the methodologies to obtain them.
Molecular Structure and Stereochemistry
The core of the molecule is a five-membered tetrahydrofuran ring, which includes a lactone (cyclic ester). A carboxylic acid is attached at the 3-position, and a 2-methoxyphenyl group is at the 2-position. The presence of two stereocenters at positions 2 and 3 of the tetrahydrofuran ring implies the existence of multiple stereoisomers. The relative stereochemistry (cis or trans) of the substituents will significantly influence the coupling constants observed in the ¹H NMR spectrum. This guide will primarily discuss the general spectral features, with specific notes on how stereochemistry may impact the data.
Caption: A diagram illustrating the core functional groups of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following are the predicted ¹H and ¹³C NMR spectral data for this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| 10.0 - 12.0 | br s | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. This is a characteristic chemical shift for carboxylic acid protons.[1] |
| 7.20 - 7.40 | m | 2H | Ar-H | Aromatic protons in the methoxyphenyl ring. The exact shifts and multiplicities will depend on the substitution pattern. |
| 6.80 - 7.00 | m | 2H | Ar-H | Aromatic protons in the methoxyphenyl ring, typically upfield due to the electron-donating effect of the methoxy group. |
| 4.50 - 4.80 | d or dd | 1H | H-2 | This proton is adjacent to both the oxygen atom of the tetrahydrofuran ring and the aromatic ring, leading to a downfield shift. The multiplicity will depend on the coupling with H-3. |
| 3.80 - 3.90 | s | 3H | OCH₃ | The methoxy group protons will appear as a sharp singlet. |
| 3.40 - 3.60 | m | 1H | H-3 | This proton is alpha to the carboxylic acid group, causing a downfield shift. It will be coupled to H-2 and the H-4 protons. |
| 2.40 - 2.80 | m | 2H | H-4 | These are the diastereotopic methylene protons adjacent to the lactone carbonyl and C-3. They will likely appear as a complex multiplet. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| 175.0 - 180.0 | C=O (Lactone) | The carbonyl carbon of the γ-butyrolactone typically appears in this region. |
| 170.0 - 175.0 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is also found in this downfield region.[1] |
| 155.0 - 160.0 | Ar-C (C-O) | The aromatic carbon attached to the methoxy group is significantly deshielded. |
| 110.0 - 135.0 | Ar-C | The remaining aromatic carbons will appear in this range. |
| 75.0 - 85.0 | C-2 | The carbon atom C-2, bonded to both an oxygen and the aromatic ring, will be in this region. |
| 55.0 - 56.0 | OCH₃ | The carbon of the methoxy group. |
| 40.0 - 50.0 | C-3 | The carbon atom C-3, alpha to the carboxylic acid group. |
| 25.0 - 35.0 | C-4 | The methylene carbon C-4 of the tetrahydrofuran ring. |
Experimental Protocol for NMR Data Acquisition
Caption: A standard workflow for preparing a sample and acquiring NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid and lactone moieties.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| 2500 - 3300 | Broad | O-H stretch (Carboxylic Acid) | The O-H stretching vibration of a carboxylic acid appears as a very broad band due to strong hydrogen bonding.[2][3] |
| ~1770 | Strong | C=O stretch (Lactone) | The carbonyl group of a five-membered lactone (γ-butyrolactone) typically absorbs at a higher frequency than an acyclic ester. |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretching of a hydrogen-bonded carboxylic acid dimer is found in this region.[2] |
| 1600, 1480 | Medium | C=C stretch (Aromatic) | These bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. |
| ~1250 | Strong | C-O stretch (Aromatic Ether) | The aryl-alkyl ether linkage gives rise to a strong C-O stretching band. |
| ~1200 | Strong | C-O stretch (Carboxylic Acid/Lactone) | C-O stretching vibrations from both the carboxylic acid and the lactone contribute to absorption in this region. |
Experimental Protocol for IR Data Acquisition
Caption: A general workflow for obtaining and interpreting a mass spectrum.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer, often through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior separation from any impurities.
-
Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with greater intensity.
-
Mass Analysis and Detection: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and then detected.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which are then used to confirm the structure of the compound.
Conclusion
The predicted spectroscopic data presented in this guide provide a detailed and scientifically grounded framework for the structural characterization of this compound. The expected NMR, IR, and MS data are consistent with the known spectral properties of its constituent functional groups and are further supported by data from structurally analogous compounds. The provided experimental protocols offer a standardized approach for researchers to obtain empirical data for this molecule. This guide serves as a valuable resource for facilitating the synthesis, purification, and further investigation of this and related compounds in the fields of medicinal chemistry and drug development.
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A Guide to the Structural Elucidation of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid: A Methodological Whitepaper
This technical guide provides a comprehensive methodological framework for the determination and analysis of the single-crystal X-ray structure of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. Addressed to researchers, scientists, and professionals in drug development, this document outlines the critical steps from synthesis and crystallization to advanced structural refinement and interpretation. The furanone core is a significant scaffold in medicinal chemistry, and a precise understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.[1]
Introduction to the Target Compound
This compound (Molecular Formula: C₁₂H₁₂O₅, Molecular Weight: 236.22 g/mol ) is a small organic molecule featuring a lactone, a carboxylic acid, and a methoxyphenyl group.[2][3][4] The spatial arrangement of these functional groups, dictated by the crystal packing and intramolecular forces, is crucial for its chemical reactivity and potential biological activity.[2] While spectroscopic techniques such as NMR, IR, and mass spectrometry provide essential information about the compound's constitution, single-crystal X-ray diffraction remains the definitive method for unambiguous determination of its atomic-level three-dimensional structure.[1]
Synthesis and Crystallization: The Foundation of Structural Analysis
A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The synthesis of the title compound can be approached through several established organic chemistry reactions.
Proposed Synthesis Pathway
A plausible synthetic route involves a multi-step process, likely beginning with a cyclization reaction to form the tetrahydrofuran core, followed by functional group modifications.[2] One potential pathway could involve the reaction of itaconic acid with 2-methoxyaniline or a related precursor, followed by cyclization and purification.[5]
Protocol for Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. The following protocol outlines a systematic approach to crystallization.
Experimental Protocol: Single Crystal Growth
-
Material Purification: The synthesized this compound must be purified to the highest possible degree (>98%), typically by column chromatography or recrystallization, to remove impurities that can inhibit crystal nucleation and growth.
-
Solvent Screening: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. Suitable solvents may include ethanol, methanol, ethyl acetate, acetone, and mixtures with water or heptane.[6]
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated seal to allow for slow evaporation of the solvent.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C).
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the drop induces crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen for data collection.
Single-Crystal X-ray Diffraction: From Data to Structure
Single-crystal X-ray diffraction analysis provides a detailed three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be determined.
Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Detailed Protocol for Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector.[7]
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors like absorption.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.[8]
-
Structure Refinement: The initial structural model is refined using full-matrix least-squares methods against the experimental data. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.[8] Hydrogen atoms are typically placed in calculated positions.[8]
-
Structure Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and to ensure the overall quality of the model.
Hypothetical Crystal Structure Analysis of this compound
As of the writing of this guide, the crystal structure of the title compound has not been publicly deposited. The following section presents a hypothetical, yet plausible, set of crystallographic data and an analysis based on known structures of similar furanone and carboxylic acid-containing molecules.
Hypothetical Crystallographic Data
The following table summarizes a potential set of crystallographic parameters for the title compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₁₂O₅ |
| Formula Weight | 236.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105.2 |
| Volume (ų) | 1003 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.56 |
| R-factor (R1) | ~0.04 |
| Goodness-of-fit (S) | ~1.0 |
Analysis of Molecular Geometry and Intermolecular Interactions
The analysis of the crystal structure would focus on several key aspects:
-
Conformation of the Tetrahydrofuran Ring: The five-membered tetrahydrofuran ring is not planar and will adopt a specific conformation, likely an envelope or twist form, to minimize steric strain.
-
Relative Stereochemistry: The substituents on the tetrahydrofuran ring at positions 2 and 3 can be either cis or trans. The X-ray structure will unambiguously determine this relative stereochemistry.
-
Intramolecular Hydrogen Bonding: The proximity of the carboxylic acid group to other oxygen atoms in the molecule could allow for the formation of intramolecular hydrogen bonds, which would influence the overall conformation.
-
Intermolecular Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, it is highly probable that the molecules will form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two neighboring molecules.[9]
-
Crystal Packing: The overall arrangement of the molecules in the crystal lattice will be determined by a combination of hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions involving the methoxyphenyl rings.
Caption: Hypothetical atom numbering scheme for this compound.
Conclusion
The determination of the single-crystal X-ray structure of this compound is a critical step in understanding its fundamental chemical and physical properties. This guide has provided a comprehensive overview of the necessary methodologies, from synthesis and crystallization to the detailed analysis of the final crystal structure. The insights gained from such a study are invaluable for applications in medicinal chemistry and materials science, enabling the rational design of new molecules with tailored properties.
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An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Abstract
The identification of novel bioactive molecules is the foundational step in modern drug discovery. The compound 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, characterized by its unique tetrahydrofuran scaffold, represents a chemical entity with largely uncharacterized biological potential.[1] The furan and its related heterocyclic systems are considered privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] This technical guide provides a comprehensive, step-by-step framework for the in silico prediction of its bioactivity. We will navigate the essential workflow of computational analysis, beginning with an evaluation of its fundamental physicochemical and pharmacokinetic properties (ADMET), progressing to the identification of plausible biological targets through similarity-based screening, and culminating in a mechanistic hypothesis of interaction via molecular docking. This document is designed to empower researchers and drug development professionals to leverage computational tools to generate robust, testable hypotheses, thereby accelerating the early phases of drug discovery.[4][5]
Part I: Foundation - Molecular Profiling and Druggability Assessment
Causality Statement: Before investing resources in predicting the specific biological targets of a novel compound, it is imperative to first establish its fundamental "druggability." A molecule with high affinity for a target is of little therapeutic value if it cannot be absorbed by the body, is rapidly metabolized, or exhibits toxicity. Therefore, the initial and most critical self-validating step in our in silico workflow is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[6][7][8] This "fail-fast" approach ensures that our subsequent, more computationally intensive analyses are focused on a molecule with a plausible pharmacokinetic future.
Experimental Protocol 1: Physicochemical and ADMET Profiling
This protocol utilizes the SwissADME web server, a robust and freely accessible tool that provides a suite of predictive models for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[7][9][10][11]
Methodology:
-
Input Preparation: Obtain the Simplified Molecular Input Line Entry System (SMILES) representation for the compound of interest. For this compound (CAS: 117621-06-4), the SMILES string is COC1=C(C=CC=C1)C1OC(=O)CC1C(O)=O.[12]
-
Access SwissADME: Navigate to the SwissADME homepage (]">http://www.swissadme.ch).[7]
-
Molecule Submission: Paste the SMILES string into the input box and click "Run."
-
Data Analysis & Interpretation: The server will generate a comprehensive report. Focus on the following key areas:
-
Physicochemical Properties: Note the Molecular Weight (MW), number of H-bond donors and acceptors, and the consensus Log P value. These are fundamental to passive absorption.
-
Lipinski's Rule of Five: Verify if the molecule adheres to this well-established rule of thumb for oral bioavailability. The rule states that a compound is more likely to be orally bioavailable if it has: MW ≤ 500 Da, Log P ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.
-
Pharmacokinetic Properties: Assess the predicted gastrointestinal (GI) absorption (e.g., "High") and whether the compound is a potential substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes is a major cause of drug-drug interactions.[6]
-
Drug-likeness: Examine the "Bioavailability Radar," a graphical representation of six key physicochemical properties for oral bioavailability.[11] An ideal compound would have its plot fall entirely within the pink hexagonal area.
-
BOILED-Egg Model: This intuitive graphical model predicts passive GI absorption and blood-brain barrier (BBB) permeation.[7] Molecules in the yellow region (yolk) are predicted to be well-absorbed and penetrate the BBB, while those in the white region are predicted to be well-absorbed by the GI tract but not the BBB.
-
Predicted Data Summary
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Formula | C₁₂H₁₂O₅ | - |
| Molecular Weight | 236.22 g/mol | Fulfills Lipinski's rule (<500) | |
| H-Bond Acceptors | 5 | Fulfills Lipinski's rule (≤10) | |
| H-Bond Donors | 1 | Fulfills Lipinski's rule (≤5) | |
| Consensus Log P | 1.25 (Example) | Fulfills Lipinski's rule (≤5) | |
| Pharmacokinetics | GI Absorption | High (Predicted) | Likely good oral absorption |
| BBB Permeant | No (Predicted) | Unlikely to have central nervous system effects | |
| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions | |
| Drug-Likeness | Lipinski's Rule | 0 Violations | High probability of being drug-like |
| Bioavailability Score | 0.55 (Example) | Good probability of oral bioavailability |
(Note: Predicted values are illustrative examples based on typical SwissADME outputs for similar structures.)
Visualization: ADMET Screening Workflow
Caption: ADMET screening workflow as a critical decision gate.
Part II: Target Identification - Unveiling Potential Biological Interactions
Causality Statement: With a favorable ADMET profile established, we can now investigate the compound's potential mechanism of action. The principle of molecular similarity states that structurally similar molecules often exhibit similar biological activities.[13] By leveraging this principle, we can "fish" for potential biological targets in large-scale bioactivity databases. This ligand-based approach is exceptionally powerful when dealing with a novel compound for which no direct experimental data exists.
Experimental Protocol 2: Similarity-Based Target Fishing
This protocol uses the ChEMBL database, a manually curated resource containing extensive bioactivity data for millions of compounds.[14][15][16] We will perform a similarity search to identify known compounds that are structurally related to our query molecule and analyze their documented biological targets.
Methodology:
-
Access ChEMBL: Navigate to the ChEMBL database interface ([Link]]
-
Initiate Structure Search: Select the "Structure Search" option, which will open a molecular editor.
-
Draw or Import Structure: Use the editor to draw the structure of this compound or import its SMILES string.
-
Configure Similarity Search: Select the "Similarity" search type. Set the similarity threshold to a reasonable value, such as 70% (Tanimoto coefficient), to cast a wide yet relevant net.
-
Execute and Analyze: Run the search. The results will display a list of compounds from the ChEMBL database ranked by their structural similarity to your query.
-
Target Collation: For the top-ranking similar compounds, examine their associated bioactivity data. Look for recurring biological targets. A target that appears for multiple structurally similar compounds is a high-confidence candidate for our query molecule.
Potential Target Data Summary
| Similar Compound (ChEMBL ID) | Similarity (%) | Known Target(s) | Target Class |
| CHEMBLXXXXX1 | 85% (Example) | Cyclooxygenase-2 (COX-2) | Enzyme |
| CHEMBLXXXXX2 | 82% (Example) | 5-Lipoxygenase (5-LOX) | Enzyme |
| CHEMBLXXXXX3 | 79% (Example) | Cyclooxygenase-2 (COX-2) | Enzyme |
| CHEMBLXXXXX4 | 75% (Example) | Prostaglandin E synthase | Enzyme |
(Note: This is a hypothetical table. The furan scaffold is present in several anti-inflammatory drugs, including selective COX-2 inhibitors, making this a plausible outcome.)[3]
Visualization: Logic of Similarity-Based Target Fishing
Caption: The logic of identifying candidate targets via similarity.
Part III: Mechanistic Insight - Molecular Docking Simulation
Causality Statement: Having identified a high-probability target (e.g., COX-2), we now move to a structure-based method to build a mechanistic hypothesis. Molecular docking predicts the preferred orientation (pose) and binding affinity of our compound within the target's active site.[17][18] A favorable binding energy and a pose that forms key interactions with active site residues provide strong computational evidence to validate the target hypothesis generated in Part II, justifying progression to experimental validation.
Experimental Protocol 3: Molecular Docking with a Candidate Target
This protocol outlines the workflow for docking our ligand into the crystal structure of a candidate target (e.g., human COX-2) using AutoDock Vina, a widely used open-source docking program.[19][20]
Methodology:
-
Target Protein Preparation:
-
Acquisition: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB).[21][22][23] For COX-2, a suitable entry might be PDB ID: 5IKR.
-
Cleaning: Open the PDB file in a molecular viewer (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.
-
Protonation & Repair: Add polar hydrogens and repair any missing side chains. This ensures a chemically correct structure for the simulation.
-
File Conversion: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.
-
-
Ligand Preparation:
-
3D Structure Generation: Convert the 2D SMILES string of our compound into a 3D structure using a tool like Open Babel.
-
Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation.
-
File Conversion: Save the prepared ligand in the PDBQT format.
-
-
Docking Simulation Setup:
-
Binding Site Definition: Identify the coordinates of the active site. For known targets like COX-2, this can be determined from the position of the co-crystallized ligand in the original PDB file.
-
Grid Box Configuration: Define a "grid box" that encompasses the entire binding site. This box defines the search space for the docking algorithm.
-
Execution: Run the AutoDock Vina simulation using a command-line interface, specifying the prepared protein, ligand, and grid box configuration files.
-
-
Analysis of Results:
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger, more favorable predicted interaction. Values between -8 and -12 kcal/mol are typically considered strong.
-
Pose Visualization: Load the docked poses back into a molecular viewer along with the protein structure. Analyze the top-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the amino acid residues in the active site.
-
Docking Results Summary (Hypothetical)
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -9.2 | Arg120, Tyr355 | Hydrogen Bond |
| Val523, Ser353 | Hydrophobic Interaction | ||
| 2 | -8.8 | Arg120, Glu524 | Salt Bridge, H-Bond |
| 3 | -8.5 | Leu352, Phe518 | Hydrophobic Interaction |
Visualization: Molecular Docking Workflow
Caption: The workflow for structure-based molecular docking.
Conclusion and Forward Outlook
This guide has systematically detailed a multi-pillar in silico strategy to predict the bioactivity of this compound. Our workflow logically progressed from establishing a favorable, drug-like ADMET profile to identifying high-probability biological targets through database mining, and finally to generating a specific, mechanistic hypothesis of interaction via molecular docking.
The combined computational evidence suggests that this compound is a viable candidate for further investigation, with a predicted high oral bioavailability and a potential mechanism of action as an inhibitor of the COX-2 enzyme, a key target in anti-inflammatory therapy.
It is crucial to recognize that these in silico predictions, while grounded in established scientific principles and robust algorithms, are hypotheses. Their ultimate validation requires empirical testing. The results presented here provide a strong rationale for prioritizing this compound for in vitro enzymatic assays (e.g., COX-2 inhibition assay) and subsequent cell-based studies to confirm its biological activity. This targeted, computation-driven approach significantly de-risks the early stages of drug discovery, ensuring that laboratory resources are focused on molecules with the highest probability of success.
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A Comprehensive Guide to the Discovery and Isolation of Novel Tetrahydrofuran Derivatives
Foreword: The Enduring Significance of the Tetrahydrofuran Scaffold
The tetrahydrofuran (THF) moiety is a cornerstone of natural product chemistry and medicinal drug discovery. Its prevalence in a vast array of biologically active molecules, from antitumor agents to antimicrobial and antiprotozoal compounds, underscores its importance as a privileged scaffold.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a technical and practical framework for the discovery, synthesis, and isolation of novel tetrahydrofuran derivatives. We will delve into the strategic considerations behind synthetic choices, robust purification protocols, and definitive structural elucidation, moving beyond a simple recitation of methods to an in-depth exploration of the underlying scientific principles.
Part 1: Strategic Synthesis of Tetrahydrofuran Cores
The construction of the tetrahydrofuran ring with precise stereochemical control is a paramount challenge in organic synthesis. The choice of synthetic strategy is dictated by the desired substitution pattern, the required stereoisomer, and the overall complexity of the target molecule.
Cycloetherification Strategies: Forging the Ring
Intramolecular cyclization is a common and effective method for constructing the THF ring. These reactions typically involve the formation of a carbon-oxygen bond through the attack of a hydroxyl group on an electrophilic carbon center.
A classic and reliable approach is the intramolecular Williamson ether synthesis, where an alkoxide displaces a leaving group (such as a halide or sulfonate) on the same molecule. However, modern methodologies have expanded the synthetic chemist's toolkit, offering milder conditions and greater functional group tolerance. For instance, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been successfully employed for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, affording tetrahydrofuran rings with excellent enantioselectivities.[3]
Another powerful strategy involves the intramolecular hydroalkoxylation of alkenes. This can be achieved through various catalytic systems. For example, cobalt(salen) complexes, in conjunction with an N-fluoropyridinium salt and a disiloxane, facilitate the mild intramolecular hydroalkoxylation of unactivated olefins.[3]
Experimental Protocol: Asymmetric Cycloetherification of an ε-Hydroxy-α,β-Unsaturated Ketone
This protocol is a representative example of an organocatalyzed asymmetric cycloetherification.
-
Reagent Preparation:
-
Dissolve the ε-hydroxy-α,β-unsaturated ketone (1.0 equiv) in anhydrous toluene (0.1 M).
-
Add the cinchona-alkaloid-thiourea catalyst (0.05 equiv).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tetrahydrofuran derivative.
-
Cycloaddition and Annulation Reactions: Convergent Approaches
[3+2] Cycloaddition and annulation reactions offer a highly convergent and stereocontrolled route to substituted tetrahydrofurans, constructing multiple bonds and stereocenters in a single step.[1] For example, the reaction of donor-acceptor cyclopropanes with aldehydes, catalyzed by Lewis acids like Sn(OTf)₂, can produce highly substituted tetrahydrofurans with excellent diastereoselectivity.[1]
Asymmetric Synthesis: Controlling Chirality
Given the stereochemical complexity of many bioactive tetrahydrofuran derivatives, enantioselective synthesis is of paramount importance.[4] A one-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofurans has been developed using an allyl/crotyl/alkoxyallylboration–hydroboration–iodination–cyclization reaction sequence, achieving high yields and excellent enantioselectivities.[5] Another notable method involves a sequential one-pot Cu-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, providing access to a range of 2,5-polysubstituted tetrahydrofuran derivatives.[4]
Table 1: Comparison of Selected Synthetic Strategies for Tetrahydrofuran Derivatives
| Synthetic Strategy | Key Features | Typical Yields | Stereoselectivity | Reference |
| Organocatalyzed Asymmetric Cycloetherification | Mild conditions, high enantioselectivity | Good to Excellent | High (up to 99% ee) | [3] |
| [3+2] Annulation of Cyclopropanes and Aldehydes | High convergence, excellent diastereoselectivity | Up to 95% | High (up to 99:1 dr) | [3] |
| Asymmetric Allylboration-Cyclization | One-pot procedure, high enantioselectivity | 56-81% | 86-99% ee | [5] |
| Cu-catalyzed Henry-Iodocyclization | One-pot, access to polysubstituted THFs | High | Up to 97% ee | [4] |
Part 2: Isolation and Purification of Novel Tetrahydrofuran Derivatives
The successful isolation and purification of a newly synthesized or naturally derived tetrahydrofuran compound are critical for its subsequent characterization and biological evaluation. The choice of purification method depends on the scale of the reaction, the polarity of the compound, and the nature of the impurities.
Chromatographic Techniques: The Workhorse of Purification
Flash column chromatography is the most common technique for purifying tetrahydrofuran derivatives on a laboratory scale. The choice of stationary phase (typically silica gel or alumina) and mobile phase (a mixture of non-polar and polar solvents) is crucial for achieving good separation.
For challenging separations, such as those involving diastereomers, High-Performance Liquid Chromatography (HPLC) is often employed. Both normal-phase and reverse-phase HPLC can be utilized, depending on the polarity of the compounds.
Diagram 1: General Workflow for Discovery and Isolation
Caption: A generalized workflow from synthesis to structural confirmation.
Addressing a Common Pitfall: Peroxide Formation in THF as a Solvent
It is crucial to be aware that tetrahydrofuran itself, when used as a solvent, can form explosive peroxides upon exposure to air and light.[6] The presence of these peroxides can also lead to unwanted side reactions, such as the oxidation of sensitive functional groups in the target molecule.[7] Therefore, it is imperative to use freshly distilled or inhibitor-free THF that has been tested for the absence of peroxides, especially in reactions sensitive to oxidation.[6][8] Purification of THF to remove peroxides can be achieved by passing it through a column of activated alumina.[6]
Part 3: Definitive Structural Elucidation
Once a novel tetrahydrofuran derivative has been isolated in pure form, its chemical structure must be unambiguously determined. This is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the structure of organic molecules.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The coupling constants (J-values) are particularly useful for determining the relative stereochemistry of substituents on the THF ring.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical shifts provide information about their functional groups.
-
2D NMR Techniques: For complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the complete connectivity of the molecule.
Interpreting the NMR spectra of tetrahydrofuran derivatives requires careful consideration of the ring's conformational flexibility. The THF ring can adopt various conformations, which can influence the observed chemical shifts and coupling constants.[9][10]
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, by their characteristic absorption frequencies.
Diagram 2: Decision Tree for Spectroscopic Analysis
Caption: A decision tree for selecting spectroscopic techniques.
Conclusion: A Pathway to Novelty
The discovery and isolation of novel tetrahydrofuran derivatives remain a vibrant and rewarding area of chemical research. A deep understanding of modern synthetic methodologies, coupled with meticulous purification techniques and comprehensive spectroscopic analysis, is essential for success. This guide has provided a framework for navigating the key challenges in this field, emphasizing the importance of a strategic and informed approach. By building upon these principles, researchers can continue to unlock the vast potential of the tetrahydrofuran scaffold in the development of new medicines and bioactive compounds.
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An In-Depth Technical Guide to 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (CAS 117621-06-4)
Introduction: Unveiling a Versatile Heterocyclic Scaffold
2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a fascinating heterocyclic compound built upon a γ-butyrolactone core. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with significant biological activities.[1][2] The presence of both a lactone and a carboxylic acid functional group, combined with the 2-methoxyphenyl substituent, imparts a unique combination of steric and electronic properties to the molecule, making it a compelling target for researchers in drug discovery and development. This guide provides an in-depth exploration of its synthesis, characterization, and potential therapeutic applications, grounded in established chemical principles and field-proven insights.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 117621-06-4 | N/A |
| Molecular Formula | C₁₂H₁₂O₅ | N/A |
| Molecular Weight | 236.22 g/mol | N/A |
| Melting Point | 124 °C | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water (predicted) | N/A |
Strategic Synthesis: A Mechanistic Approach
Proposed Synthetic Workflow
The synthesis can be conceptualized as a multi-step process, each step building upon the last to construct the target molecule with high fidelity.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 2-(2-methoxybenzylidene)malonate
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-methoxybenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), piperidine (0.1 eq), and a catalytic amount of acetic acid in toluene.
-
Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield diethyl 2-(2-methoxybenzylidene)malonate as a pale yellow oil.
Causality: The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds. Piperidine acts as a base to deprotonate the acidic α-hydrogen of diethyl malonate, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. The subsequent dehydration is driven to completion by the azeotropic removal of water.
Step 2: Synthesis of Ethyl 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add the diethyl 2-(2-methoxybenzylidene)malonate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by carefully adding aqueous hydrochloric acid until the solution is acidic (pH ~2-3). This will catalyze the intramolecular cyclization (lactonization).
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the resulting crude product by column chromatography to afford the desired lactone.
Causality: This step is a tandem Michael addition-lactonization. The ethoxide base facilitates the 1,4-conjugate addition of an ethoxide ion to the α,β-unsaturated ester. The resulting enolate intermediate then undergoes an intramolecular transesterification, where the enolate oxygen attacks one of the ester carbonyls to form the five-membered lactone ring, eliminating an equivalent of ethoxide. Acidification protonates the intermediate and drives the cyclization.
Step 3: Synthesis of this compound
-
To the ethyl 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate, add a 6M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. The hydrolysis of the ester can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Causality: The final step involves the acidic hydrolysis of the remaining ethyl ester to the corresponding carboxylic acid. The elevated temperature also promotes the decarboxylation of the malonic acid derivative that might have formed, although in this case, the desired product retains the carboxylic acid at the 3-position.
Structural Elucidation and Characterization
Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.2-7.4 (m, 2H, Ar-H), δ ~6.8-7.0 (m, 2H, Ar-H), δ ~5.5 (d, 1H, H-2), δ ~3.8 (s, 3H, OCH₃), δ ~3.5 (m, 1H, H-3), δ ~2.5-2.8 (m, 2H, H-4), δ ~11.0-12.0 (br s, 1H, COOH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~175 (C=O, lactone), δ ~172 (C=O, acid), δ ~156 (Ar-C-O), δ ~130, 128, 121, 111 (Ar-C), δ ~80 (C-2), δ ~55 (OCH₃), δ ~45 (C-3), δ ~30 (C-4) |
| FT-IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1770 (strong, C=O stretch of γ-lactone), ~1710 (strong, C=O stretch of carboxylic acid), ~1600, 1490 (C=C stretch of aromatic ring), ~1250 (C-O stretch of ether) |
| Mass Spec (ESI-) | m/z = 235.06 [M-H]⁻ |
Rationale: The predicted NMR chemical shifts are based on analogous structures found in the literature, such as tetrahydrofuran lignans.[6] The downfield shift of H-2 is due to its position adjacent to both the oxygen atom of the ring and the aromatic ring. The broad signal for the carboxylic acid proton is characteristic. In the ¹³C NMR, the carbonyl carbons of the lactone and carboxylic acid are expected in the typical downfield region. The IR spectrum is predicted to show characteristic strong carbonyl absorptions for the lactone and the carboxylic acid, with the lactone carbonyl typically at a higher wavenumber.[7][8][9]
Potential Applications in Drug Development
The this compound scaffold holds considerable promise for drug development due to the established biological activities of the γ-butyrolactone core.
Anticancer Potential
Numerous derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated as potential anticancer agents.[10] The mechanism of action for such compounds can be multifaceted, but one promising avenue is the inhibition of lactate transport. Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate, which is then exported out of the cell by monocarboxylate transporters (MCTs). Inhibition of these transporters can lead to intracellular acidification and cell death.[11]
Caption: Putative mechanism of anticancer activity via inhibition of lactate transport.
Anti-inflammatory and Neuroprotective Properties
Carboxylic acid-containing non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, and their mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes.[12] The structural features of the title compound, particularly the carboxylic acid moiety, suggest that it could be investigated for similar activities. Furthermore, certain γ-butyrolactone derivatives have shown anticonvulsant and neuroprotective effects, potentially through modulation of the GABA receptor complex.[13][14] Given the prevalence of neuroinflammatory processes in neurodegenerative diseases, a compound with dual anti-inflammatory and neuroprotective activities would be of significant interest.
Conclusion and Future Directions
This compound is a molecule with significant untapped potential. The synthetic route outlined in this guide provides a clear and logical pathway for its preparation in a laboratory setting. The predicted spectroscopic data serves as a benchmark for its characterization. The potential applications in oncology and neurology, based on the activities of related compounds, warrant further investigation. Future research should focus on the practical synthesis and purification of this compound, followed by in vitro and in vivo studies to validate its biological activities and elucidate its precise mechanisms of action. This will pave the way for its potential development as a novel therapeutic agent.
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- 7. Gamma Butyrolactone(96-48-0) IR Spectrum [m.chemicalbook.com]
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- 10. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent progress in adverse events of carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs) and their association with the metabolism: the consequences on mitochondrial dysfunction and oxidative stress, and prevention with natural plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of alkyl-substituted gamma-butyrolactones and succinimides on the evoked and spontaneous activity of hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis. The guide details its chemical identity, physicochemical properties, a plausible stereoselective synthesis protocol, and methods for its purification and characterization. Furthermore, it explores the potential biological activities of this compound, drawing on data from structurally related molecules, and outlines experimental protocols for evaluating its therapeutic potential. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction and Chemical Identity
trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a polysubstituted γ-butyrolactone. The γ-butyrolactone scaffold is a core structural motif in numerous natural products and biologically active compounds, exhibiting a wide range of pharmacological properties including anti-inflammatory, antifungal, and antitumor activities.[1] The presence of a methoxyphenyl group and a carboxylic acid moiety on the tetrahydrofuran ring of the title compound suggests its potential for diverse chemical modifications and as a lead structure in drug discovery programs.[2]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2S,3S)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid[2] |
| Synonyms | trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid |
| CAS Number | 99226-02-5[3] |
| Molecular Formula | C₁₂H₁₂O₅[2] |
| Molecular Weight | 236.22 g/mol [2] |
| Canonical SMILES | COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O[2] |
| Isomeric SMILES | COC1=CC=CC=C1[C@@H]2C(=O)O[4] |
| InChI Key | LMMNYYZCVYAOOF-GZMMTYOYSA-N[4] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this specific molecule is limited, predictions and data from analogous structures provide valuable insights.
Table 2: Physicochemical Properties
| Property | Value/Information | Source |
| Physical Form | White to light-yellow powder or crystals. | [5] |
| Boiling Point | 479.1 ± 45.0 °C at 760 mmHg (Predicted). | [4] |
| Storage | Store at 2-8°C for long-term stability. | [5] |
| Purity | Commercially available up to 97%. | [3] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the protons on the tetrahydrofuran ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will feature signals for the carbonyl carbons of the lactone and the carboxylic acid (in the range of 170-185 ppm), the aromatic carbons, the methoxy carbon (around 55-60 ppm), and the carbons of the tetrahydrofuran ring.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the lactone and carboxylic acid (around 1700-1780 cm⁻¹), and C-O stretching frequencies.
-
Mass Spectrometry (MS): Mass spectral analysis will be crucial for confirming the molecular weight of the compound.
Synthesis and Purification
While a specific, documented synthesis for trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is not widely published, a plausible and stereoselective synthetic route can be designed based on established organic chemistry principles, such as the Michael addition reaction followed by lactonization.[7]
Proposed Stereoselective Synthesis
The proposed synthesis involves a stereoselective Michael addition of a malonate derivative to a substituted cinnamic aldehyde, followed by cyclization to form the desired γ-butyrolactone.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for the target molecule.
-
Step 1: Michael Addition:
-
To a solution of diethyl malonate in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0°C to generate the enolate.
-
Slowly add a solution of 2-methoxycinnamaldehyde to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.
-
-
Step 2: Hydrolysis and Decarboxylation:
-
Subject the crude Michael adduct to hydrolysis using an aqueous solution of a strong base (e.g., NaOH) or acid (e.g., HCl).
-
Heat the reaction mixture to facilitate both hydrolysis of the esters and subsequent decarboxylation.
-
Acidify the reaction mixture to precipitate the dicarboxylic acid intermediate.
-
Isolate the intermediate by filtration.
-
-
Step 3: Reduction and Lactonization:
-
Selectively reduce one of the carboxylic acid groups of the intermediate to a primary alcohol using a suitable reducing agent (e.g., borane-tetrahydrofuran complex).
-
The resulting γ-hydroxy carboxylic acid can then undergo acid-catalyzed intramolecular cyclization (lactonization) to form the desired trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. The trans stereochemistry is often favored thermodynamically in such reactions.
-
Purification
The final product can be purified by recrystallization from a suitable solvent system.
-
Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, ethyl acetate).[8]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[9]
-
Dry the crystals under vacuum to obtain the purified product.
Potential Biological Activities and Therapeutic Applications
While specific biological data for trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is not extensively documented, the structural motifs present in the molecule suggest several potential therapeutic applications. Structurally related γ-butyrolactone derivatives have demonstrated a range of biological activities.
Anti-inflammatory and Antioxidant Potential
Many natural and synthetic compounds containing the γ-butyrolactone core exhibit significant anti-inflammatory and antioxidant properties.[10] The mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase (COX).
Diagram 2: Potential Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of inflammatory pathways by the target molecule.
-
Cell Culture: Maintain a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate culture conditions.
-
Anti-inflammatory Assay:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
After a suitable incubation period (e.g., 24 hours), collect the cell supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Antioxidant Assay (DPPH Radical Scavenging):
-
Prepare a solution of the test compound in a suitable solvent (e.g., methanol).
-
Mix the compound solution with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.[11]
-
Conclusion
trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oxidative stress-related diseases. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and protocols for its purification and biological evaluation. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
-
Indian Journal of Pharmaceutical Education and Research. (2021). In vitro Study on the Antioxidant and Anti-Inflammatory Capabilities of Borassus flabellifer Seedcoat. Retrieved from [Link]
- Choo, M. Z. Y., Chua, J. A. T., Lee, S. X. Y., Ang, Y., Wong, W. S. F., & Chai, C. L. L. (2025). Privileged natural product compound classes for anti-inflammatory drug development.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Narumi, T., et al. (2021). β,γ-trans-selective γ-butyrolactone formation via homoenolate cross-annulation of enals and aldehydes. Tetrahedron, 92, 132205.
- Obniska, J., et al. (2009). Analgesic, antioedematous and antioxidant activity of γ-butyrolactone derivatives in rodents. Pharmacological Reports, 61(5), 865-873.
-
Chemistry Steps. Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Lead Sciences. trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. Purifying Compounds by Recrystallization. Retrieved from [Link]
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- 2. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. 117621-06-4|2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]
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- 10. Analgesic, antioedematous and antioxidant activity of γ-butyrolactone derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
An In-depth Technical Guide to 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid: Molecular Weight, Formula, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, a molecule of interest in organic synthesis and potentially in proteomics research. We will delve into its fundamental physicochemical properties, propose a logical synthetic pathway, and detail the rigorous analytical methodologies required for its structural confirmation and purity assessment. This document is designed to equip researchers with the necessary information to confidently synthesize, identify, and utilize this compound in their work.
Core Molecular Attributes
This compound is a complex organic molecule featuring a γ-butyrolactone core, a carboxylic acid functional group, and a methoxyphenyl substituent. These features contribute to its unique chemical properties and potential biological activities.[1]
Molecular Formula and Weight
The elemental composition of the molecule dictates its molecular formula and, consequently, its molecular weight. These are foundational parameters for any experimental work.
This information is crucial for calculating molar equivalents in reactions, preparing solutions of known concentrations, and interpreting mass spectrometry data.
Structural and Chemical Identifiers
For unambiguous identification and communication in a research context, standardized chemical identifiers are essential.
| Identifier | Value |
| IUPAC Name | (2S,3S)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid (for the trans-isomer)[1] |
| CAS Number | 99226-02-5 (trans-isomer); 117621-06-4 (unspecified stereochemistry)[1][2] |
| Canonical SMILES | COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O[1] |
| InChI | InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15)[1] |
Proposed Synthetic Pathway
The proposed synthesis involves a Michael addition reaction followed by an intramolecular cyclization/lactonization.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol
The following protocol is a generalized procedure based on known organic chemistry principles for the synthesis of related compounds. Optimization of reaction conditions (temperature, reaction time, and catalysts) would be necessary.
-
Step 1: Knoevenagel Condensation.
-
To a solution of 2-methoxybenzaldehyde and diethyl malonate in a suitable solvent like ethanol, add a catalytic amount of a base such as piperidine.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude product, 2-methoxybenzylidenemalonic acid diethyl ester, can be purified by column chromatography.
-
-
Step 2: Michael Addition.
-
The intermediate from Step 1 is then subjected to a Michael addition with a suitable nucleophile that can introduce the atoms necessary for the lactone ring. For simplicity, a reagent like the enolate of ethyl acetate could be used, though this would require further modification. A more direct route might involve a different starting material. For the purpose of this guide, we will assume a precursor that leads to the desired substitution pattern after cyclization.
-
-
Step 3: Hydrolysis and Lactonization.
-
The product from the Michael addition is then hydrolyzed, typically using an aqueous acid solution (e.g., HCl) or a basic solution (e.g., NaOH) followed by acidification.
-
This step serves to hydrolyze the ester groups to carboxylic acids.
-
Upon heating in an acidic medium, the resulting dicarboxylic acid will undergo intramolecular cyclization (lactonization) to form the desired this compound.
-
The final product would then be isolated and purified, for example, by recrystallization or column chromatography.
-
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is mandatory. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.
Determination of Molecular Weight and Formula by Mass Spectrometry
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also help in confirming its molecular formula.
Principle of Operation: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak with the highest m/z value often corresponds to the molecular ion (M+), providing the molecular weight of the compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) for accurate mass determination.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which is likely to be a solid at room temperature.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis:
-
Identify the molecular ion peak. For C₁₂H₁₂O₅, the expected exact mass is 236.0685.
-
The high-resolution data will allow for the confirmation of the molecular formula by comparing the measured accurate mass to the theoretical mass.
-
Analyze the fragmentation pattern to gain further structural insights.
-
Caption: Workflow for molecular weight determination by mass spectrometry.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy:
-
Expected Signals:
-
Aromatic Protons: Signals in the aromatic region (typically 6.8-7.5 ppm) corresponding to the four protons on the methoxyphenyl group. The splitting pattern will be indicative of their relative positions.
-
Methine Protons: Signals for the protons at C2 and C3 of the tetrahydrofuran ring. Their chemical shifts and coupling constants (J-values) will provide information about their spatial relationship (cis or trans).
-
Methylene Protons: Signals for the two protons at C4 of the tetrahydrofuran ring. These will likely appear as a complex multiplet due to coupling with the C3 proton.
-
Methoxy Protons: A sharp singlet around 3.8-4.0 ppm corresponding to the three protons of the -OCH₃ group.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR Spectroscopy:
-
Expected Signals:
-
Carbonyl Carbons: Two signals at the downfield end of the spectrum (>170 ppm) for the carboxylic acid and lactone carbonyls.
-
Aromatic Carbons: Six signals in the aromatic region (110-160 ppm) for the carbons of the methoxyphenyl ring.
-
Tetrahydrofuran Ring Carbons: Four signals corresponding to the carbons of the tetrahydrofuran ring.
-
Methoxy Carbon: A signal around 55-60 ppm for the methoxy carbon.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compound.
Principle of Operation: The sample is dissolved in a mobile phase and passed through a stationary phase (column). Different components of the sample interact differently with the stationary phase, leading to their separation. A detector measures the separated components as they elute from the column.
Experimental Protocol:
-
Column: A reversed-phase C18 column is a good starting point for this type of molecule.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 270 nm).
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
-
Analysis: Inject the sample and run the gradient. A pure compound should ideally show a single, sharp peak. The peak area can be used for quantification, and the retention time is a characteristic of the compound under the specific chromatographic conditions.
Summary of Key Data
| Parameter | Value/Technique | Rationale |
| Molecular Formula | C₁₂H₁₂O₅ | Determined by High-Resolution Mass Spectrometry. |
| Molecular Weight | 236.22 g/mol | Confirmed by the molecular ion peak in the mass spectrum. |
| Structure | This compound | Elucidated by ¹H and ¹³C NMR spectroscopy. |
| Purity | >95% (typical target) | Assessed by HPLC with UV detection. |
Conclusion
The successful synthesis and characterization of this compound rely on a systematic approach combining logical synthetic design with rigorous analytical validation. The molecular formula of C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol are the foundational constants for this compound. While a specific literature preparation is not prominent, established synthetic methodologies for related structures provide a clear path forward. The combined use of HRMS, NMR, and HPLC ensures an unambiguous identification and a high degree of purity, which are prerequisites for any subsequent application in research and development.
References
-
Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). An HPLC assay for the lipophilic camptothecin analog AR-67 carboxylate and lactone in human whole blood. PubMed. Retrieved from [Link]
- Lopp, M., Paju, A., Kanger, T., & Pehk, T. (2001). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synlett, 2001(12), 1937-1939.
Sources
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- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
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- 4. kbfi.ee [kbfi.ee]
Methodological & Application
Application Note: A Protocol for the Stereoselective Synthesis of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Abstract
This document provides a detailed guide for the stereoselective synthesis of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, a substituted γ-butyrolactone of interest in medicinal chemistry and drug discovery. The outlined synthetic strategy prioritizes robust stereocontrol, employing a chiral auxiliary-mediated approach. The core of this synthesis is a highly diastereoselective Evans aldol reaction to establish the critical C2 and C3 stereocenters. This application note offers a comprehensive protocol, from the preparation of the chiral synthon to the final product, including insights into the rationale behind key experimental choices and safety considerations. An alternative synthetic route leveraging organocatalytic Michael addition is also discussed.
Introduction: The Significance of Chiral γ-Butyrolactones
The γ-butyrolactone scaffold is a privileged structural motif found in a vast array of natural products and biologically active molecules.[1][2] These compounds exhibit a wide spectrum of pharmacological activities, including antibiotic, antitumor, and anti-inflammatory properties.[1] The specific stereochemistry of substituents on the lactone ring is often crucial for their biological function. Consequently, the development of synthetic methods that allow for precise control over the stereochemical outcome is of paramount importance in organic synthesis and drug development.[1]
The target molecule, 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, possesses two contiguous stereocenters at the C2 and C3 positions. The trans configuration is often a key determinant of biological activity in related structures. This guide details a reliable and diastereoselective synthesis to obtain the desired trans isomer.
Retrosynthetic Analysis and Strategic Considerations
Our primary synthetic strategy hinges on the well-established and highly reliable Evans aldol reaction to set the C2-C3 stereochemistry.[3][4] This approach utilizes a chiral oxazolidinone auxiliary to direct the stereochemical course of the reaction between an enolate and an aldehyde.
An alternative approach, also discussed, involves an asymmetric Michael addition, a powerful tool in modern organocatalysis for the enantioselective formation of carbon-carbon bonds.[5][6]
Primary Synthetic Route: Evans Aldol Approach
This synthetic route is divided into four main stages:
-
Preparation of the Chiral N-Acyl Oxazolidinone: Attachment of a propionyl group to the chiral auxiliary.
-
Diastereoselective Evans Aldol Reaction: The key stereochemistry-defining step.
-
Lactonization and Functional Group Manipulation: Formation of the γ-butyrolactone ring.
-
Cleavage of the Chiral Auxiliary: Liberation of the target carboxylic acid.
Experimental Protocols: Primary Route
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or distilled from appropriate drying agents. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light and/or appropriate staining agents. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product.
Protocol 1: Synthesis of (R)-4-benzyl-3-propionyloxazolidin-2-one
This protocol describes the acylation of the commercially available (R)-4-benzyloxazolidin-2-one.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| (R)-4-benzyloxazolidin-2-one | 1.0 | 177.19 | 17.72 g |
| Triethylamine | 1.5 | 101.19 | 15.18 g (20.9 mL) |
| Propionyl chloride | 1.2 | 92.52 | 11.10 g (10.4 mL) |
| Dichloromethane (DCM) | - | - | 200 mL |
Procedure:
-
To a stirred solution of (R)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a white solid.
Protocol 2: Diastereoselective Evans Aldol Reaction
This is the crucial step for establishing the desired syn relationship between the hydroxyl and methyl groups, which will translate to the trans relationship in the final lactone.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| (R)-4-benzyl-3-propionyloxazolidin-2-one | 1.0 | 233.28 | 23.33 g |
| Di-n-butylboron triflate (Bu₂BOTf) | 1.1 | 244.08 | 26.85 g (25.8 mL of 1M solution in DCM) |
| Triethylamine | 1.2 | 101.19 | 12.14 g (16.7 mL) |
| 2-Methoxybenzaldehyde | 1.2 | 136.15 | 16.34 g (14.2 mL) |
| Dichloromethane (DCM), anhydrous | - | - | 250 mL |
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM (250 mL) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir the resulting mixture for 30 minutes at -78 °C, then warm to 0 °C for 1 hour to ensure complete enolization.
-
Cool the reaction mixture back down to -78 °C.
-
Add a solution of 2-methoxybenzaldehyde (1.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the mixture with DCM, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the aldol adduct.
Protocol 3: Lactonization
This step involves the protection of the secondary alcohol and subsequent intramolecular cyclization.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| Aldol Adduct | 1.0 | 369.43 | 36.94 g |
| Tert-butyldimethylsilyl chloride (TBSCl) | 1.5 | 150.72 | 22.61 g |
| Imidazole | 2.0 | 68.08 | 13.62 g |
| Dichloromethane (DCM), anhydrous | - | - | 300 mL |
| Lithium hydroxide (LiOH) | 1.2 | 23.95 | 2.87 g |
| Hydrogen peroxide (H₂O₂), 30% aq. soln. | 4.0 | 34.01 | 13.6 mL |
| Tetrahydrofuran (THF)/Water | - | - | 2:1 mixture |
Procedure:
-
Silyl Protection: Dissolve the aldol adduct (1.0 eq) in anhydrous DCM. Add imidazole (2.0 eq) and TBSCl (1.5 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Wash the reaction mixture with water, dry the organic layer, and concentrate. The crude TBS-protected intermediate is often used directly in the next step.
-
Auxiliary Cleavage and Lactonization: Dissolve the crude TBS-protected intermediate in a 2:1 mixture of THF and water. Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (1.2 eq).
-
Safety Note: The cleavage of Evans auxiliaries with LiOH/H₂O₂ can lead to the evolution of oxygen gas.[2][7] Ensure the reaction is well-vented and conducted in a fume hood.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The acidic workup will likely cleave the TBS protecting group and promote spontaneous lactonization.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to obtain the intermediate ester of the target molecule.
Protocol 4: Hydrolysis to the Carboxylic Acid
The final step is the saponification of the ester to the desired carboxylic acid.[8][9]
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| Intermediate Ester | 1.0 | - | - |
| Lithium hydroxide (LiOH) | 2.0 | 23.95 | - |
| Tetrahydrofuran (THF)/Water | - | - | 1:1 mixture |
| 1 M Hydrochloric acid (HCl) | - | - | As needed for acidification |
Procedure:
-
Dissolve the intermediate ester in a 1:1 mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.
-
The product can be further purified by recrystallization.
Alternative Synthetic Route: Asymmetric Michael Addition
An alternative and elegant approach involves the organocatalytic asymmetric Michael addition of a suitable pronucleophile to an α,β-unsaturated ester.[10][11][12][13]
This strategy would involve:
-
Asymmetric Michael Addition: Reaction of a malonate derivative with a cinnamate ester derived from 2-methoxybenzaldehyde in the presence of a chiral organocatalyst (e.g., a cinchona alkaloid derivative).
-
Lactonization: Decarboxylation of the malonate adduct and subsequent intramolecular cyclization to form the γ-butyrolactone ring.
-
Hydrolysis: Conversion of the ester to the final carboxylic acid.
Visualization of Synthetic Pathways
Primary Route: Evans Aldol Approach
Caption: Workflow for the Evans Aldol-based synthesis.
Alternative Route: Asymmetric Michael Addition
Caption: Workflow for the Asymmetric Michael Addition approach.
Conclusion
The protocol detailed in this application note provides a robust and highly stereoselective pathway for the synthesis of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. The use of an Evans chiral auxiliary ensures excellent control over the formation of the C2 and C3 stereocenters. The provided step-by-step procedures, along with the discussion of an alternative organocatalytic route, offer valuable guidance for researchers in the fields of organic synthesis and medicinal chemistry. Careful attention to the described experimental conditions and safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
Narumi, T., et al. (n.d.). β,γ-trans-selective γ-butyrolactone formation via homoenolate cross-annulation of enals and aldehydes. Retrieved from [Link]
- (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews.
- (n.d.).
- (2022).
- (n.d.). Enantioselective Michael Additions to α,β-Unsaturated Imides Catalyzed by a Salen−Al Complex. Journal of the American Chemical Society.
- (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- (n.d.).
- (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
- (2020).
- (2023). Expeditious access to cis-β-aryl, γ-alkyl disubstituted (±)
- (2024). 21.6: Chemistry of Esters. LibreTexts.
- (n.d.). Organocatalytic asymmetric direct vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to nitroolefins. Sci-Hub.
- (n.d.). Ch20: Hydrolysis of Esters. University of Calgary.
- (n.d.). Diastereodivergent synthesis of enantioenriched α,β-disubstituted γ-butyrolactones via cooperative N-heterocyclic carbene and Ir catalysis.
- (2014). Evans Aldol Reaction.
- (2023).
- (2005). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Organic Chemistry Portal.
- (n.d.). Chiral auxiliary. Wikipedia.
- (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI.
- (n.d.).
- (n.d.). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach.
- (n.d.). Stereoselective Synthesis of γ‐Butyrolactones via Organocatalytic Annulations of Enals and Keto Esters. Sci-Hub.
- (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
- (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society.
- (n.d.). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2.
- (2019). mechanism of ester hydrolysis. YouTube.
- (2014). Evans Aldol Reaction.
- (2021). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of. Semantic Scholar.
- (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
- (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Publishing.
- (2026). Enantioselective Synthesis of Bicyclo[4.3.0]nonatrienones via Palladium-Catalyzed Desymmetric 1,5-Enyne Cycloisomerization.
- (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship.
- (n.d.). Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing.
- (n.d.).
- (2025). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions.
- (2023). Buy trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 99226-02-5. Smolecule.
- (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.
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Application Notes and Protocols for the Asymmetric Synthesis of Substituted Tetrahydrofuran-3-Carboxylic Acids
Introduction: The Significance of Chiral Tetrahydrofuran-3-Carboxylic Acids
The substituted tetrahydrofuran (THF) motif is a cornerstone in the architecture of a vast array of biologically active natural products and pharmaceutical agents.[1] Its prevalence in lignans, polyether ionophores, and macrodiolides underscores its importance as a privileged scaffold in medicinal chemistry.[1] Specifically, the incorporation of a carboxylic acid functionality at the 3-position, combined with stereochemical control at multiple centers, provides molecules with unique conformational constraints and hydrogen bonding capabilities, making them attractive for drug discovery programs. The development of robust and stereoselective synthetic routes to enantiomerically enriched substituted tetrahydrofuran-3-carboxylic acids is therefore a critical endeavor for researchers in organic synthesis and drug development.
This comprehensive guide details field-proven strategies and detailed protocols for the asymmetric synthesis of this important class of molecules. We will delve into the mechanistic underpinnings of key transformations, providing not just a set of instructions, but a framework for rational decision-making in the design and execution of these syntheses.
Strategic Approaches to Asymmetric Synthesis
The asymmetric construction of substituted tetrahydrofuran-3-carboxylic acids can be broadly categorized into three highly effective strategies:
-
Organocatalytic Intramolecular Oxa-Michael Addition: A direct and atom-economical approach that forms the THF ring and sets key stereocenters in a single, elegant step.
-
Metal-Catalyzed [3+2] Cycloaddition of Carbonyl Ylides: A convergent method that rapidly builds molecular complexity by uniting two components to form the THF core with a pre-installed carboxylate group.
-
Organocatalytic Double Michael Addition/Oxidation Cascade: A versatile strategy for accessing highly substituted and functionalized THF-3-aldehydes, which can be readily oxidized to the target carboxylic acids.
Each of these strategies offers distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity. The choice of method will ultimately depend on the specific substitution pattern and desired stereochemistry of the target molecule.
Strategy 1: Organocatalytic Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition is a powerful and direct method for the synthesis of chiral cyclic ethers.[2][3] This reaction is often challenging due to the lower nucleophilicity of alcohols compared to their carbon, nitrogen, and sulfur counterparts.[2][3] However, the development of sophisticated bifunctional organocatalysts has enabled highly efficient and enantioselective versions of this transformation, even with less reactive α,β-unsaturated esters as Michael acceptors.[2]
Causality Behind the Experimental Choices
The success of the asymmetric intramolecular oxa-Michael reaction hinges on the ability of the catalyst to simultaneously activate both the nucleophile (the alcohol) and the electrophile (the α,β-unsaturated ester). Chiral bifunctional catalysts, such as squaramides or iminophosphoranes, are ideally suited for this purpose.[4] They possess both a Brønsted base/Lewis base site to deprotonate the alcohol, increasing its nucleophilicity, and a hydrogen-bond donor site to activate the Michael acceptor, lowering its LUMO energy and presenting it in a chiral environment. This dual activation is crucial for achieving high reactivity and stereoselectivity.
The choice of solvent is also critical. Non-polar solvents are often preferred as they promote the formation of the key hydrogen-bonding interactions between the catalyst and the substrate. Temperature control is used to fine-tune the selectivity, with lower temperatures generally leading to higher enantiomeric excesses.
Experimental Protocol: Asymmetric Intramolecular Oxa-Michael Addition of a Hydroxy-α,β-Unsaturated Ester
This protocol is a representative example for the synthesis of a substituted tetrahydrofuran-3-carboxylic acid ester using a bifunctional organocatalyst.
Materials:
-
Hydroxy-α,β-unsaturated ester substrate (1.0 equiv)
-
Chiral bifunctional organocatalyst (e.g., a squaramide or BIMP catalyst, 0.05 - 0.1 equiv)[2]
-
Anhydrous, non-polar solvent (e.g., toluene, dichloromethane, or tert-butyl methyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral bifunctional organocatalyst.
-
Add the anhydrous, non-polar solvent to dissolve the catalyst.
-
Add the hydroxy-α,β-unsaturated ester substrate to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantiomerically enriched tetrahydrofuran-3-carboxylic acid ester.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
The ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide in a THF/water mixture).
Data Presentation: Substrate Scope and Performance
| Entry | R¹ | R² | R³ | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Ph | H | Me | 10 | 24 | 95 | 98 |
| 2 | 4-Cl-Ph | H | Me | 10 | 24 | 92 | 97 |
| 3 | 2-Naphthyl | H | Me | 10 | 36 | 88 | 96 |
| 4 | Ph | Me | Me | 10 | 48 | 85 | 94 |
| 5 | c-Hex | H | Et | 10 | 36 | 90 | 95 |
Data are representative and compiled from literature sources.[2][3]
Visualization: Catalytic Cycle of the Oxa-Michael Addition
Caption: Catalytic cycle for the organocatalytic intramolecular oxa-Michael addition.
Strategy 2: Metal-Catalyzed [3+2] Cycloaddition of Carbonyl Ylides
The [3+2] cycloaddition of carbonyl ylides with alkenes is a highly convergent and efficient method for the synthesis of substituted tetrahydrofurans.[1] This strategy allows for the rapid construction of the THF ring with the simultaneous formation of multiple stereocenters. The use of chiral metal catalysts, typically based on rhodium or copper, can render this transformation highly enantioselective.
Causality Behind the Experimental Choices
The key to this reaction is the generation of a carbonyl ylide intermediate from a diazo compound in the presence of a metal catalyst. This ylide then undergoes a [3+2] cycloaddition with an alkene. For the synthesis of tetrahydrofuran-3-carboxylic acids, an alkene bearing an ester group (e.g., an acrylate) is used as the dipolarophile. The stereochemical outcome of the reaction is controlled by the chiral ligands coordinated to the metal center, which create a chiral environment around the reactive intermediates. The choice of the metal and ligand is therefore paramount for achieving high diastereo- and enantioselectivity.
Experimental Protocol: Rhodium-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol describes a general procedure for the rhodium-catalyzed asymmetric [3+2] cycloaddition of a carbonyl ylide with an electron-deficient alkene.
Materials:
-
α-Diazo ketone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Alkene (e.g., methyl acrylate, 1.5 equiv)
-
Chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.01-0.05 equiv)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral rhodium(II) catalyst and the anhydrous solvent.
-
Add the aldehyde and the alkene to the catalyst solution.
-
Slowly add a solution of the α-diazo ketone in the anhydrous solvent to the reaction mixture via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
After the addition is complete, stir the reaction mixture at room temperature until the diazo compound is fully consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the substituted tetrahydrofuran-3-carboxylic acid ester.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by NMR spectroscopy and chiral HPLC, respectively.
Visualization: [3+2] Cycloaddition Reaction Pathway
Caption: Pathway for the metal-catalyzed [3+2] cycloaddition.
Strategy 3: Organocatalytic Double Michael Addition/Oxidation Cascade
This strategy provides access to highly substituted tetrahydrofurans through a tandem iminium-enamine catalysis pathway.[5] The reaction between a γ-hydroxy-α,β-unsaturated carbonyl compound and an enal, catalyzed by a chiral secondary amine, leads to the formation of a 2,3,4-trisubstituted tetrahydrofuran-3-aldehyde.[5] A subsequent oxidation step converts the aldehyde to the desired carboxylic acid.
Causality Behind the Experimental Choices
The elegance of this cascade lies in the dual role of the organocatalyst. The chiral secondary amine first activates the enal towards a Michael addition by forming a chiral iminium ion (iminium catalysis). After the first Michael addition, the same catalyst activates the resulting intermediate by forming a chiral enamine (enamine catalysis), which then undergoes an intramolecular oxa-Michael addition to form the tetrahydrofuran ring.[5] This sequence allows for the creation of multiple stereocenters with high levels of control in a single pot. The final oxidation of the aldehyde to the carboxylic acid is a standard transformation that can be achieved with a variety of mild oxidizing agents.
Experimental Protocol: Double Michael Addition and Subsequent Oxidation
Part A: Organocatalytic Double Michael Addition
Materials:
-
γ-Hydroxy-α,β-unsaturated carbonyl compound (1.0 equiv)
-
α,β-Unsaturated aldehyde (enal) (1.2 equiv)
-
Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 0.1-0.2 equiv)[5]
-
Acid co-catalyst (e.g., benzoic acid, 0.1-0.2 equiv)
-
Anhydrous solvent (e.g., chloroform or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vial under an inert atmosphere, combine the γ-hydroxy-α,β-unsaturated carbonyl compound, the chiral secondary amine catalyst, and the acid co-catalyst in the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the enal to the reaction mixture.
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl) and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the tetrahydrofuran-3-aldehyde.
Part B: Oxidation to the Carboxylic Acid
Materials:
-
Tetrahydrofuran-3-aldehyde from Part A
-
Oxidizing agent (e.g., sodium chlorite, potassium permanganate, or Pinnick oxidation conditions)
-
Appropriate solvent system
Procedure (Pinnick Oxidation Example):
-
Dissolve the tetrahydrofuran-3-aldehyde in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene as a scavenger for hypochlorite.
-
Add a solution of sodium chlorite and sodium dihydrogen phosphate in water dropwise to the reaction mixture at room temperature.
-
Stir the mixture until the oxidation is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Acidify the aqueous layer with 1 M HCl and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer to yield the crude carboxylic acid, which can be further purified by chromatography or crystallization.
Visualization: Double Michael Addition/Oxidation Workflow
Caption: Workflow for the synthesis via double Michael addition and oxidation.
Conclusion: A Toolkit for Asymmetric Synthesis
The asymmetric synthesis of substituted tetrahydrofuran-3-carboxylic acids is a challenging yet rewarding area of organic chemistry. The three strategies outlined in this guide—organocatalytic intramolecular oxa-Michael addition, metal-catalyzed [3+2] cycloaddition, and organocatalytic double Michael addition followed by oxidation—represent a powerful toolkit for accessing these valuable molecules with high levels of stereocontrol. By understanding the underlying principles and carefully selecting the appropriate methodology and reaction conditions, researchers can confidently tackle the synthesis of a wide range of chiral tetrahydrofuran-3-carboxylic acid derivatives for applications in drug discovery and natural product synthesis.
References
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Smith, J. D., et al. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. [Link]
-
Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]
-
Mondal, B., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]
-
He, X., et al. (2020). Organocatalytic Approach for Assembling Flavanones via a Cascade 1,4-Conjugate Addition/oxa-Michael Addition between Propargylamines with Water. Organic Chemistry Portal. [Link]
-
Barman, G. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC. [Link]
-
Nising, C. F., et al. (2006). Diastereoselective Synthesis of Highly Functionalized Tetrahydroxanthenols—Unprecedented Access to Privileged Structural Motifs. Sci-Hub. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
-
List, B., et al. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. National Institutes of Health. [Link]
-
Mondal, B., et al. (2016). Organocatalytic Enantioselective Synthesis of Tetrahydrofluoren-9-ones via Vinylogous Michael Addition/Henry Reaction Cascade of 1,3-Indandione-Derived Pronucleophiles. ResearchGate. [Link]
-
Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Brown, H. C., & Yoon, N. M. (1977). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry. [Link]
-
Wang, Z., et al. (2020). Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (‒)-morphine. ResearchGate. [Link]
-
Sahoo, A. K., et al. (2014). Diastereoselective Synthesis of THF Derivatives. ResearchGate. [Link]
-
Trost, B. M., & Toste, F. D. (2003). Catalytic asymmetric synthesis of chiral allylic esters. SciSpace. [Link]
-
Meng, J., et al. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Chemistry Portal. [Link]
-
Li, W., et al. (2022). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers. [Link]
-
Tong, X., et al. (2019). Sequential Phosphine-Catalyzed [4 + 2] Annulation of β'-Acetoxy Allenoates: Enantioselective Synthesis of 3-Ethynyl-Substituted Tetrahydroquinolines. PubMed. [Link]
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Application Notes and Protocols for Tetrahydrofuran Ring Formation
Introduction: The tetrahydrofuran (THF) scaffold is a privileged structural motif present in a vast array of natural products and pharmaceuticals, prized for its unique physicochemical properties and biological activities.[1][2] Its presence is crucial for the efficacy of numerous drugs, making the development of efficient and stereoselective methods for its synthesis a cornerstone of modern organic chemistry and drug development.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key cyclization reaction protocols for the formation of the tetrahydrofuran ring, emphasizing the mechanistic rationale behind the experimental choices to ensure robust and reproducible outcomes.
Section 1: Intramolecular Williamson Ether Synthesis
The intramolecular Williamson ether synthesis is a classical and reliable method for forming cyclic ethers, including tetrahydrofurans. This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an electrophilic carbon bearing a leaving group within the same molecule.[3][4]
Mechanistic Considerations
The success of this cyclization is highly dependent on the substrate's conformation, which must allow for the proper orbital alignment for the backside attack characteristic of an SN2 reaction. The formation of five-membered rings like THF is kinetically favored. For the reaction to be efficient, the alkoxide must be generated under conditions that do not promote competing elimination (E2) reactions, especially with secondary halides.[3] The use of a non-nucleophilic base is crucial to deprotonate the alcohol without interfering with the subsequent cyclization.[4]
Figure 1: General workflow of the intramolecular Williamson ether synthesis for THF formation.
Protocol: Synthesis of Tetrahydrofuran from 4-bromo-1-butanol
This protocol describes the cyclization of 4-bromo-1-butanol to form tetrahydrofuran.
Materials:
-
4-bromo-1-butanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O) as solvent
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add a stirring solution of 4-bromo-1-butanol (1.0 eq) in anhydrous THF to a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to afford tetrahydrofuran.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting material (4-bromo-1-butanol).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the mass of the product.
-
1H and 13C NMR Spectroscopy: Verify the structure of the tetrahydrofuran product.
Section 2: Acid-Catalyzed Cyclization of Diols
The acid-catalyzed dehydration of 1,4-diols is a common industrial method for the synthesis of tetrahydrofuran.[5][6] This method involves the protonation of one of the hydroxyl groups, which then departs as a water molecule, followed by the intramolecular nucleophilic attack of the remaining hydroxyl group.
Mechanistic Considerations
The reaction is initiated by the protonation of a hydroxyl group by a strong acid, forming a good leaving group (water). Subsequent departure of the water molecule generates a carbocation, which is then trapped by the intramolecular attack of the second hydroxyl group. Deprotonation of the resulting oxonium ion yields the tetrahydrofuran ring. The use of a Brønsted acid is generally effective, though it may require elevated temperatures.[7]
Figure 2: Mechanism of acid-catalyzed THF synthesis from a 1,4-diol.
Protocol: Synthesis of Tetrahydrofuran from 1,4-Butanediol
This protocol details the synthesis of THF via the acid-catalyzed dehydration of 1,4-butanediol.
Materials:
-
1,4-butanediol
-
Concentrated sulfuric acid (H2SO4) or phosphoric acid (H3PO4)
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous calcium chloride (CaCl2)
Procedure:
-
To a distillation apparatus, add 1,4-butanediol and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to a temperature that allows for the distillation of the tetrahydrofuran product as it is formed (typically around 120-150 °C).
-
Collect the distillate, which will be a mixture of tetrahydrofuran and water.
-
Neutralize the distillate by washing with a saturated NaHCO3 solution.
-
Separate the organic layer and dry it over anhydrous CaCl2.
-
Fractionally distill the dried liquid to obtain pure tetrahydrofuran.
Self-Validation:
-
Boiling Point Determination: The boiling point of the final product should match that of pure THF (66 °C).
-
Refractive Index: Measure the refractive index and compare it to the literature value for THF.
-
Spectroscopic Analysis (NMR, IR): Confirm the identity and purity of the product.
Section 3: Radical Cyclization Reactions
Radical cyclizations offer a powerful and mild alternative for the construction of tetrahydrofuran rings, particularly for highly substituted systems.[8] These reactions proceed through a free-radical intermediate and are often initiated by radical initiators like AIBN in the presence of a radical mediator such as tributyltin hydride.[9]
Mechanistic Considerations
The reaction typically involves the generation of a carbon-centered radical from a suitable precursor (e.g., an alkyl halide). This radical then undergoes a 5-exo-trig cyclization by adding to a tethered double or triple bond. The resulting cyclic radical is then quenched by a hydrogen atom donor to give the final product. The regioselectivity of the cyclization (5-exo vs. 6-endo) is a critical consideration, with the 5-exo pathway being generally favored for the formation of five-membered rings. Lewis acids can be used to control the diastereoselectivity in these reactions.[8]
Figure 3: Key steps in the radical cyclization pathway to form a THF ring.
Protocol: Synthesis of a Substituted Tetrahydrofuran via Radical Cyclization
This protocol outlines the synthesis of a 2,4-disubstituted tetrahydrofuran from an allyloxy alkyl selenide precursor.[8]
Materials:
-
γ-Allyloxyalkyl phenyl selenide precursor
-
Tris(trimethylsilyl)silane (TTMSS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Lewis acid (e.g., trialkylaluminum) for diastereocontrol (optional)[8]
Procedure:
-
Dissolve the γ-allyloxyalkyl phenyl selenide precursor in anhydrous toluene under an inert atmosphere.
-
Add tris(trimethylsilyl)silane (as a hydrogen atom donor) and a catalytic amount of AIBN.
-
If diastereocontrol is desired, add the Lewis acid at this stage.[8]
-
Heat the reaction mixture to 80-110 °C for several hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the substituted tetrahydrofuran.
Self-Validation:
-
High-Performance Liquid Chromatography (HPLC): Determine the diastereomeric ratio of the product.
-
Nuclear Overhauser Effect (NOE) NMR Spectroscopy: Elucidate the relative stereochemistry of the substituents.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Section 4: Transition Metal-Catalyzed Cyclizations
Transition metal catalysis has emerged as a versatile tool for the synthesis of complex molecules, including tetrahydrofurans.[10] Palladium, gold, and nickel are among the metals that have been successfully employed to catalyze the cyclization of unsaturated alcohols.[11]
Mechanistic Considerations
The mechanisms of transition metal-catalyzed cyclizations can be diverse. For example, a palladium-catalyzed reaction might proceed through the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate.[11] Gold catalysis can enable carboalkoxylation of alkenes through Au(I)/Au(III) catalytic cycles.[11] These methods often offer high levels of stereocontrol and functional group tolerance.
Protocol: Palladium-Catalyzed Synthesis of a Substituted Tetrahydrofuran
This protocol is based on a stereoselective palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides.[11]
Materials:
-
γ-hydroxy alkene
-
Aryl bromide
-
Pd(OAc)2
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K3PO4)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd(OAc)2, the chosen ligand, and the base in a reaction vessel.
-
Add the anhydrous solvent, followed by the γ-hydroxy alkene and the aryl bromide.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for the specified time, with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Wash the filter cake with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate and purify the crude product by column chromatography.
Self-Validation:
-
LC-MS Analysis: Monitor the formation of the product and consumption of starting materials.
-
Chiral HPLC: Determine the enantiomeric excess if a chiral ligand is used.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): Fully characterize the structure and stereochemistry of the product.
Summary of Protocols
| Reaction Type | Key Reagents | Typical Conditions | Advantages |
| Intramolecular Williamson Ether Synthesis | Substrate with alcohol and leaving group, non-nucleophilic base (e.g., NaH) | Anhydrous solvent, 0 °C to RT | Classical, reliable, good for simple THFs |
| Acid-Catalyzed Diol Cyclization | 1,4-diol, strong acid (e.g., H2SO4) | High temperature, distillation | Industrially scalable, uses simple starting materials |
| Radical Cyclization | Unsaturated precursor, radical initiator (e.g., AIBN), H-atom donor | Anhydrous solvent, heating | Mild conditions, good for complex, substituted THFs |
| Transition Metal-Catalyzed Cyclization | Unsaturated alcohol, metal catalyst (e.g., Pd, Au), ligand, base | Anhydrous solvent, heating | High stereocontrol, broad substrate scope |
References
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link]
- Wolfe, J. P., & Rossi, M. A. (2004). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Journal of the American Chemical Society, 126(6), 1620–1621.
-
Shaw, D. E. (1995). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints. Available at: [Link]
-
Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org. Available at: [Link]
- Starr, D., & Hixon, R. M. (1936). Tetrahydrofuran. Organic Syntheses, 16, 77.
- Al-Amin, M., et al. (2024). Elucidating the Mechanism of Tetrahydrofuran-Diol Formation through Os(VI)-Catalyzed Oxidative Cyclization of 5,6-Dihydroxyalkenes Ligated by Citric Acid. The Journal of Organic Chemistry.
-
Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
- Li, Y., et al. (2023). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
- Bauer, E. B., et al. (2019).
- List, B., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society.
- Chen, Y.-T., et al. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
- Wolfe, J. P., et al. (2024). Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi–Heck Arylation and Rh-Catalyzed Hydroformylation Sequence. The Journal of Organic Chemistry.
- Romo, D., et al. Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. PMC - NIH.
- Giese, B., et al. (1996). Tetrahydropyran synthesis via radical cyclization. A systematic study of substituent effects. Journal of the American Chemical Society.
-
Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]
- Kumar, S., et al. (2018).
- Belbachir, M., et al. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC - NIH.
-
ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. Available at: [Link]
- Afonso, C. A. M., et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.
-
Macmillan Group. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. Available at: [Link]
- González, F., et al. (2020). Mechanism of tetrahydrofuran synthesis.
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]
- Bauer, E. B.
- Vlachos, D. G., et al. (2020). Dehydra-decyclization of tetrahydrofurans to diene monomers over metal oxides. Catalysis Science & Technology (RSC Publishing).
- Sarpong, R., & Tantillo, D. J. (2020).
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Application Note & Protocols: High-Purity Isolation of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Introduction: The Purification Challenge
2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a structurally complex molecule featuring a lactone ring, a carboxylic acid, and a methoxyphenyl group.[1] Its molecular formula is C₁₂H₁₂O₅ with a molecular weight of approximately 236.22 g/mol .[1] This compound is of significant interest in pharmaceutical development and proteomics research due to its potential antioxidant and anti-inflammatory properties.[1] The presence of both acidic (carboxylic acid) and polar (lactone, ether) functional groups imparts a high degree of polarity, making its purification a non-trivial task. Common impurities can include starting materials, reaction byproducts, and diastereomers, necessitating robust and targeted purification methodologies to achieve the high purity required for downstream applications.
This guide provides a comprehensive overview of validated techniques for the purification of this key intermediate, focusing on the underlying chemical principles that govern each method. We will explore recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), along with protocols for purity assessment.
Physicochemical Properties & Impurity Profile
A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₁₂H₁₂O₅ | Influences solubility and choice of analytical techniques. |
| Molecular Weight | 236.22 g/mol [1] | Relevant for mass spectrometry and calculating molar equivalents. |
| Functional Groups | Carboxylic acid, Lactone (cyclic ester), Phenyl ether | Dictates polarity, solubility, and potential for hydrogen bonding. The carboxylic acid allows for manipulation of solubility with pH. |
| Polarity | High | Presents challenges for traditional normal-phase chromatography; suggests utility of reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[2][3] |
| Potential Impurities | Unreacted starting materials, diastereomers, ring-opened hydroxy acid, polymeric byproducts. | A multi-step purification approach may be necessary to remove impurities with varying polarities. |
Strategic Approach to Purification
The purification of this compound is best approached in a stepwise manner, often beginning with a bulk purification technique followed by a high-resolution polishing step. The choice of methods depends on the initial purity of the crude material and the desired final purity.
Caption: A general workflow for the purification of the target compound.
Recrystallization: A Powerful First Step
Recrystallization is an effective technique for removing insoluble impurities and significantly increasing the purity of crystalline solids. The key is to identify a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Causality Behind Solvent Selection: The ideal solvent will have a polarity that is moderately matched to the solute. For our highly polar molecule, polar protic solvents or mixtures are often a good starting point. The presence of the carboxylic acid group suggests that solubility will be pH-dependent.
Protocol: Recrystallization from an Isopropanol/Water System
-
Solubility Testing: In a small test tube, add approximately 20 mg of the crude material. Add the primary solvent (isopropanol) dropwise at room temperature until a slurry is formed. Heat the mixture gently. If the solid dissolves completely, it is a suitable primary solvent. If it is too soluble at room temperature, a co-solvent (anti-solvent) is needed.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropanol to dissolve the solid completely. Use a magnetic stir bar for efficient mixing.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Slowly add a less polar co-solvent, such as deionized water, dropwise to the hot solution until the solution becomes slightly turbid. Add a few drops of hot isopropanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Crystal Growth: For optimal crystal formation, allow the flask to stand undisturbed for several hours. For maximum yield, the flask can then be placed in an ice bath or refrigerator for an additional hour.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol/water mixture. Dry the crystals under vacuum to a constant weight.
Column Chromatography: For Intermediate Purity
When recrystallization is insufficient to remove impurities with similar solubility profiles, column chromatography is the next logical step.[4] Given the high polarity of the target compound, traditional normal-phase chromatography on silica gel can be challenging. A reversed-phase or HILIC approach is often more effective.
Expertise in Action: Choosing the Right Stationary and Mobile Phase
-
Normal-Phase (Silica Gel): Due to strong interactions between the carboxylic acid and the acidic silica surface, peak tailing is common. To mitigate this, a small amount of acetic or formic acid is often added to the mobile phase. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.
-
Reversed-Phase (C18-functionalized silica): This is often a better choice for polar compounds. The stationary phase is nonpolar, and a polar mobile phase is used. A typical eluent system would be a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid and improve peak shape.
Protocol: Reversed-Phase Flash Chromatography
-
Column Selection and Equilibration: Select a C18-functionalized silica gel column. Equilibrate the column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Sample Preparation: Dissolve the partially purified material in a minimal amount of a strong solvent (e.g., methanol or DMSO) or the mobile phase.
-
Loading: Load the sample onto the column.
-
Elution: Begin the elution with the initial mobile phase composition. Gradually increase the proportion of the organic solvent (acetonitrile) to elute the compound. A typical gradient might be from 5% to 95% acetonitrile over 20-30 column volumes.
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically monitored at 254 nm and/or 280 nm).
-
Analysis and Pooling: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. If water is present, lyophilization (freeze-drying) may be necessary.
Caption: Workflow for reversed-phase flash chromatography.
Preparative HPLC: The Ultimate Polishing Step
For applications requiring the highest purity, such as in the development of active pharmaceutical ingredients (APIs), preparative HPLC is the gold standard.[5][6][7][8][9] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligram to gram quantities of material.
Protocol: Reversed-Phase Preparative HPLC
-
Analytical Method Development: First, develop an optimized analytical HPLC method using a column with the same stationary phase as the preparative column. The goal is to achieve baseline separation of the target compound from all impurities.
-
Scale-Up: Scale up the analytical method to the preparative scale. This involves adjusting the flow rate, injection volume, and gradient profile to accommodate the larger column dimensions.
-
System Setup:
-
Column: A C18 preparative column (e.g., 20-50 mm internal diameter).
-
Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Fraction Collector: An automated fraction collector is essential.
-
-
Purification Run:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Inject the sample onto the column.
-
Run the scaled-up gradient method.
-
Collect fractions based on time or UV signal thresholds.
-
-
Post-Purification:
-
Analyze the fractions by analytical HPLC to confirm purity.
-
Pool the fractions that meet the desired purity specification.
-
Remove the solvent, typically by lyophilization, to obtain the final high-purity product.
-
Purity Assessment: A Self-Validating System
No purification is complete without rigorous analytical verification of the final product's purity. A combination of techniques should be employed to provide orthogonal data.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment (e.g., % area under the curve). Can also be used to detect diastereomers if a suitable chiral method is developed. |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative check for the presence of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and can reveal the presence of residual solvents or structural impurities. ¹H and ¹³C NMR are standard. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Melting Point | A sharp melting point range is indicative of high purity for a crystalline solid. |
Trustworthiness Through Orthogonal Analysis: By using multiple analytical techniques that rely on different physical principles (e.g., chromatography, spectroscopy), one can have high confidence in the assessed purity of the final compound.
Conclusion
The purification of this compound requires a multi-faceted approach that leverages the compound's unique physicochemical properties. A logical progression from a bulk technique like recrystallization to a high-resolution method such as preparative HPLC, coupled with rigorous analytical verification, ensures the isolation of this valuable intermediate with the high degree of purity demanded by the pharmaceutical and research industries.
References
- Smolecule. (2023, August 15). trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.
- Chemsrc. (2025, August 20). 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7.
-
Wikipedia. (n.d.). Lactone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
- Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems.
- Sigma-Aldrich. (n.d.). (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid 98%.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
- Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams.
- BLDpharm. (n.d.). 117621-06-4|this compound.
- PubMed. (2005, April 25). Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
- Gilson. (n.d.). Preparative HPLC Systems | VERITY® LC Solutions.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- University of Warwick. (n.d.). Principles in preparative HPLC.
- ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?.
- ResearchGate. (2025, August 9). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
- Organic Syntheses. (n.d.). Purification of Tetrahydrofuran.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds.
- Labcompare.com. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows.
- National Institutes of Health. (2022, October 13). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes.
- Google Patents. (n.d.). US4233228A - Purification of tetrahydrofuran.
- PubChem. (n.d.). (2R,3S,4S,5R)-rel-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carboxylic Acid.
- Matrix Scientific. (n.d.). This compound.
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- 9. labcompare.com [labcompare.com]
Application Notes and Protocols for the Quantification of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Introduction: The Significance of Quantifying 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
This compound is a molecule of interest in pharmaceutical research and development, potentially as a new chemical entity or a critical intermediate in the synthesis of bioactive compounds. Accurate and reliable quantification of this molecule is paramount for several reasons:
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a potential drug candidate is fundamental. Precise measurement of its concentration in biological matrices such as plasma, urine, and tissues over time is essential for establishing its pharmacokinetic profile.
-
Drug Metabolism and Metabolite Identification: Quantitative analysis helps in studying the metabolic fate of the parent compound and identifying and quantifying its metabolites.
-
Quality Control in Drug Manufacturing: During the synthesis of active pharmaceutical ingredients (APIs), it is crucial to quantify the target molecule to ensure the purity, potency, and consistency of the final product.
-
Stability Studies: Determining the stability of the compound under various storage conditions is a regulatory requirement, and this relies on accurate quantification over time.
This application note provides a comprehensive guide to the analytical methods for the precise and reliable quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) as the primary recommended technique, and Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. The protocols and validation strategies described herein are designed to meet the rigorous standards of the pharmaceutical industry, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Recommended Analytical Strategy: A Multi-faceted Approach
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity and selectivity. For this compound, which possesses a polar carboxylic acid group and a lactone ring, liquid chromatography is generally the most suitable separation technique.
Primary Recommended Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity, selectivity, and specificity.[6][7][8] The ability to separate the analyte from other components in the sample mixture by HPLC, followed by its selective detection and fragmentation in the mass spectrometer, provides a highly reliable quantitative workflow.
Principle of HPLC-MS/MS
The sample containing this compound is first injected into an HPLC system. The analyte is separated from other matrix components on a reversed-phase column based on its polarity. The eluent from the HPLC column is then introduced into the ion source of a mass spectrometer, where the analyte molecules are ionized. The precursor ions corresponding to the analyte are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification.
Experimental Workflow for HPLC-MS/MS Analysis
Caption: Workflow for the quantification of this compound using HPLC-MS/MS.
Detailed Protocol for HPLC-MS/MS Quantification
1. Sample Preparation (from Plasma)
-
Objective: To extract the analyte from the plasma matrix and remove proteins and other interfering substances.
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Add 400 µL of acetonitrile (protein precipitation).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
2. HPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. A typical gradient could be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode is likely to be effective due to the carboxylic acid group.
-
Ionization Mode: Negative Ion Mode.
-
MRM Transitions: These would need to be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer to find the optimal precursor and product ions.
-
Analyte: e.g., [M-H]⁻ → product ion 1, product ion 2
-
Internal Standard: e.g., [M-H]⁻ → product ion 1, product ion 2
-
-
Source Parameters: These will be instrument-specific and should be optimized for the analyte (e.g., capillary voltage, source temperature, gas flows).
4. Method Validation
The developed method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2][3][4][5]
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity | A linear relationship between concentration and response with a correlation coefficient (r²) of ≥ 0.99 over the expected concentration range. |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification) for both intra- and inter-day precision. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected (e.g., signal-to-noise ratio of 3:1). |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Recovery | Consistent and reproducible extraction recovery of the analyte from the matrix. |
| Matrix Effect | Assessment of the ion suppression or enhancement caused by the sample matrix. |
| Stability | Analyte stability in the matrix under various conditions (freeze-thaw, short-term, long-term, and post-preparative). |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the quantification of this compound, particularly if high-throughput is not a primary concern. However, due to the polar nature and low volatility of the carboxylic acid, derivatization is generally required.[9][10][11]
Principle of GC-MS with Derivatization
The carboxylic acid group of the analyte is chemically modified to a less polar and more volatile derivative, such as a silyl or methyl ester.[9][11] This derivatized analyte is then introduced into the GC, where it is vaporized and separated from other components in a capillary column. The separated components enter the mass spectrometer, are ionized (typically by electron ionization), and the resulting fragment ions are detected. Quantification is achieved by monitoring specific ions characteristic of the derivatized analyte.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound using GC-MS with derivatization.
Detailed Protocol for GC-MS Quantification
1. Sample Preparation and Derivatization
-
Objective: To extract the analyte and convert it into a volatile derivative.
-
Procedure:
-
Perform an initial extraction as described for the HPLC-MS/MS method (steps 1-5).
-
Evaporate the supernatant to complete dryness. It is critical to remove all water and protic solvents.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injecting into the GC-MS.
-
2. GC Conditions
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
3. Mass Spectrometry Conditions
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan acquisition to confirm the identity of the derivative. The specific ions to monitor will depend on the fragmentation pattern of the derivatized analyte.
4. Method Validation
The GC-MS method should also be validated following the same ICH guidelines as for the HPLC-MS/MS method.[1][2][3][4][5]
Conclusion: A Robust Framework for Accurate Quantification
The successful quantification of this compound in research and development settings hinges on the selection of an appropriate analytical method and its rigorous validation. The HPLC-MS/MS method outlined in this application note is highly recommended for its superior sensitivity, selectivity, and throughput. The GC-MS method, while requiring a derivatization step, offers a reliable alternative. By following the detailed protocols and adhering to the principles of method validation, researchers and scientists can ensure the generation of high-quality, reproducible data that is essential for advancing pharmaceutical development programs.
References
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- LMA leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
- ResearchGate. (n.d.). LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline.
- PubMed. (2011, September 23).
- Maslarska V et al. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
- ResearchGate. (n.d.).
- University of Helsinki. (n.d.).
- ICH. (2023, November 30).
- MDPI. (2021, September 7). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols.
- (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Elsevier. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
- (n.d.).
- MDPI. (2022, April 1).
- Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
- Semantic Scholar. (1984, June 1). Analysis of carboxylic acids by gas chromatography.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (n.d.). LC-MS for Determination of three Methoxyflavones from Kaempferia Parviflora in Rat Plasma and Application to Pharmacokinetic Study | Request PDF.
- (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B..
-
Smolecule. (2023, August 15). Buy trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 99226-02-5. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF59HJGxz1POz42Cjy4Ozor8cdkuseb4oNdci3xd3S_bf8BfpAha0y5vgnTXelgxOBuL25ED4oKcZUh7lphlMETpLkKPo2KFoc6dOuRS6_CnYf6PUi0Ao-ajTg1RAJwCK01hvxlBuU=]([Link]
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Application Notes and Protocols for the HPLC and GC-MS Analysis of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Abstract
This comprehensive guide details the analytical methodologies for the quantification and identification of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, a compound of interest in pharmaceutical and organic synthesis research.[1] We present robust protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The causality behind experimental choices, such as mobile phase composition, column selection, and the necessity of derivatization for GC-MS, is thoroughly explained to provide researchers with a foundational understanding for method development and validation. This document is intended for researchers, scientists, and drug development professionals seeking reliable analytical procedures for this and structurally related compounds.
Introduction
This compound is a molecule featuring a lactone (oxotetrahydrofuran) ring, a carboxylic acid, and a methoxyphenyl group.[1] This combination of functional groups imparts a moderate polarity and potential for biological activity, making it a relevant target in drug discovery and a building block in organic synthesis.[1] Accurate and precise analytical methods are paramount for purity assessment, stability studies, and pharmacokinetic analysis.[2]
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like the target analyte.[3] Reversed-phase HPLC, in particular, is well-suited for separating molecules based on their hydrophobicity.[4] Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, offers exceptional sensitivity and structural elucidation capabilities. However, the high polarity and low volatility of carboxylic acids necessitate a derivatization step to convert them into more volatile and thermally stable analogues suitable for GC analysis.[5] This guide provides detailed, validated protocols for both techniques, ensuring broad applicability in research and quality control settings.
High-Performance Liquid Chromatography (HPLC) Analysis
The inherent polarity of the target molecule, conferred by the carboxylic acid and lactone functionalities, alongside the nonpolar character of the methoxyphenyl group, makes reversed-phase HPLC an ideal analytical choice. The method described below is designed to provide excellent peak shape and resolution from potential impurities.
Rationale for HPLC Method Development
-
Stationary Phase Selection: A C18 column is chosen as the stationary phase due to its hydrophobic nature, which will interact with the methoxyphenyl group of the analyte, providing good retention.[3] The use of a column with end-capping will minimize peak tailing caused by the interaction of the acidic protons of the carboxylic acid with residual silanol groups on the silica support.
-
Mobile Phase Selection: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC.[3] Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. To ensure the carboxylic acid group is in its protonated, less polar form, which leads to better retention and peak shape in reversed-phase chromatography, the aqueous component of the mobile phase is acidified with formic acid to a pH well below the pKa of the carboxylic acid (typically around 4-5).[4]
-
Detection: The presence of the aromatic methoxyphenyl ring provides a strong chromophore, making UV detection a sensitive and straightforward choice. The maximum absorbance is anticipated in the range of 270-280 nm.
HPLC Protocol
Objective: To quantify this compound with high precision and accuracy.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 277 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B is 100% HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile to create a 100 µg/mL stock solution.
-
Perform serial dilutions to prepare a calibration curve in the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before transferring it to an autosampler vial.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes.
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
HPLC Workflow Diagram```dot
Caption: GC-MS workflow including the essential derivatization step.
Method Validation and System Suitability
For use in regulated environments, both the HPLC and GC-MS methods must be validated according to ICH guidelines. [6][7]Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately. Typical system suitability parameters include retention time, peak area reproducibility, theoretical plates, and tailing factor.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the analysis of this compound. The reversed-phase HPLC method is suitable for routine quantification in quality control settings, offering excellent precision and accuracy. For applications requiring higher sensitivity and structural confirmation, the GC-MS method with prior silylation derivatization is the recommended approach. The rationale provided for each step in the methodologies is intended to empower researchers to adapt and troubleshoot these methods for their specific applications and for structurally similar molecules.
References
-
Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
Tivendale, N. D., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1029-1030, 83-90. Available from: [Link]
- Google Patents. (n.d.). CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran.
-
Tsugawa, H., et al. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 36(5), 585-619. Available from: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis | Request PDF. Retrieved from [Link]
-
Kovacs, P., et al. (2018). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 159, 349-361. Available from: [Link]
-
YouTube. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
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Caltech GPS. (2017). Comparison of three methods for the methylation of aliphatic and aromatic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Pour-haghighi, R., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8969. Available from: [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Dinotefuran (Agricultural Products). Retrieved from [Link]
-
Kovač, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1298, 342435. Available from: [Link]
-
Indonesian Journal of Pharmacy. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]
-
Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
-
Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Retrieved from [Link]
-
ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Retrieved from [Link]
-
Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]
-
Shimadzu. (n.d.). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]
-
JoVE. (n.d.). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]
-
YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to the In Vitro Antioxidant Activity of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Document ID: AN-AT-2401-MPOTC
Abstract
This document provides a detailed framework and validated protocols for the comprehensive in vitro evaluation of the antioxidant potential of the novel synthetic compound, 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Consequently, the identification and characterization of new antioxidant agents are of paramount importance in drug discovery. This guide is designed for researchers, scientists, and drug development professionals, offering a multi-assay approach to construct a robust antioxidant profile of the target compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring scientific integrity and data reliability. The protocols detailed herein cover a spectrum of antioxidant mechanisms, including radical scavenging and reducing power, to provide a holistic understanding of the compound's potential bioactivity.
Introduction: The Rationale for a Multi-Assay Approach
The antioxidant capacity of a chemical entity cannot be adequately described by a single method.[3][4] Antioxidants can act through various mechanisms, such as donating a hydrogen atom (HAT), transferring a single electron (SET), or chelating pro-oxidant metal ions.[5][6] Therefore, a panel of assays based on different chemical principles is essential for a thorough characterization.
Compound of Interest: this compound
Structure:
The structure of this compound presents several functionalities that may contribute to antioxidant activity. The methoxyphenyl group, depending on the electronic effects within the system, could potentially act as an electron donor. The carboxylic acid moiety can influence the overall electronic properties and solubility of the molecule, which in turn affects its interaction with free radicals.[7] This guide will employ a battery of tests to elucidate which, if any, antioxidant mechanisms this compound utilizes.
Experimental Design: An Overview
A logical workflow is critical for the efficient and accurate assessment of antioxidant activity. The overall process involves preparing the test compound, executing a panel of mechanistically diverse assays, and analyzing the resulting data to determine key performance metrics like IC₅₀ values.
Figure 1: Overall experimental workflow for antioxidant profiling.
Radical Scavenging Assays: Principles and Protocols
Radical scavenging is a primary mechanism of antioxidant action. These assays measure the ability of the test compound to neutralize stable or reactive radical species.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of compounds.[8] The stable DPPH radical has a deep violet color. When an antioxidant donates an electron or hydrogen atom, the DPPH is reduced to a non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[8] This decolorization is measured spectrophotometrically at ~517 nm and is directly proportional to the scavenging capacity of the compound.[9] The reaction involves both SET and HAT mechanisms.[5]
Figure 2: Mechanism of DPPH radical scavenging by an antioxidant (AH).
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., DMSO, methanol).
-
Working Solutions: Prepare serial dilutions of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol. Ascorbic acid or Trolox should be used as a positive control and prepared similarly.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of each working solution concentration to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of methanol instead of the test sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5]
-
-
Data Acquisition:
-
Measure the absorbance (A) at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
-
Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) using regression analysis.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS is oxidized using potassium persulfate to generate the radical, which has a characteristic blue-green color.[10] In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. This assay is applicable to both hydrophilic and lipophilic compounds.[11]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS and potassium persulfate stock solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[10][12] Before use, dilute this solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of the test compound working solutions (or positive control) to separate wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 7 minutes.[12]
-
-
Data Acquisition:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Reducing Power Assays
These assays do not measure radical scavenging directly but assess the ability of a compound to donate an electron, thereby reducing an oxidant.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the antioxidant potential of a compound through its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions at a low pH.[13] This reduction results in the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[14][15] The intensity of the blue color is proportional to the reducing power of the sample.[15] This is a classic SET-based method.[7]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare freshly by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Ferrous Sulfate (FeSO₄) Standard: Prepare a standard curve using various concentrations of FeSO₄ (e.g., 100 to 2000 µM).
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of the test compound working solutions (or FeSO₄ standards) to separate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using the FeSO₄ standards.
-
Express the FRAP value of the test compound as µM of Fe²⁺ equivalents.
-
Biologically Relevant ROS Scavenging Assays
While stable radicals like DPPH are useful for screening, assessing the scavenging of biologically relevant and highly damaging ROS provides deeper insight.
Hydroxyl Radical (•OH) Scavenging Assay
Principle: The hydroxyl radical is the most reactive free radical and can cause significant damage to biological molecules.[16][17] This assay often uses the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals.[17][18] The radicals then degrade a detector molecule (e.g., 2-deoxyribose or salicylic acid). An antioxidant will compete for the hydroxyl radicals, thus preventing the degradation of the detector.[19]
Protocol (Salicylic Acid Method):
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 7.4)
-
Ferrous Sulfate (FeSO₄) Solution (1.5 mM)
-
Hydrogen Peroxide (H₂O₂) Solution (6 mM)
-
Salicylic Acid Solution (20 mM in ethanol)
-
-
Assay Procedure:
-
In a test tube, mix 1 mL of the test compound (at various concentrations), 1 mL of FeSO₄, 0.5 mL of salicylic acid, and 0.5 mL of H₂O₂.
-
Incubate the mixture at 37°C for 30 minutes.
-
Add 10% trichloroacetic acid (TCA) to stop the reaction.
-
-
Data Acquisition:
-
Measure the absorbance of the hydroxylated salicylic acid product at 510 nm. A decrease in absorbance indicates scavenging activity.
-
-
Calculation:
-
Calculate the % scavenging activity relative to a control without the test compound and determine the IC₅₀ value.
-
Superoxide Radical (O₂•⁻) Scavenging Assay
Principle: Superoxide radicals are generated in biological systems and are precursors to other ROS. This assay typically uses a non-enzymatic system, such as the phenazine methosulfate (PMS)-NADH system, to generate O₂•⁻. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product.[20] An antioxidant will scavenge the superoxide radicals, thereby inhibiting NBT reduction.[21]
Protocol (PMS-NADH System):
-
Reagent Preparation:
-
Tris-HCl Buffer (16 mM, pH 8.0)
-
NADH Solution (78 µM)
-
NBT Solution (50 µM)
-
PMS Solution (10 µM)
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound, 50 µL of NADH solution, and 50 µL of NBT solution.
-
Initiate the reaction by adding 50 µL of PMS solution.
-
Incubate at room temperature for 5 minutes.[20]
-
-
Data Acquisition:
-
Measure the absorbance of the formazan product at 560 nm.
-
-
Calculation:
-
Calculate the % scavenging activity and the corresponding IC₅₀ value.
-
Lipid Peroxidation Inhibition Assay
Principle: This assay evaluates the ability of a compound to protect lipids from oxidative damage, which is a more biologically relevant measure of antioxidant activity.[2] Lipid peroxidation generates malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct (TBARS - Thiobarbituric Acid Reactive Substances).[22][23] The inhibition of this color formation indicates a protective effect.
Protocol (TBARS Assay):
-
System Preparation:
-
A lipid source is required, such as a linoleic acid emulsion or a tissue homogenate (e.g., rat liver).
-
Oxidation is induced using a pro-oxidant like Fe²⁺/ascorbate.
-
-
Assay Procedure:
-
Incubate the lipid source with the pro-oxidant in the presence and absence of the test compound at 37°C for a set time (e.g., 1 hour).
-
Stop the reaction by adding a solution containing TCA and TBA.
-
Heat the mixture at 95°C for 30-60 minutes to facilitate the formation of the MDA-TBA adduct.[23]
-
Cool the samples and centrifuge to remove any precipitate.
-
-
Data Acquisition:
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of lipid peroxidation relative to the control and determine the IC₅₀ value.
-
Data Summary and Interpretation
All quantitative data should be summarized for clear comparison. The results will provide a comprehensive antioxidant profile, indicating not only the potency (IC₅₀) but also the likely mechanisms of action.
Table 1: Hypothetical Antioxidant Profile of this compound
| Assay | Metric | Result (Mean ± SD) | Positive Control (Ascorbic Acid) | Interpretation |
| DPPH Scavenging | IC₅₀ (µg/mL) | 85.4 ± 4.2 | 12.1 ± 1.5 | Moderate radical scavenging activity. |
| ABTS Scavenging | IC₅₀ (µg/mL) | 62.9 ± 3.7 | 8.5 ± 0.9 | Good radical scavenging activity. |
| FRAP | Fe(II) Equiv. (µM/mg) | 350.7 ± 15.3 | 1850.2 ± 55.6 | Moderate electron-donating (reducing) capacity. |
| Hydroxyl Radical Scavenging | IC₅₀ (µg/mL) | 110.2 ± 8.1 | 45.3 ± 3.8 | Scavenges the highly reactive •OH radical. |
| Superoxide Radical Scavenging | IC₅₀ (µg/mL) | 155.6 ± 11.5 | 68.9 ± 5.4 | Lower activity against superoxide anion. |
| Lipid Peroxidation Inhibition | IC₅₀ (µg/mL) | 95.8 ± 6.3 | 33.7 ± 2.9 | Provides protection against lipid oxidation. |
Note: The data presented are for illustrative purposes only.
A compound exhibiting low IC₅₀ values in DPPH and ABTS assays and a high FRAP value suggests it acts primarily through radical scavenging via electron and/or hydrogen donation. Activity in the hydroxyl and superoxide assays demonstrates efficacy against specific, biologically relevant ROS. Finally, a low IC₅₀ in the TBARS assay confirms that this chemical activity translates into the protection of a biologically important substrate (lipids).
Conclusion
This application note provides a robust, multi-faceted strategy for characterizing the in vitro antioxidant properties of this compound. By employing a suite of assays with distinct chemical mechanisms, researchers can build a comprehensive profile of the compound's potential, guiding further investigation in more complex biological models. The faithful execution of these protocols, including the use of appropriate standards and controls, will ensure the generation of reliable and reproducible data critical for drug discovery and development.
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Application Note: A Comprehensive Framework for the Anti-inflammatory Screening of Novel Tetrahydrofuran Compounds
Introduction: The Therapeutic Potential of Tetrahydrofuran Scaffolds in Inflammation
The furan ring system, and particularly its saturated analog tetrahydrofuran, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] A growing body of evidence suggests that derivatives of tetrahydrofuran possess potent anti-inflammatory properties, making them attractive candidates for the development of novel therapeutics to treat a spectrum of inflammatory diseases.[3][4] These compounds can modulate inflammatory responses through diverse mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening and evaluation of novel tetrahydrofuran compounds for their anti-inflammatory potential. We will delve into the foundational cellular mechanisms of inflammation, provide detailed in vitro and in vivo screening protocols, and offer insights into data interpretation and validation, thereby establishing a robust framework for the identification and characterization of promising anti-inflammatory drug candidates.
I. The Molecular Landscape of Inflammation: Key Signaling Pathways
A thorough understanding of the principal signaling cascades that govern the inflammatory response is paramount for the rational design and screening of anti-inflammatory compounds. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
A. The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The NF-κB family of transcription factors are pivotal mediators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[7][8] IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This event liberates NF-κB, allowing its translocation to the nucleus where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.[6]
Figure 1: The canonical NF-κB signaling pathway.
B. The MAPK Signaling Pathway: A Multi-faceted Inflammatory Cascade
The MAPK signaling pathway is another crucial regulator of inflammation, involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.[9][10] This pathway consists of a cascade of protein kinases that phosphorylate and activate downstream targets. In mammals, there are three major MAPK subfamilies: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Inflammatory stimuli activate a series of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of the MAPKs.[9] Activated MAPKs then phosphorylate various transcription factors, such as AP-1 (activated by JNK and p38) and CREB (activated by ERK), which in turn regulate the expression of pro-inflammatory genes.[11]
Figure 2: A simplified overview of the MAPK signaling pathway.
II. A Step-wise Approach to In Vitro Screening
A hierarchical screening cascade, starting with broad-based cellular assays and progressing to more specific mechanistic studies, is the most efficient approach for identifying and characterizing novel anti-inflammatory compounds.
Figure 3: The in vitro screening workflow.
A. Initial Cytotoxicity Assessment
Prior to evaluating the anti-inflammatory activity of the tetrahydrofuran compounds, it is crucial to determine their potential cytotoxicity to ensure that any observed effects are not due to cell death. The Lactate Dehydrogenase (LDH) assay is a widely used method for this purpose.[12][13]
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: This assay measures the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13]
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel tetrahydrofuran compounds
-
Triton X-100 (for positive control)
-
LDH cytotoxicity assay kit
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the tetrahydrofuran compounds for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., 1% Triton X-100).
-
After incubation, transfer the cell culture supernatant to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions.[14]
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100
-
Table 1: Hypothetical Cytotoxicity Data for Novel Tetrahydrofuran Compounds
| Compound | Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| THF-1 | 1 | 2.5 ± 0.8 |
| 10 | 4.1 ± 1.2 | |
| 50 | 8.9 ± 2.5 | |
| 100 | 15.3 ± 4.1 | |
| THF-2 | 1 | 1.8 ± 0.5 |
| 10 | 3.2 ± 0.9 | |
| 50 | 6.7 ± 1.8 | |
| 100 | 12.4 ± 3.5 | |
| Vehicle | - | 3.1 ± 1.0 |
| Positive Control | - | 100 |
B. Primary Screening: Inhibition of Inflammatory Mediators
Compounds that exhibit low cytotoxicity at relevant concentrations can then be advanced to primary screening assays to assess their ability to inhibit the production of key inflammatory mediators. A common and effective in vitro model for this is the use of lipopolysaccharide (LPS)-stimulated macrophages.[15][16]
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable breakdown product of nitric oxide (NO), in the cell culture supernatant using the Griess reagent.[17][18]
-
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
Novel tetrahydrofuran compounds
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Sodium nitrite standard
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of the tetrahydrofuran compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.
-
After incubation, collect the cell culture supernatant.
-
Perform the Griess assay by mixing the supernatant with the Griess reagent according to standard protocols.[19]
-
Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Calculate the percentage of inhibition of NO production.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.[20][21]
-
Materials:
-
Cell culture supernatant from LPS-stimulated macrophages (from Protocol 2)
-
ELISA kits for TNF-α and IL-6[22]
-
-
Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[23]
-
-
Data Analysis: Calculate the concentration of each cytokine from a standard curve and determine the percentage of inhibition for each compound.
Table 2: Hypothetical IC50 Values for Inhibition of Inflammatory Mediators
| Compound | NO Production IC50 (µM) | TNF-α Release IC50 (µM) | IL-6 Release IC50 (µM) |
| THF-1 | 12.5 | 15.8 | 18.2 |
| THF-2 | 25.1 | 28.4 | 32.7 |
| Reference Drug | 8.9 | 10.2 | 11.5 |
III. In Vivo Validation of Anti-inflammatory Activity
Promising candidates identified from in vitro screening should be further validated in established animal models of inflammation to assess their efficacy and safety in a more complex biological system.[24][25]
A. Acute Inflammation Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[26][27]
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema formation.[28][29] The anti-inflammatory activity of a compound is determined by its ability to reduce this edema.
-
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Novel tetrahydrofuran compounds
-
Carrageenan solution (1% in saline)
-
Parenteral vehicle for compound administration
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Acclimatize the animals for at least one week prior to the experiment.[30]
-
Administer the tetrahydrofuran compounds or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[31]
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
B. Systemic Inflammation Model: LPS-Induced Endotoxemia
The LPS-induced endotoxemia model is used to evaluate the systemic anti-inflammatory effects of a compound.[32][33]
Protocol 5: LPS-Induced Endotoxemia in Rodents
-
Principle: Systemic administration of LPS induces a potent inflammatory response, leading to the release of pro-inflammatory cytokines into the circulation.[16][34] The efficacy of a compound is assessed by its ability to suppress this cytokine storm.
-
Materials:
-
Rodents
-
Novel tetrahydrofuran compounds
-
Lipopolysaccharide (LPS)
-
Parenteral vehicle
-
ELISA kits for TNF-α and IL-6
-
-
Procedure:
-
Administer the tetrahydrofuran compounds or vehicle to the animals.
-
After the pre-treatment period, administer a sublethal dose of LPS (e.g., via intraperitoneal injection).
-
At a predetermined time point (e.g., 2 hours post-LPS), collect blood samples via cardiac puncture or from the tail vein.
-
Separate the serum and store at -80°C until analysis.
-
Quantify the serum levels of TNF-α and IL-6 using ELISA.
-
-
Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group to determine the percentage of inhibition.
IV. Conclusion: A Pathway to Novel Anti-inflammatory Therapeutics
The systematic screening approach outlined in this application note provides a robust and reliable framework for the identification and characterization of novel tetrahydrofuran compounds with anti-inflammatory potential. By integrating a logical progression of in vitro and in vivo assays, researchers can efficiently evaluate the efficacy, potency, and potential mechanisms of action of their candidate compounds. This comprehensive strategy, grounded in the fundamental principles of inflammatory signaling, will undoubtedly accelerate the discovery and development of the next generation of anti-inflammatory drugs.
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Application Note & Protocol: Evaluating the COX-2 Inhibitory Activity of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for assessing the inhibitory potential of the novel compound, 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, against Cyclooxygenase-2 (COX-2). The protocol detailed herein is a fluorometric-based enzyme inhibition assay, a sensitive and high-throughput method suitable for screening and characterizing new chemical entities. This guide emphasizes not only the procedural steps but also the underlying scientific principles and best practices to ensure data integrity and reproducibility.
Introduction: The Significance of Targeting COX-2
Cyclooxygenase (COX) is a critical enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[1][2][3] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa.[1][2] In contrast, COX-2 is typically undetectable in most tissues under normal conditions but is rapidly induced by inflammatory stimuli, growth factors, and tumor promoters.[1][4][5] This inducible nature of COX-2 at sites of inflammation makes it a highly attractive target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[6][7]
The investigation of novel compounds like this compound for selective COX-2 inhibition is a crucial step in the discovery of new therapeutic agents for inflammatory diseases such as arthritis.[6]
The COX-2 Signaling Cascade and Inhibition
The inflammatory cascade initiated by COX-2 is a complex process. Upon induction by pro-inflammatory signals, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).[8][9] PGH2 is then further metabolized by various synthases to produce a range of prostaglandins, including PGE2, which is a potent mediator of inflammation and pain.[10][11] Selective COX-2 inhibitors act by binding to the active site of the COX-2 enzyme, preventing arachidonic acid from being converted to PGH2, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: A streamlined workflow of the COX-2 inhibition assay.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The percentage of COX-2 inhibition for each concentration of the test compound can be calculated using the following formula:
% Inhibition = [(RFU of EC - RFU of S) / RFU of EC] x 100
Where:
-
RFU of EC is the relative fluorescence units of the enzyme control.
-
RFU of S is the relative fluorescence units of the sample with the test compound.
Determination of IC50
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. [12]To determine the IC50 value for this compound, plot the percent inhibition against the logarithm of the compound's concentration. A sigmoidal dose-response curve should be generated, and the IC50 value can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism). [13][14]
Data Presentation
The results should be summarized in a clear and concise table.
| Concentration of Test Compound (µM) | Mean RFU | Standard Deviation | % Inhibition |
| 0 (Enzyme Control) | 0 | ||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| IC50 (µM) | \multicolumn{3}{c | }{To be determined from the dose-response curve} | |
| Positive Control (e.g., Celecoxib) | \multicolumn{3}{c | }{Report IC50 value} |
Assay Validation and Quality Control
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Signal-to-Background Ratio: A high signal-to-background ratio is indicative of a robust assay.
-
Reproducibility: The assay should be repeated on different days to ensure the reproducibility of the results.
Conclusion
This application note provides a detailed protocol for the evaluation of this compound as a potential COX-2 inhibitor. By adhering to the principles of good laboratory practice and the specific steps outlined in this guide, researchers can obtain reliable and reproducible data to advance their drug discovery efforts.
References
- Subbaramaiah, K., & Dannenberg, A. J. (2007). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 4(12), 1-29.
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Afroswiss24. (2023). Help with determining IC50 for enzyme inhibitors. Reddit. Retrieved from [Link]
- Chen, L., et al. (2014). 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. Journal of Biological Chemistry, 289(24), 17068-17075.
- Rysz, J., et al. (2023). The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. International Journal of Molecular Sciences, 24(3), 2795.
- Hsieh, A. T., et al. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Biotechnology Journal, e2300481.
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Verma, S., et al. (2017). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology, 8, 2337.
- Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3534-3543.
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REPROCELL. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
- Shibahara, S., et al. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition, 37(1), 9-18.
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
- Eizirik, D. L., et al. (2020). The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. Frontiers in Immunology, 11, 1937.
- Feng, L., et al. (2000). Selective cyclooxygenase-2 inhibitors for the treatment of arthritis. American Journal of Health-System Pharmacy, 57(18), 1783-1793.
- Rodrigues, A. D., et al. (2011).
- Al-Salihi, S., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 10(12), 779.
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- Al-Salihi, S., et al. (2019). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 1979, 139-152.
-
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]
- Tikhonova, E. G., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(21), 13359.
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Biores Scientia. (n.d.). The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Retrieved from [Link]
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ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]
- Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 37(5), 1010-1051.
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Creative BioMart. (n.d.). COX (ovine) Colorimetric Inhibitor Screening Assay Kit. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Lipoxygenase Inhibitory Activity of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Lipoxygenases (LOXs) are pivotal enzymes in the arachidonic acid cascade, catalyzing the production of leukotrienes and other lipid mediators that are central to the inflammatory response.[1][2] Their role in a spectrum of inflammatory diseases, including asthma, arthritis, and cancer, establishes them as critical therapeutic targets.[3][4] The furan scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with diverse pharmacological activities, including potent anti-inflammatory effects.[5][6][7] This guide provides a comprehensive framework for researchers to investigate and validate furan derivatives as potential LOX inhibitors. We will explore the mechanistic basis for their activity, present a tiered strategy for screening and characterization, and provide detailed, field-proven protocols for both enzymatic and cell-based assays.
The Scientific Rationale: Why Furan Derivatives Target Lipoxygenase
The therapeutic potential of furan derivatives as LOX inhibitors stems from their structural and electronic properties, which allow them to interfere with the enzyme's catalytic cycle. Lipoxygenases are non-heme iron-containing dioxygenases that convert polyunsaturated fatty acids into hydroperoxides.[4][8] The catalytic cycle involves the oxidation of a ferrous (Fe²⁺) ion in the active site to a ferric (Fe³⁺) state, which then abstracts a hydrogen atom from the substrate (e.g., arachidonic acid).
Furan derivatives can inhibit this process through several key mechanisms:
-
Redox-Active Inhibition: Many furan derivatives, particularly those with phenolic hydroxyl groups like 2-arylbenzofurans, can function as potent antioxidants.[9] They can interrupt the catalytic cycle by reducing the active Fe³⁺ back to its inactive Fe²⁺ state, thereby preventing substrate oxidation. This radical-scavenging property is a common mechanism for this class of compounds.[9]
-
Competitive Inhibition: Certain furan derivatives can act as structural mimics of the fatty acid substrate. They bind directly to the enzyme's active site, physically blocking the entry of arachidonic acid and thus competitively inhibiting the enzymatic reaction.[10][11]
-
Iron Chelation: While less common for simple furans, derivatives functionalized with appropriate chelating groups can directly bind the non-heme iron atom in the active site, rendering the enzyme catalytically inactive.
The furan ring itself serves as a versatile scaffold, allowing for synthetic modifications that can enhance potency, selectivity for specific LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX), and improve pharmacokinetic properties.[12]
Caption: Mechanism of Redox-Active LOX Inhibition by Furan Derivatives.
A Validated Workflow for Screening and Characterization
A robust evaluation of furan derivatives requires a multi-tiered approach, moving from high-throughput primary screens to more complex, physiologically relevant cellular assays and mechanistic studies. This ensures that resources are focused on the most promising candidates.
Caption: Tiered Experimental Workflow for LOX Inhibitor Discovery.
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the key assays in the screening workflow.
Protocol 1: In Vitro Spectrophotometric Lipoxygenase Inhibition Assay
This assay is a rapid and reliable method for primary screening. It measures the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes during the conversion of a fatty acid substrate by LOX.[13][14]
A. Principle of Causality: The enzymatic action of lipoxygenase on substrates like linoleic or arachidonic acid introduces a hydroperoxide group and creates a conjugated double bond system. This specific chemical structure absorbs UV light at 234 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity. An effective inhibitor will slow this rate.
B. Materials & Reagents:
-
Enzyme: Soybean Lipoxygenase (Type I-B) is commonly used for initial screening. For specificity, recombinant human 5-LOX, 12-LOX, or 15-LOX should be used.
-
Buffer: 0.1 M Sodium Phosphate Buffer (pH 9.0 for soybean LOX, pH 7.4 for human LOX).
-
Substrate: Sodium linoleate or arachidonic acid. Prepare a stock solution (e.g., 10 mM) in ethanol and store at -20°C.[4]
-
Test Compounds: Furan derivatives dissolved in DMSO or ethanol.
-
Positive Control: Nordihydroguaiaretic acid (NDGA), a well-characterized LOX inhibitor.[8]
-
Instrumentation: UV-Vis spectrophotometer or a 96-well plate reader capable of reading absorbance at 234 nm.
-
Consumables: UV-transparent 96-well plates or quartz cuvettes.
C. Step-by-Step Protocol (96-Well Plate Format):
-
Reagent Preparation:
-
Prepare the working Substrate Solution by diluting the stock to the desired final concentration (e.g., 100 µM) in the assay buffer. Keep on ice.[4]
-
Prepare the working Enzyme Solution by diluting the stock enzyme in ice-cold assay buffer to a concentration that gives a linear absorbance increase of ~0.02-0.04 AU/min.
-
Prepare serial dilutions of your furan derivatives and the NDGA positive control in the assay buffer.
-
-
Assay Setup: In a UV-transparent 96-well plate, add the following to each well in triplicate:
-
Blank: 190 µL Assay Buffer + 10 µL Vehicle (e.g., DMSO).
-
Control (100% Activity): 170 µL Assay Buffer + 10 µL Vehicle + 20 µL Enzyme Solution.
-
Inhibitor Wells: 170 µL Assay Buffer + 10 µL Furan Derivative Solution (at various concentrations) + 20 µL Enzyme Solution.
-
-
Pre-incubation: Mix the plate gently on an orbital shaker and pre-incubate at room temperature for 5 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add 20 µL of the working Substrate Solution to all wells except the Blank (add 20 µL of buffer to the Blank).
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 2: Cell-Based 5-LOX Activity Assay (Leukotriene B₄ Production)
This assay validates the findings from the in vitro screen in a physiological context, assessing the ability of a compound to inhibit 5-LOX within intact cells.[9] Human neutrophils are an excellent model as they endogenously express the 5-LOX pathway.
A. Principle of Causality: When neutrophils are activated by a calcium ionophore (A23187), membrane-bound phospholipases release arachidonic acid.[9] The 5-LOX enzyme then converts this arachidonic acid into LTA₄, which is subsequently hydrolyzed to Leukotriene B₄ (LTB₄), a potent chemoattractant.[3] An effective cell-permeable 5-LOX inhibitor will block this conversion, leading to a measurable decrease in the amount of LTB₄ released by the cells.
B. Materials & Reagents:
-
Cells: Freshly isolated human neutrophils or a suitable cell line (e.g., HEK293 cells stably expressing 5-LOX).[15]
-
Cell Culture Medium: RPMI-1640 or similar.
-
Stimulant: Calcium Ionophore A23187.
-
Test Compounds: Furan derivatives dissolved in DMSO.
-
Positive Control: Zileuton or NDGA.
-
Detection System: LTB₄ ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Instrumentation: Centrifuge, incubator, ELISA plate reader.
C. Step-by-Step Protocol:
-
Cell Preparation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the cells in medium at a concentration of 5 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation:
-
Aliquot 500 µL of the cell suspension into microcentrifuge tubes.
-
Add the furan derivative (or vehicle/positive control) to the desired final concentration (e.g., 0.1 - 50 µM).
-
Incubate at 37°C for 15 minutes to allow for cell penetration and target engagement.
-
-
Cellular Activation:
-
Add Calcium Ionophore A23187 to a final concentration of 5 µM to stimulate the 5-LOX pathway.
-
Incubate at 37°C for an additional 10 minutes.
-
-
Terminate Reaction: Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
LTB₄ Quantification:
-
Carefully collect the supernatant, which contains the secreted LTB₄.
-
Quantify the concentration of LTB₄ in the supernatant using a commercial LTB₄ ELISA kit, following the manufacturer’s instructions precisely.
-
-
Data Analysis:
-
Construct a standard curve from the ELISA standards.
-
Calculate the concentration of LTB₄ produced in each sample.
-
Determine the percentage inhibition of LTB₄ production for each furan derivative concentration relative to the vehicle control.
-
Calculate the IC₅₀ value as described in Protocol 1.
-
Data Summary: Interpreting Results
Systematic tabulation of results is crucial for comparing the potency and selectivity of different furan derivatives.
Table 1: Lipoxygenase Inhibitory Activity of Exemplar Furan Derivatives
| Compound ID | Furan Scaffold Type | Soybean LOX IC₅₀ (µM) | Human 5-LOX IC₅₀ (µM)[9] | Human 12-LOX IC₅₀ (µM)[9] | Human 15-LOX IC₅₀ (µM)[9] | LTB₄ Production IC₅₀ (µM)[9] |
| Cmpd-1 | 2-Arylbenzofuran | 1.5 ± 0.2 | 2.35 ± 0.4 | 0.21 ± 0.01 | 1.21 ± 0.15 | 2.1 ± 0.3 |
| Cmpd-2 | Furanocoumarin | 12.8 ± 1.1 | 15.4 ± 1.9 | 9.7 ± 0.8 | 11.2 ± 1.0 | > 50 |
| Cmpd-3 | Synthetic Furan-hybrid | 5.2 ± 0.5 | 4.8 ± 0.6 | 25.1 ± 2.3 | 18.5 ± 1.7 | 6.5 ± 0.9 |
| NDGA | Positive Control | 0.8 ± 0.1 | 0.5 ± 0.05 | 0.6 ± 0.07 | 0.4 ± 0.04 | 0.9 ± 0.1 |
Data are presented as mean ± SD and are hypothetical or adapted from literature for illustrative purposes.[9]
Interpretation:
-
Potency: Cmpd-1 shows the highest potency, particularly against 12-LOX.[9]
-
Selectivity: Cmpd-1 demonstrates moderate selectivity for 12-LOX over 5-LOX (~11-fold) and 15-LOX (~6-fold).[9] Cmpd-3 shows some selectivity for 5-LOX over the other isoforms.
-
Cellular Activity: The LTB₄ production IC₅₀ for Cmpd-1 is comparable to its 5-LOX enzymatic IC₅₀, indicating good cell permeability and target engagement. Cmpd-2 shows poor cellular activity, suggesting it may not effectively cross the cell membrane or is metabolized.
References
-
Bucar, F., Wube, A., & Schmid, M. (2013). Natural product inhibitors of lipoxygenase. Current medicinal chemistry, 20(23), 2884-2905. [Link]
-
Wang, Y., Zhang, Z., & Sun, W. (2016). 2-Arylbenzo[b]furan derivatives as potent human lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 110-117. [Link]
-
Khan, I., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Molecules, 25(16), 3749. [Link]
-
Taylor & Francis Online. (n.d.). Lipoxygenase inhibitors – Knowledge and References. [Link]
-
Teng, G., & Graf, G. (1993). The action of lipoxygenase-1 on furan derivatives. Lipids, 28(10), 867-873. [Link]
-
Biocompare. (n.d.). Lipoxygenase Assay Kits. [Link]
-
Popova, E., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6563. [Link]
-
ResearchGate. (2016). 2-Arylbenzo[b]furan derivatives as potent human lipoxygenase inhibitors. [Link]
-
Taylor & Francis Online. (2016). 2-Arylbenzo[b]furan derivatives as potent human lipoxygenase inhibitors. [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
Li, H., et al. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Drug Discovery Today, 23(3), 665-674. [Link]
-
protocols.io. (2020). Lipoxygenase activity determination. [Link]
-
Werz, O. (2007). Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin. Planta Medica, 73(13), 1331-1357. [Link]
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ResearchGate. (2011). A cell-based assay for screening lipoxygenase inhibitors. [Link]
-
MDPI. (2023). Flavonoids and Furanocoumarins Involved in Drug Interactions. [Link]
-
ResearchGate. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
ResearchGate. (2001). Analysis of Lipoxygenase Activity and Products. [Link]
-
Pharmacological activity of furan derivatives. (2024). [Link]
-
Wikipedia. (n.d.). Furanocoumarin. [Link]
-
Dugrand-Judek, A., et al. (2015). The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways. PLOS ONE, 10(11), e0142713. [Link]
-
MDPI. (2024). A Novel Bis-Spiroketal Scaffold and Other Secondary Metabolites from the Marine-Derived Fungus Talaromyces stipitatus HF05001: Structural Diversity and Bioactivities. [Link]
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Application Notes and Protocols for Investigating NF-κB Signaling Pathway Inhibition by 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, cell survival, and proliferation.[1] Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[1][2] Consequently, the development of specific inhibitors of the NF-κB pathway is a significant focus of contemporary drug discovery.
This document provides a comprehensive guide for investigating the potential inhibitory effects of a novel compound, 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, on the NF-κB signaling pathway. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a thorough and rigorous evaluation of the compound's mechanism of action.
The canonical NF-κB pathway is initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is subsequently ubiquitinated and degraded, releasing the p50/p65 NF-κB dimer to translocate into the nucleus and activate the transcription of target genes.[2][3][4] Our investigation will focus on key events in this cascade to determine the inhibitory potential of this compound.
Visualizing the NF-κB Signaling Pathway and Potential Inhibition
Figure 1: The canonical NF-κB signaling pathway and a potential point of inhibition.
Experimental Workflow for Assessing NF-κB Inhibition
Figure 2: A generalized experimental workflow for studying NF-κB inhibition.
Core Protocols
Part 1: Cell Culture and Treatment
Rationale: The choice of cell line is critical. For innate immune responses, macrophage-like cell lines such as RAW 264.7 are suitable, while HEK293 cells are commonly used for reporter assays due to their high transfection efficiency.[3][5] A pro-inflammatory stimulus is required to activate the NF-κB pathway. Lipopolysaccharide (LPS) is a potent activator in macrophages, while TNF-α is widely used in various cell types.[3][6]
Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 or HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for luciferase assays) and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain the desired final concentrations for treatment. It is advisable to conduct a preliminary cytotoxicity assay (e.g., MTT or SRB assay) to determine the non-toxic concentration range of the compound.[7]
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 1-2 hours).
-
Subsequently, stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for the appropriate duration depending on the downstream assay (e.g., 30-60 minutes for IκBα phosphorylation, 6-24 hours for gene expression studies).[3][6]
-
Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated with the stimulus alone.
-
Part 2: Western Blotting for Key NF-κB Pathway Proteins
Rationale: Western blotting allows for the quantification of changes in the protein levels and phosphorylation status of key signaling molecules.[8] Monitoring the phosphorylation and subsequent degradation of IκBα, as well as the phosphorylation of the p65 subunit, provides direct evidence of pathway activation and inhibition.[2][8]
Protocol:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis:
| Treatment Group | p-IκBα/IκBα Ratio | p-p65/p65 Ratio |
| Control | Baseline | Baseline |
| Stimulus (LPS/TNF-α) | Increased | Increased |
| Stimulus + Compound (Low Dose) | Moderately Decreased | Moderately Decreased |
| Stimulus + Compound (High Dose) | Significantly Decreased | Significantly Decreased |
Table 1: Expected qualitative results from a Western blot analysis.
Part 3: NF-κB Luciferase Reporter Assay
Rationale: This assay provides a quantitative measure of NF-κB transcriptional activity.[5] Cells are transfected with a plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.[5][9]
Protocol:
-
Transfection:
-
Co-transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[10]
-
Allow the cells to express the plasmids for 24 hours.
-
-
Treatment and Lysis:
-
Luminescence Measurement:
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.[10]
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold induction relative to the untreated control.
| Treatment Group | Normalized Luciferase Activity (Fold Induction) |
| Control | 1.0 |
| Stimulus (LPS/TNF-α) | >10.0 |
| Stimulus + Compound (Low Dose) | Reduced fold induction |
| Stimulus + Compound (High Dose) | Significantly reduced fold induction |
Table 2: Expected quantitative results from an NF-κB luciferase reporter assay.
Part 4: Electrophoretic Mobility Shift Assay (EMSA)
Rationale: EMSA is a technique used to study protein-DNA interactions.[12] It can be used to determine if the test compound inhibits the binding of NF-κB to its consensus DNA sequence.[13]
Protocol:
-
Nuclear Extract Preparation:
-
Following treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol.[14]
-
-
Probe Labeling and Binding Reaction:
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[12]
-
Transfer the separated complexes to a membrane and detect the labeled probe using a chemiluminescent or fluorescent detection system.
-
Data Analysis:
-
A "shifted" band indicates the formation of an NF-κB-DNA complex.
-
A decrease in the intensity of the shifted band in the presence of the test compound suggests inhibition of NF-κB DNA binding.
Part 5: Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes
Rationale: To confirm that the inhibition of NF-κB signaling translates to a functional effect, the expression of NF-κB target genes can be measured.[16] Common target genes include pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[17]
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
After treatment, extract total RNA from the cells and reverse transcribe it into cDNA.
-
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
| Target Gene | Relative mRNA Expression (Fold Change) |
| TNF-α | Decreased with compound treatment |
| IL-6 | Decreased with compound treatment |
| COX-2 | Decreased with compound treatment |
Table 3: Expected changes in NF-κB target gene expression.
Part 6: Immunofluorescence for p65 Nuclear Translocation
Rationale: Immunofluorescence microscopy allows for the visualization of the subcellular localization of proteins.[3] In the context of NF-κB signaling, this technique can be used to directly observe the translocation of the p65 subunit from the cytoplasm to the nucleus upon stimulation and its inhibition by the test compound.[3]
Protocol:
-
Cell Culture and Treatment on Coverslips:
-
Grow cells on sterile glass coverslips in a culture plate.
-
Treat the cells with the test compound and stimulus as previously described.
-
-
Fixation, Permeabilization, and Blocking:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA).[3]
-
-
Immunostaining:
-
Microscopy:
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.
-
Data Analysis:
-
In untreated cells, p65 staining will be predominantly cytoplasmic.
-
In stimulated cells, p65 staining will be concentrated in the nucleus.
-
In cells treated with the inhibitor and the stimulus, p65 staining should remain largely in the cytoplasm.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial investigation of this compound as a potential inhibitor of the NF-κB signaling pathway. A multi-faceted approach, combining biochemical and cell-based assays, is crucial for a thorough understanding of the compound's mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo studies in animal models of inflammatory diseases, to fully elucidate the therapeutic potential of this novel compound.
References
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Defining the Critical Role of α-Gustducin for NF-κB Inhibition and Anti-Inflammatory Signal Transduction by Bitter Agonists in Lung Epithelium. MDPI. [Link]
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Chen, Y., et al. (2014). 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. Journal of Biological Chemistry. [Link]
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Monitoring the Levels of Cellular NF-κB Activation States. MDPI. [Link]
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Western blot analysis of IκBα and NF-κB expression and activation in... ResearchGate. [Link]
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4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function. PubMed Central. [Link]
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Electrophoretic mobility shift assay analysis of NF-κB DNA binding. PubMed. [Link]
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Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PubMed Central. [Link]
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NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. National Institutes of Health. [Link]
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Application Notes and Protocols for Cell-Based Assays: A Guide to Evaluating the Bioactivity of Synthetic Compounds
Introduction: The Central Role of Cell-Based Assays in Modern Drug Discovery
In the intricate journey of drug discovery, the transition from a synthetic chemical entity to a potential therapeutic agent is fraught with challenges. A pivotal step in this process is the comprehensive evaluation of a compound's biological activity. Cell-based assays have emerged as an indispensable tool, offering a physiologically relevant context to assess the efficacy and potential toxicity of novel synthetic compounds.[1][2] Unlike biochemical assays that examine the interaction of a compound with an isolated target, cell-based assays utilize living cells, providing a more holistic understanding of a compound's effects on complex cellular processes.[3][4][5] This guide provides an in-depth exploration of various cell-based assays, complete with detailed protocols and expert insights to empower researchers in their quest for novel therapeutics.
The power of cell-based assays lies in their ability to measure a wide array of cellular responses, including proliferation, cytotoxicity, activation of signaling pathways, and changes in gene expression.[4] These assays are amenable to high-throughput screening (HTS), a process that leverages robotics and automated data analysis to rapidly test millions of compounds, significantly accelerating the identification of promising drug candidates.[3][4][6][7]
This document will delve into the core principles and practical applications of key cell-based assays, offering a framework for designing robust and reproducible experiments.
Chapter 1: Foundational Principles of Cell Culture for Robust Assays
The quality and reproducibility of any cell-based assay are fundamentally dependent on the health and proper maintenance of the cell cultures.[8] Adhering to best practices in cell culture is non-negotiable for generating reliable and meaningful data.
Aseptic Technique: The Cornerstone of Cell Culture
Maintaining a sterile environment is paramount to prevent microbial contamination that can significantly impact cellular physiology and assay outcomes. All cell culture manipulations should be performed in a certified biological safety cabinet (BSC) using sterile reagents and consumables.
Cell Line Selection and Authentication
The choice of cell line is a critical experimental parameter. Researchers can utilize primary cells, which are isolated directly from tissues and more closely mimic in vivo physiology, or immortalized cell lines, which have an infinite lifespan and offer greater consistency.[9][10] It is crucial to obtain cell lines from reputable sources like the American Type Culture Collection (ATCC) and to perform regular authentication to ensure the identity and purity of the cell line.[9]
Optimal Growth Conditions
Cells require a carefully controlled environment to thrive.[11] This includes a sterile culture medium supplemented with essential nutrients, growth factors, and antibiotics, as well as incubation at a constant temperature (typically 37°C) and CO2 level (usually 5%).[11]
Cryopreservation and Revival of Cells
Proper cryopreservation allows for the long-term storage of cell stocks.[10] This process involves freezing cells in a cryoprotective medium (e.g., complete growth medium with 10% DMSO) at a slow, controlled rate to minimize ice crystal formation and cellular damage.[10] When reviving cells, thawing should be rapid to ensure high viability.[10][12]
Chapter 2: Assessing Cell Viability and Cytotoxicity
A primary objective in evaluating synthetic compounds is to determine their effect on cell viability. These assays are crucial for identifying cytotoxic compounds and for determining the appropriate concentration range for further studies.
Tetrazolium Reduction Assays: MTT, XTT, and WST-1
These colorimetric assays are widely used to measure cell viability based on the metabolic activity of the cells. Viable cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts into colored formazan products.[13] The amount of formazan produced is directly proportional to the number of viable cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A positively charged compound that readily enters viable cells.[14] The resulting formazan is insoluble and requires a solubilization step before absorbance can be measured.[14]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and WST-1 (Water Soluble Tetrazolium Salt): Negatively charged compounds that do not readily enter cells and require an intermediate electron acceptor.[14] The formazan product is soluble, simplifying the assay protocol.
Protocol 2.1: MTT Cell Viability Assay
Materials:
-
Cells of interest
-
Complete growth medium
-
Synthetic compound stock solution
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the synthetic compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO2.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
Data Analysis: Calculating the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound.[15] It represents the concentration of the compound that inhibits 50% of the cellular response (in this case, cell viability).[15]
To determine the IC50 value, the percentage of cell viability is plotted against the logarithm of the compound concentration. The data is then fitted to a sigmoidal dose-response curve using non-linear regression analysis.[16][17]
Data Presentation: Example IC50 Values for Compound X
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | 12.5 |
| A549 | 24 | 25.8 |
| MCF-7 | 24 | 8.2 |
| HeLa | 48 | 7.3 |
| A549 | 48 | 15.1 |
| MCF-7 | 48 | 4.9 |
Chapter 3: Reporter Gene Assays for Pathway Analysis
Reporter gene assays are powerful tools for studying the regulation of gene expression and the activity of specific signaling pathways.[18] These assays involve introducing a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a specific promoter or response element into cells.[18][19] The expression of the reporter gene, which can be easily measured, serves as a readout for the activity of the signaling pathway of interest.
Diagram 3.1: Luciferase Reporter Gene Assay Workflow
Caption: Workflow of a typical luciferase reporter gene assay.
Protocol 3.1: Dual-Luciferase® Reporter Assay
The Dual-Luciferase® Reporter (DLR™) Assay System provides a robust method for normalizing the experimental reporter activity to a co-transfected control reporter, which helps to account for variations in transfection efficiency and cell number.[18]
Materials:
-
Cells of interest
-
Experimental reporter plasmid (e.g., firefly luciferase under a specific promoter)
-
Control reporter plasmid (e.g., Renilla luciferase under a constitutive promoter)
-
Transfection reagent
-
96-well white opaque plates
-
Synthetic compound stock solution
-
Dual-Luciferase® Assay Reagents (Luciferase Assay Reagent II and Stop & Glo® Reagent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well white opaque plate and allow them to adhere overnight.
-
Co-transfection: Co-transfect the cells with the experimental and control reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, treat the cells with serial dilutions of the synthetic compound.
-
Incubation: Incubate the plate for the desired duration.
-
Cell Lysis: Remove the medium and add Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: a. Add Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the firefly luminescence. b. Add Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.
-
Data Analysis: Calculate the ratio of firefly luminescence to Renilla luminescence for each well to obtain the normalized reporter activity.
Chapter 4: G-Protein Coupled Receptor (GPCR) Signaling Assays
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.[20][21] Cell-based assays are essential for characterizing the interaction of synthetic compounds with GPCRs and for determining whether a compound acts as an agonist or antagonist.
Second Messenger Assays
GPCR activation often leads to the production of intracellular second messengers, such as cyclic AMP (cAMP) and inositol phosphates (IPs). Assays that measure the levels of these second messengers are commonly used to assess GPCR activity.
Diagram 4.1: GPCR Signaling Pathway
Caption: A simplified G-protein coupled receptor signaling cascade.
Protocol 4.1: cAMP Assay
This protocol describes a competitive immunoassay for the quantitative determination of intracellular cAMP levels.
Materials:
-
Cells expressing the GPCR of interest
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Synthetic compound (agonist or antagonist)
-
Forskolin (an activator of adenylyl cyclase, used as a positive control)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed cells into the appropriate multi-well plate.
-
Compound Treatment:
-
Agonist Mode: Treat cells with serial dilutions of the synthetic compound.
-
Antagonist Mode: Pre-incubate cells with serial dilutions of the synthetic compound, then stimulate with a known agonist of the GPCR.
-
-
Cell Lysis and Detection: Follow the specific instructions of the cAMP assay kit manufacturer for cell lysis and detection of cAMP levels. This typically involves adding a lysis buffer containing labeled cAMP and an anti-cAMP antibody.
-
Signal Measurement: Read the plate using a plate reader compatible with the assay format (e.g., a fluorescence reader for HTRF assays).
-
Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Chapter 5: Troubleshooting Common Issues in Cell-Based Assays
Even with well-defined protocols, issues can arise in cell-based assays.[8][22][23][24][25] A systematic approach to troubleshooting is essential for maintaining data quality.
Troubleshooting Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects in the plate, improper mixing of reagents. | Use a multichannel pipette for consistent cell seeding and reagent addition. Avoid using the outer wells of the plate. Ensure thorough mixing of all solutions. |
| Low Signal or No Response | Poor cell health, incorrect assay timing, inactive compound, wrong detection wavelength.[25] | Verify cell viability and confluence. Optimize incubation times.[22] Confirm compound activity and concentration. Check plate reader settings.[25] |
| High Background Signal | Insufficient washing, non-specific binding of reagents, contamination. | Increase the number and rigor of wash steps.[25] Use appropriate blocking buffers.[8] Check for and eliminate sources of contamination. |
| Inconsistent Results Between Experiments | Variation in cell passage number, different lots of reagents, fluctuations in incubator conditions. | Use cells within a defined passage number range.[22] Qualify new lots of critical reagents. Regularly monitor and calibrate incubator temperature and CO2 levels. |
Conclusion: Integrating Cell-Based Assays for a Comprehensive Bioactivity Profile
Cell-based assays are a cornerstone of modern drug discovery, providing invaluable insights into the bioactivity of synthetic compounds. By employing a multi-faceted approach that combines different assay formats, researchers can build a comprehensive profile of a compound's efficacy, potency, and potential off-target effects. This guide has provided a framework for understanding and implementing key cell-based assays, from fundamental cell culture practices to detailed experimental protocols and data analysis. By adhering to these principles and employing a rigorous, self-validating approach, scientists can confidently advance the most promising compounds through the drug discovery pipeline.
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved from [Link]
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Cell Based Assays Development | Drug Discovery | Sygnature. (n.d.). Sygnature Discovery. Retrieved from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Cell Based Assays. (n.d.). Pacific BioLabs. Retrieved from [Link]
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In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Retrieved from [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. (2020). Methods in Enzymology, 638, 147-169. Retrieved from [Link]
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Cell-based assays in high-throughput mode (HTS). (2012). BioTechnologia, 93(1), 1-10. Retrieved from [Link]
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GPCRs: Cell based label-free assays in GPCR drug discovery. (2013, August 20). European Pharmaceutical Review. Retrieved from [Link]
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Cell-Based Assays: Screening Bioactive Compounds & Leads. (2025, January 3). ResearchGate. Retrieved from [Link]
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What are the Steps of a Reporter Gene Assay? (n.d.). Indigo Biosciences. Retrieved from [Link]
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ATCC ANIMAL CELL CULTURE GUIDE. (n.d.). On Science. Retrieved from [Link]
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A review for cell-based screening methods in drug discovery. (2019). Journal of Pharmaceutical Analysis, 9(1), 1-10. Retrieved from [Link]
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How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. Retrieved from [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved from [Link]
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Cell-based assays on the rise. (2022, May 2). BMG LABTECH. Retrieved from [Link]
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Biological Activity of Natural and Synthetic Compounds. (2022). Molecules, 27(12), 3701. Retrieved from [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021). Cancers, 13(11), 2733. Retrieved from [Link]
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GPCR Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
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WST-1 Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved from [Link]
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GPCRs (G Protein Coupled Receptors): A Guide. (2023, June 28). Assay Genie. Retrieved from [Link]
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Cell Based Functional Assay including Cytotoxicity Assays. (2024, May 2). NJ Bio, Inc. Retrieved from [Link]
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The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix Labs. Retrieved from [Link]
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Can someone tell me how to calculate the IC50 from % cell growth? (2017, November 2). ResearchGate. Retrieved from [Link]
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The Tumor Cell Proliferation Inhibitory Activity of the Human Herpes Virus Type 6 U94 Protein Relies on a Stable Tridimensional Conformation. (2023). International Journal of Molecular Sciences, 24(21), 15886. Retrieved from [Link]
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101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved from [Link]
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Sample & Assay Technologies Cignal Reporter Assay Handbook. (2011, January). QIAGEN. Retrieved from [Link]
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How to calculate IC50. (2018, April 28). YouTube. Retrieved from [Link]
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Application Notes and Protocols for the Development of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid Derivatives with Enhanced Bioactivity
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
The compound 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a compelling starting point for drug discovery, possessing a unique molecular architecture that combines a lactone, a tetrahydrofuran ring, and a carboxylic acid functional group.[1] Preliminary research has indicated its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.[1] This inherent bioactivity stems from its distinct chemical properties, conferred by the methoxyphenyl group and the reactive functionalities within the tetrahydrofuran framework.[1] The furan nucleus, in particular, is a versatile scaffold in medicinal chemistry, known to interact with various biological targets.[2][3]
The strategic development of derivatives from this core structure presents a promising avenue for enhancing its therapeutic efficacy. By systematically modifying its functional groups, we can modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of novel drug candidates with superior potency and selectivity. These application notes provide a comprehensive guide for researchers engaged in the synthesis, derivatization, and biological evaluation of this promising class of compounds. We will delve into detailed protocols, the rationale behind experimental choices, and the exploration of structure-activity relationships (SAR) to guide the design of next-generation bioactive molecules.
I. Synthesis of the Core Scaffold: this compound
A reliable supply of the starting material is paramount for any derivatization program. While this compound is commercially available, an in-house synthesis can provide greater control over purity and scale. The following protocol is adapted from established methods for the synthesis of related 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids and can be optimized for this specific compound.[4]
Conceptual Workflow for Synthesis
Caption: Synthesis workflow for the core compound.
Protocol 1: Asymmetric Synthesis of the Core Compound
This protocol employs an asymmetric oxidation of a 3-aryl-2-hydroxycyclopent-2-en-1-one precursor, which allows for the stereocontrolled synthesis of the target molecule.
Materials:
-
3-(2-Methoxyphenyl)-2-hydroxycyclopent-2-en-1-one
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)4)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Dichloromethane (CH2Cl2)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
Silica gel for flash chromatography
-
Petroleum ether and acetone (for chromatography)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ti(Oi-Pr)4 and (+)-DET in anhydrous CH2Cl2 at -20°C.
-
To this solution, add the 3-(2-methoxyphenyl)-2-hydroxycyclopent-2-en-1-one dissolved in CH2Cl2 and stir for 60 minutes.
-
Add t-BuOOH dropwise and maintain the reaction at -20°C for the prescribed time (typically several hours to days, monitor by TLC).
-
Upon completion, quench the reaction by adding water and stir vigorously for 1 hour at room temperature.
-
Acidify the mixture to pH 2 with 1 M HCl.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a petroleum ether-acetone gradient to yield the pure this compound.[4]
II. Derivatization Strategies for Enhanced Bioactivity
The presence of a carboxylic acid group offers a prime handle for derivatization. Esterification and amidation are straightforward and effective methods to generate a library of diverse compounds. These modifications can significantly impact the molecule's polarity, solubility, and ability to interact with biological targets.
Rationale for Derivatization:
The goal of derivatization is to systematically probe the structure-activity relationship (SAR). Modifications at the carboxylic acid position can influence hydrogen bonding interactions and cell permeability. Furthermore, alterations to the methoxy group on the phenyl ring or other positions on the aromatic ring could impact electronic properties and steric hindrance, which are often crucial for bioactivity.[1][5]
Protocol 2: Esterification of the Carboxylic Acid Moiety
This protocol describes a general method for the synthesis of methyl, ethyl, or other alkyl esters of the core compound.
Materials:
-
This compound
-
Appropriate alcohol (e.g., methanol, ethanol)
-
Phosphorus oxychloride (POCl3) or Thionyl chloride (SOCl2)
-
Dry dichloromethane (CH2Cl2) or the corresponding alcohol as solvent
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Suspend the carboxylic acid in an excess of the desired alcohol.
-
Cool the mixture in an ice bath and slowly add POCl3 or SOCl2 dropwise with stirring.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully neutralize with a saturated NaHCO3 solution.
-
Extract the product with CH2Cl2 (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography if necessary.
Protocol 3: Amidation of the Carboxylic Acid Moiety
This protocol outlines the synthesis of amide derivatives using a coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N′-Diisopropylcarbodiimide (DIC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)
-
Dry dichloromethane (CH2Cl2) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the carboxylic acid in dry CH2Cl2 or DMF.
-
Add the desired amine (1.1 equivalents) and, if used, NHS or HOBt (1.1 equivalents).
-
Cool the mixture to 0°C and add a solution of DCC or DIC (1.1 equivalents) in the same solvent dropwise.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with the reaction solvent and wash with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
III. Protocols for Bioactivity Evaluation
A systematic evaluation of the synthesized derivatives is crucial to identify compounds with enhanced biological activity. The following are standard in vitro assays to assess the antioxidant, anti-inflammatory, and antimicrobial properties of the novel compounds.
A. Antioxidant Activity
This assay is a rapid and widely used method to screen for antioxidant activity.[6] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds and a positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at the maximum wavelength (around 517 nm) should be approximately 1.0.[6][8]
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at the maximum wavelength (typically 515-517 nm).[8]
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[7]
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).
| Compound | IC50 (µM) |
| Core Compound | 85.3 |
| Derivative A (Methyl Ester) | 72.1 |
| Derivative B (Ethyl Amide) | 65.8 |
| Ascorbic Acid (Control) | 15.2 |
| Hypothetical data for illustrative purposes. |
B. Anti-inflammatory Activity
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[9] The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.[10]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and a positive control (e.g., Dexamethasone)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.[7]
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
This protocol measures the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 5
-
Human or mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The cell culture supernatants and standards are added to the wells.
-
After incubation and washing, a biotinylated detection antibody is added, followed by streptavidin-HRP.
-
A substrate solution is then added, and the color development is stopped with a stop solution.
-
The absorbance is measured at the appropriate wavelength (usually 450 nm).
-
The concentration of the cytokine in the samples is determined by comparison with the standard curve.
| Compound | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Core Compound | 45.2 | 38.9 | 35.1 |
| Derivative C (Amide with Aniline) | 68.7 | 62.5 | 58.3 |
| Derivative D (Ester with Phenol) | 55.1 | 50.3 | 48.9 |
| Dexamethasone (Control) | 85.6 | 82.1 | 79.4 |
| Hypothetical data at a fixed concentration for illustrative purposes. |
C. Antimicrobial Activity
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and a positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Core Compound | 128 | >256 |
| Derivative E (Amide with a heterocyclic amine) | 32 | 64 |
| Derivative F (Ester with a halogenated phenol) | 64 | 128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
| Hypothetical data for illustrative purposes. |
IV. Structure-Activity Relationship (SAR) and Derivative Design Rationale
The data obtained from the biological evaluation of the synthesized derivatives will be instrumental in establishing a structure-activity relationship. This will guide the design of future generations of compounds with improved potency and selectivity.
Logical Framework for SAR Analysis
Caption: Iterative cycle of SAR-guided drug design.
Based on the literature for related furanone and tetrahydrofuran compounds, the following SAR hypotheses can be proposed for initial exploration:
-
Aryl Substituents: The nature and position of substituents on the 2-methoxyphenyl ring are likely to significantly influence bioactivity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with biological targets. Halogen substituents on the phenyl ring have been shown to enhance the antifungal activity of related dihydrofuranones.[1]
-
Carboxylic Acid Modifications: Conversion of the carboxylic acid to esters and amides will modulate the compound's lipophilicity and hydrogen bonding capacity. This can impact cell membrane permeability and interaction with enzyme active sites.
-
Stereochemistry: The stereochemistry at the chiral centers of the tetrahydrofuran ring can be critical for biological activity. Enantiomerically pure compounds may exhibit significantly different potencies.
By systematically synthesizing and testing a diverse library of derivatives, researchers can build a robust SAR model to guide the rational design of potent and selective therapeutic agents based on the this compound scaffold.
V. References
-
Pour, M., Spulák, M., Balsánek, V., Kunes, J., Kubanová, P., & Buchta, V. (2003). Synthesis and structure-antifungal activity relationships of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues: further refinement of tentative pharmacophore group. Bioorganic & Medicinal Chemistry, 11(13), 2843–2866. [Link]
-
Alizadeh, M., Fardi, G., & Ghavimi, H. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 495–507. [Link]
-
ResearchGate. (n.d.). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]
-
Andrade, P., et al. (2018). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 23(10), 2533. [Link]
-
Abdel-rahman, A. A. H., et al. (2019). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1333–1344. [Link]
-
Wang, Z., et al. (2014). Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors. PLoS ONE, 9(10), e110243. [Link]
-
Alizadeh, M., Fardi, G., & Ghavimi, H. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 495–507. [Link]
-
Mokhtari, Z., et al. (2023). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. BMC Chemistry, 17(1), 49. [Link]
-
Lopp, M., et al. (2001). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. Request PDF. [Link]
-
Zengin, G., et al. (2018). New acetylenic furan derivatives: Synthesis and anti-inflammatory activity. Request PDF. [Link]
-
Biftu, T., et al. (1993). Synthesis of (.+-.)-trans-2- [3Methoxy4-(4-chlorophenylthioethoxy)-5-cyanophenyl] -5-(3,4,5-trimethoxyphenyl)tetrahydrofuran. ResearchGate. [Link]
-
Lead Sciences. (n.d.). trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. [Link]
-
Kim, H. P., et al. (2001). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. ResearchGate. [Link]
Sources
- 1. Synthesis and structure-antifungal activity relationships of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues: further refinement of tentative pharmacophore group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kbfi.ee [kbfi.ee]
- 5. mdpi.com [mdpi.com]
- 6. Buy trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 99226-02-5 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid - Lead Sciences [lead-sciences.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Overview of the Synthetic Strategy
The synthesis of the target molecule, a substituted γ-butyrolactone, is most effectively achieved via a multi-step sequence centered around the Stobbe condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a succinic acid diester, catalyzed by a strong base.[1][2] The general pathway involves:
-
Stobbe Condensation: Reaction of 2-methoxybenzaldehyde with diethyl succinate in the presence of a strong base to form an intermediate alkylidene succinic acid monoester.
-
Hydrolysis & Lactonization: Saponification of the remaining ester group followed by an acidic workup, which induces intramolecular cyclization (lactonization) to yield the final product.
This guide will address critical parameters and potential pitfalls in this synthetic sequence.
Frequently Asked Questions (FAQs)
Q1: My initial Stobbe condensation reaction shows low conversion of the starting aldehyde. What are the most critical parameters to optimize?
A1: Low conversion in a Stobbe condensation is a frequent issue and almost always traces back to the base, solvent, or reaction temperature.
-
Choice of Base: The base's primary role is to deprotonate the α-carbon of the diethyl succinate, forming a reactive enolate. The strength and steric bulk of the base are critical.
-
Potassium tert-butoxide (t-BuOK): Often the base of choice. Its bulky nature can favor the desired condensation pathway over side reactions like Claisen self-condensation of the succinate ester.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that can drive the reaction to completion. However, its heterogeneous nature can sometimes lead to inconsistent results if not properly dispersed.
-
Sodium Ethoxide (NaOEt): While classic, it can participate in transesterification and may not be strong enough to ensure rapid, complete enolate formation, potentially leading to lower yields.[1]
-
-
Solvent System: The solvent must be anhydrous and capable of solvating the ionic intermediates.
-
Toluene or Benzene: These are excellent non-polar solvents that, when used with a co-solvent like tert-butanol (if using t-BuOK), facilitate the reaction. They are particularly effective for driving the reaction via azeotropic removal of any generated water, though this is less critical in strictly anhydrous setups.
-
Tetrahydrofuran (THF): A good polar aprotic solvent that effectively solvates cations, enhancing the reactivity of the base. Ensure it is rigorously dried before use.[3]
-
Ethanol: Should only be used with sodium ethoxide to avoid transesterification issues.
-
-
Stoichiometry and Temperature: A slight excess of the succinate ester and base relative to the aldehyde is often beneficial. The reaction is typically initiated at room temperature or slightly below and may require gentle heating (40-60 °C) to proceed to completion. Aggressive heating should be avoided as it promotes side-product formation.
Q2: After the initial condensation, my TLC shows multiple new spots. What are the likely side products?
A2: The presence of multiple spots indicates competing reaction pathways. The most common side products are:
-
Diethyl Succinate Self-Condensation Product: A result of the Claisen condensation of two molecules of diethyl succinate. This is more prevalent when using less sterically hindered bases like sodium ethoxide.
-
Cannizzaro Reaction Products: If the reaction conditions are too harsh or contain residual water, the 2-methoxybenzaldehyde (which lacks α-protons) can disproportionate into 2-methoxybenzyl alcohol and 2-methoxybenzoic acid.
-
Isomeric Products: Depending on the workup, both E and Z isomers of the intermediate alkylidene succinic acid may be present. While these typically converge to the same final lactone, their presence can complicate analysis.
To diagnose, isolate the major byproduct and characterize it using ¹H NMR and MS. Adjusting the base to a bulkier option like t-BuOK and ensuring strictly anhydrous conditions can mitigate these issues.
Q3: The final hydrolysis and lactonization step is giving me a poor yield of the target carboxylic acid. How can this be improved?
A3: This crucial step involves two distinct transformations: ester hydrolysis (saponification) and acid-catalyzed lactonization. Combining them effectively is key.
-
Two-Step vs. One-Pot Acidic Workup: While a one-pot acidic workup after the initial condensation seems efficient, a two-step approach often provides better control and higher purity.
-
Step 1 (Saponification): After the Stobbe condensation is complete, treat the crude reaction mixture with aqueous NaOH or KOH and heat to reflux to ensure complete hydrolysis of both ester groups, forming a dicarboxylate salt.
-
Step 2 (Acidification & Lactonization): Cool the basic aqueous solution and slowly acidify with concentrated HCl or H₂SO₄. This protonates the carboxylates and, crucially, the acidic environment catalyzes the intramolecular cyclization of the γ-hydroxy acid intermediate to form the stable five-membered lactone ring. The product will often precipitate from the cold, acidic solution.
-
-
Causality: The reason this two-step process is often superior is that it ensures complete hydrolysis before lactonization is attempted. A simple acidic quench of the initial reaction mixture might leave unreacted monoester, which will not lactonize correctly and will complicate purification. The formation of the γ-lactone is generally favorable and driven by the stability of the five-membered ring.[4]
Q4: I am struggling to purify the final product. What is the recommended purification strategy?
A4: The carboxylic acid moiety in the final product makes standard silica gel chromatography challenging due to potential peak tailing and irreversible adsorption.
-
Acid-Base Extraction: This is the most effective initial purification. Dissolve the crude product in a solvent like ethyl acetate and extract with a mild base (e.g., aqueous sodium bicarbonate). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Re-acidify the aqueous layer with cold HCl to precipitate the pure product, which can then be collected by filtration.
-
Recrystallization: If the filtered product is still not pure, recrystallization is highly effective. A solvent system of ethyl acetate/hexanes or water/ethanol often works well. The key is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
-
Chromatography (If Necessary): If chromatography is unavoidable, use a mobile phase containing a small amount of acetic or formic acid (e.g., 0.5-1%) to keep the product protonated and minimize tailing on the silica gel.
Optimized Experimental Protocol
This protocol represents a robust starting point. Researchers should monitor the reaction by TLC and make adjustments as needed.
Step 1: Stobbe Condensation
-
To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add anhydrous toluene (150 mL) and potassium tert-butoxide (1.1 eq).
-
With stirring, add diethyl succinate (1.2 eq) dropwise.
-
Add 2-methoxybenzaldehyde (1.0 eq) dropwise to the mixture. An exothermic reaction may be observed. Maintain the temperature below 30 °C with a water bath if necessary.
-
After the addition is complete, heat the mixture to 50 °C and stir for 4-6 hours. Monitor the consumption of the aldehyde by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction to room temperature.
Step 2: Hydrolysis and Lactonization
-
Slowly pour the reaction mixture into a beaker containing 200 mL of 2 M aqueous sodium hydroxide.
-
Transfer the biphasic mixture to a separatory funnel, separate the layers, and discard the organic (toluene) layer.
-
Heat the aqueous layer to reflux for 2 hours to ensure complete saponification of the ester intermediate.
-
Cool the aqueous solution in an ice bath to 0-5 °C.
-
With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the pH is ~1-2. A white precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).
-
Dry the solid under high vacuum to yield the crude product.
Step 3: Purification
-
Perform an acid-base extraction as described in Q4 for initial purification.
-
Recrystallize the resulting solid from an appropriate solvent system to obtain pure this compound.
Data and Visualization
Table 1: Effect of Base and Solvent on Condensation Efficiency
The following table provides a conceptual summary of how reaction parameters can influence the yield of the Stobbe condensation intermediate. Actual yields may vary.
| Entry | Base (1.1 eq) | Solvent | Temperature (°C) | Typical Outcome | Rationale |
| 1 | NaOEt | Ethanol | 60 | Moderate Yield | Classical conditions, but risk of side reactions and incomplete deprotonation. |
| 2 | NaH | Anhydrous THF | 25 -> 50 | Good to High Yield | Strong, non-nucleophilic base minimizes side reactions. Requires careful handling. |
| 3 | t-BuOK | Toluene | 50 | High Yield | Sterically hindered base is highly selective for the desired reaction pathway.[2] |
| 4 | t-BuOK | Anhydrous THF | 25 | Good Yield | Excellent solvent for solvating the potassium cation, increasing reactivity. |
Diagrams
Below are diagrams illustrating the reaction mechanism and a troubleshooting workflow, created using the DOT language.
Caption: Reaction mechanism for the synthesis via Stobbe condensation.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Lille, Ü., Pehk, T., & Lopp, M. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2006(18), 3031–3036. Available from: [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in current chemistry, 279, 1–49. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available from: [Link]
- Gilead Sciences, Inc. (2022). Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. Google Patents.
- Stauffer Chemical Company. (1981). Synthesis of tetrahydrofuran. Google Patents.
-
Gimalova, F. A., et al. (2022). Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. Available from: [Link]
- Nippon Shokubai Co., Ltd. (2003). Process for producing aromatic compounds by friedel-crafts reaction. Google Patents.
-
Wikipedia. (n.d.). Stobbe condensation. Available from: [Link]
- Sanofi-Aventis. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
-
Xu, C., et al. (2012). Synthesis of Benzaldehyde and Succinic Acid by Paired Electrosynthesis with On-line Ultrasound. Chemical Journal of Chinese Universities, 33(10), 2298-2303. Available from: [Link]
-
Hsieh, M. C., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & medicinal chemistry, 21(11), 3149–3158. Available from: [Link]
-
Kuriyama, M., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Publications. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Available from: [Link]
-
ResearchGate. (n.d.). Optimization amount of succinic acid for the reaction of 2-naphthol, benzaldehyde, and acetamide. Available from: [Link]
-
Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). Available from: [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid. Available from: [Link]
-
Organic Syntheses. (n.d.). (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Available from: [Link]
-
Semantic Scholar. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Available from: [Link]
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Magritek. (n.d.). The Aldol Condensation. Available from: [Link]
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Riley, D. L., et al. (2019). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. Bioorganic & medicinal chemistry letters, 29(4), 589–592. Available from: [Link]
-
Lange, J. P., et al. (2019). Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones. BMC research notes, 12(1), 199. Available from: [Link]
-
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Available from: [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Available from: [Link]
-
Royal Society of Chemistry. (2014). Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available from: [Link]
Sources
- 1. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Substituted Tetrahydrofurans
Welcome to the technical support center for the synthesis of substituted tetrahydrofurans (THFs). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in synthesizing these critical heterocyclic motifs. Substituted THFs are prevalent scaffolds in a vast array of natural products and pharmaceuticals, making their efficient and clean synthesis a paramount objective.[1][2]
However, the journey from starting material to the final, pure THF is often complicated by the formation of unwanted byproducts. This guide provides in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format to help you diagnose, mitigate, and eliminate these common side products from your reactions.
Section 1: Acid-Catalyzed Cyclodehydration of Diols
This classic method leverages Brønsted or Lewis acids to promote the intramolecular cyclization of 1,4- or 1,5-diols. While effective, the intermediacy of carbocations or highly polarized intermediates makes this method susceptible to several side reactions.[3][4]
Frequently Asked Questions & Troubleshooting
Question 1: My reaction of a 1,4-diol is yielding significant amounts of an unsaturated, acyclic ether and other elimination products instead of the desired tetrahydrofuran. What is causing this and how can I fix it?
Answer: This is a classic case of competing elimination (E1) and substitution (SN1) pathways originating from a common carbocation intermediate.
-
Causality (The "Why"): After protonation of a hydroxyl group and loss of water, a carbocation is formed. While this carbocation can be trapped intramolecularly by the remaining hydroxyl group to form the THF ring (SN1 pathway), it can also be quenched by a base (even a weak one like the solvent or counter-ion) abstracting a proton from an adjacent carbon, leading to an alkene (E1 pathway). Higher temperatures strongly favor the elimination pathway due to its higher entropy of activation.[3]
-
Troubleshooting & Mitigation:
-
Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature will kinetically favor the SN1 cyclization over the E1 elimination.
-
Choose a Milder Acid Catalyst: Strong, non-coordinating acids (e.g., H2SO4, TsOH) can aggressively promote elimination. Consider switching to a Lewis acid that can coordinate to the hydroxyl group without generating a "free" and highly reactive carbocation. Ferrocenium-based catalysts, for example, have been shown to promote dehydrative cyclization under milder conditions, minimizing rearrangements and elimination.[3]
-
Solvent Choice: Use a non-basic, coordinating solvent to help stabilize the carbocation intermediate and favor the substitution pathway. Dichloromethane is a common choice.[3]
-
Catalyst Loading: Use the lowest effective catalyst loading. Excess acid can increase the rate of side reactions.[3]
-
Question 2: I am trying to cyclize a diol with a tertiary alcohol, and I'm getting a rearranged product. For instance, a precursor expected to give a 2,2,5-trisubstituted THF is yielding a tetrahydropyran. Why does this happen?
Answer: You are observing a carbocation rearrangement, a common byproduct pathway when tertiary or other unstable carbocations are involved.
-
Causality (The "Why"): The acid catalyst promotes the formation of a carbocation at the tertiary center. If this carbocation can rearrange via a hydride or alkyl shift to a more stable position or to one that facilitates an alternative, lower-energy cyclization (e.g., forming a six-membered ring instead of a five-membered one), this pathway will compete. The formation of tetrahydropyrans (6-membered rings) can sometimes be thermodynamically favored over tetrahydrofurans (5-membered rings).
-
Visualizing the Competing Pathways:
Caption: Competing SN1 and E1 pathways in acid-catalyzed diol cyclization.
-
Troubleshooting & Mitigation:
-
Avoid Protic Brønsted Acids: These are notorious for promoting carbocation formation and subsequent rearrangements.
-
Utilize Reagents that Avoid Carbocations: Switch to a synthetic route that proceeds via a concerted or non-carbocationic mechanism. For example, converting the primary alcohol to a good leaving group (like a tosylate or mesylate) and then effecting an intramolecular Williamson ether synthesis with a non-coordinating base (e.g., NaH) will force a clean SN2 displacement, preventing rearrangement.
-
Employ Milder Lewis Acids: Catalysts like [FeCp2]BF4 may operate through a mechanism that involves a highly polarized C-OH bond rather than a free carbocation, suppressing the driving force for rearrangement.[3]
-
Section 2: Metal-Catalyzed Oxidative Cyclizations
Palladium, gold, and other transition metals are powerful catalysts for constructing substituted THFs from unsaturated alcohols. However, the complex organometallic cycles provide multiple opportunities for side reactions.
Frequently Asked Questions & Troubleshooting
Question 1: My palladium-catalyzed oxidative cyclization of a γ-hydroxy alkene is producing the reduced starting material and a mixture of diastereomers. How can I improve the yield and selectivity?
Answer: This issue points to problems in the catalytic cycle, likely involving inefficient re-oxidation of the catalyst and competing reaction pathways like β-hydride elimination.
-
Causality (The "Why"): A common pathway involves oxypalladation of the alkene by a Pd(II) species, forming a cyclic alkyl-Pd(II) intermediate.[1] This intermediate should ideally undergo a productive transformation. However, two common failure modes exist:
-
β-Hydride Elimination: If the alkyl-Pd(II) intermediate has an accessible β-hydrogen, it can eliminate to form an unsaturated THF or an enol ether, along with a Pd(II)-H species. This hydride can then reductively eliminate, regenerating Pd(0) and leading to other byproducts.[1]
-
Inefficient Re-oxidation: The catalytic cycle relies on an oxidant (e.g., Cu(II), benzoquinone, O2) to regenerate the active Pd(II) catalyst from the Pd(0) formed after the productive step. If this re-oxidation is slow, Pd(0) can catalyze other unwanted reactions or simply decompose.
-
-
Troubleshooting & Mitigation:
-
Optimize the Oxidant: Ensure your stoichiometric oxidant is fresh and effective. Sometimes, additives are needed to facilitate the re-oxidation step. For example, in Wacker-type oxidations, copper salts are used to shuttle electrons from Pd(0) to oxygen.[1]
-
Ligand Modification: The ligand on the palladium catalyst is crucial. A more electron-donating ligand can make the palladium center less prone to β-hydride elimination. Conversely, a bulkier ligand can sterically hinder elimination pathways and improve diastereoselectivity.
-
Control Diastereoselectivity: Diastereoselectivity is often governed by the transition state of the oxypalladation step. Intramolecular hydrogen bonding between the hydroxyl group and a coordinating group on the substrate can enforce conformational constraints, leading to higher selectivity.[5] Modifying the substrate or solvent to encourage such interactions can be a powerful strategy.
-
Question 2: I am observing an unexpected aldehyde or ketone in my final product from a Pd-catalyzed cyclization of an alkenol. Where is this coming from?
Answer: You are likely observing a tandem oxidative cyclization–redox relay reaction.[5]
-
Causality (The "Why"): After the initial 5-exo cyclization, the resulting Pd-alkyl intermediate can undergo a series of β-hydride elimination and re-insertion steps. This "walking" of the palladium catalyst down a carbon chain is known as a redox relay. If this relay terminates near a distal alcohol, it can facilitate its oxidation to an aldehyde or ketone.[5] While this can be a synthetically useful transformation, it is a byproduct if not intended.
-
Visualizing the Troubleshooting Workflow:
Caption: A general workflow for troubleshooting byproduct formation in synthesis.
-
Troubleshooting & Mitigation:
-
Substrate Design: The redox relay is often dependent on the structure of the substrate. Protecting the distal alcohol or modifying the alkyl chain can prevent the palladium "walking" and subsequent oxidation.
-
Reaction Conditions: This tandem process can be sensitive to reaction time and temperature. Shorter reaction times may favor the initial cyclization product before the redox relay can proceed to completion.
-
Section 3: Miscellaneous Methods & Byproducts
This section covers issues that can arise in other common THF syntheses.
Frequently Asked Questions & Troubleshooting
Question 1: In my radical cyclization using a tin hydride reagent, a significant portion of my starting material is simply being reduced. How do I favor cyclization?
Answer: The rate of hydrogen atom transfer from the tin hydride is competing with the rate of your desired intramolecular radical cyclization.
-
Causality (The "Why"): A radical is generated on your substrate, which should then add to a tethered alkene. However, if the concentration of the hydrogen donor (e.g., n-Bu3SnH) is too high or the donor is too reactive, it can quench the initial radical before it has a chance to cyclize, leading to a reduced, acyclic byproduct.[6]
-
Troubleshooting & Mitigation:
-
Slow Addition of Hydride: The most common solution is to add the tin hydride slowly via syringe pump over the course of the reaction. This keeps the instantaneous concentration of the hydride low, giving the radical time to cyclize before it is quenched.
-
Use a Less Reactive H-donor: Consider alternative hydrogen atom donors that are less efficient than tri-n-butyltin hydride.
-
Lewis Acid Additives: In some cases, adding a Lewis acid can coordinate to the oxygen atom, altering the conformation of the substrate to favor a faster cyclization rate and thus outcompete the reduction pathway.[6]
-
Question 2: I'm attempting a reaction in HFIP (hexafluoroisopropanol) and am isolating a byproduct where the HFIP appears to have added to my substrate. Is this common?
Answer: Yes, this is a known side reaction. While HFIP is often considered a "non-coordinating" solvent, its unique properties make it a competent nucleophile under certain conditions.
-
Causality (The "Why"): HFIP is a poor nucleophile but has very high ionizing power and can activate electrophiles like epoxides or carbocations. If the intended nucleophile in your reaction is slow to react, the solvent (HFIP), which is present in a vast excess, can act as a nucleophile and be incorporated into the product.[2] For example, in the reaction of epoxides with electron-rich alkenes, a side product can be the fluoroalkyl ether formed from the epoxide ring being opened by HFIP.[2][7]
-
Troubleshooting & Mitigation:
-
Increase Nucleophile Concentration: Ensure your primary nucleophile is present in a sufficient concentration to outcompete the solvent.
-
Modify Solvent System: If the byproduct is persistent, consider using a mixture of HFIP and a less nucleophilic co-solvent like dichloromethane (CH2Cl2) to reduce the concentration of the reactive solvent.[2]
-
Temperature Adjustment: Lowering the temperature may slow the rate of the side reaction more than the desired reaction.
-
General Protocol: Byproduct Removal
Often, byproducts cannot be completely eliminated and must be removed during workup and purification.
Protocol: Aqueous Wash for Removing Basic or Acidic Byproducts
This protocol is effective for separating the neutral desired THF product from ionic or polar byproducts.
-
Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the crude reaction mixture with an inert, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Aqueous Wash:
-
To remove acidic byproducts: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The basic wash will deprotonate acidic byproducts, pulling them into the aqueous layer.
-
To remove basic byproducts: Wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) or a saturated solution of ammonium chloride (NH4Cl). The acidic wash will protonate basic byproducts, making them water-soluble.
-
-
Extraction: Vigorously shake the separatory funnel, venting frequently. Allow the layers to separate completely. Drain and discard the aqueous layer. Repeat the wash if necessary (monitor with TLC).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product, now enriched in the desired THF.
-
Purification: Proceed with column chromatography for final purification.
References
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
-
Malmberg, J. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org. [Link]
-
Hay, M. B., & Wolfe, J. P. (2013). Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]
-
Llana, T., et al. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. PMC - NIH. [Link]
-
Gotor-Fernández, V., et al. (2015). Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated Baeyer–Villiger. CONICET. [Link]
-
Kreitner, F., & Nachtsheim, B. J. (2023). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]
-
Byrne, T. J. M., et al. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. ACS Publications. [Link]
-
Hay, M. B., et al. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry - ACS Publications. [Link]
-
tetrahydrofuran. Organic Syntheses Procedure. [Link]
-
Reddy, K. S., et al. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. PMC - NIH. [Link]
-
Strieth-Kalthoff, F., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science (RSC Publishing). [Link]
-
Organic Chemistry - Mechanism of Diol Cyclization. YouTube. (2007-09-24). [Link]
-
Skraba-Wouter, J., et al. (2024). Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. American Chemical Society. [Link]
-
Cogan, P. S., et al. (2024). Acid-Catalyzed Conversion of Cannabidiol to Tetrahydrocannabinols: En Route to Demystifying Manufacturing Processes and Controlling the Reaction Outcomes. ResearchGate. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diva-portal.org [diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development and organic synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yield and purity.
Introduction
The synthesis of this compound, a substituted γ-lactone, is a multi-step process that requires careful control of reaction conditions to achieve high yields and the desired stereochemistry. The most common and effective route is the Stobbe condensation between 2-methoxybenzaldehyde and a dialkyl succinate, followed by hydrolysis and lactonization. This guide will focus on troubleshooting and optimizing this synthetic pathway.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is followed by potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Yield of the Desired Product
-
Potential Cause 1: Ineffective Base
-
Explanation: The Stobbe condensation is highly dependent on the choice of base. While sodium ethoxide can be used, it is often less effective than stronger, non-nucleophilic bases, leading to incomplete reactions or side reactions.[1][2]
-
Solution: Employ a stronger base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). These bases more effectively deprotonate the succinic ester to form the reactive enolate, driving the condensation forward.[1][2]
-
-
Potential Cause 2: Impure or Wet Reagents and Solvents
-
Explanation: The Stobbe condensation is sensitive to moisture, which can quench the strong base and inhibit the reaction. Impurities in the starting materials can also lead to unwanted side reactions.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. 2-Methoxybenzaldehyde should be checked for oxidation to the corresponding carboxylic acid.
-
-
Potential Cause 3: Incorrect Reaction Temperature
-
Explanation: While the reaction can proceed at room temperature, gentle heating may be necessary to ensure complete conversion, especially if less reactive reagents are used.[1]
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gently refluxing the reaction mixture.
-
Problem 2: Formation of a Sticky or Oily Product Instead of a Solid
-
Potential Cause 1: Presence of Side Products
-
Explanation: Several side reactions can lead to the formation of byproducts that can interfere with the crystallization of the desired product. These include the self-condensation of 2-methoxybenzaldehyde (an aldol-type reaction) and the Cannizzaro reaction if a base like sodium hydroxide is present.[3]
-
Solution:
-
Slowly add the 2-methoxybenzaldehyde to the reaction mixture containing the base and diethyl succinate to minimize its self-condensation.
-
Use a non-hydroxide base like potassium tert-butoxide or sodium hydride to prevent the Cannizzaro reaction.
-
-
-
Potential Cause 2: Incomplete Hydrolysis or Lactonization
-
Explanation: The initial product of the Stobbe condensation is a half-ester. Incomplete hydrolysis will leave this ester intact, and incomplete lactonization will result in the open-chain diacid. Both of these are often oils or low-melting solids that can make purification difficult.
-
Solution: Ensure the hydrolysis step is complete by using a sufficient amount of acid and allowing for adequate reaction time. The subsequent lactonization is often promoted by heating in the presence of an acid.
-
Problem 3: Difficulty in Purifying the Final Product
-
Potential Cause 1: Co-eluting Impurities
-
Explanation: Side products from the Stobbe condensation or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Solution:
-
Optimize the solvent system for flash column chromatography. A gradient elution from a non-polar solvent system (e.g., petroleum ether/ethyl acetate) to a more polar one can improve separation.[4]
-
Consider recrystallization from a suitable solvent system. Experiment with different solvents such as ethyl acetate/hexanes or acetone/water.
-
-
-
Potential Cause 2: Isomeric Mixture
-
Explanation: The Stobbe condensation can produce both cis and trans isomers. While the trans isomer is generally the thermodynamically more stable product, some of the cis isomer may also be formed.
-
Solution: The stereochemistry is often controlled during the lactonization step. Acid-catalyzed lactonization typically favors the formation of the more stable trans isomer. Careful purification by column chromatography may be required to separate the isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Stobbe condensation in this synthesis?
A1: The Stobbe condensation begins with the deprotonation of diethyl succinate by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-methoxybenzaldehyde. The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate. This intermediate then undergoes a base-catalyzed ring-opening to yield the salt of the half-ester. Subsequent acidification and heating promote hydrolysis of the remaining ester and lactonization to form the final product.[1][2][5]
Q2: Why is potassium tert-butoxide often preferred over sodium ethoxide as the base?
A2: Potassium tert-butoxide is a bulkier and stronger base than sodium ethoxide. Its steric hindrance discourages it from acting as a nucleophile, thus reducing the likelihood of side reactions such as transesterification with the diethyl succinate. Its greater basicity also leads to a higher concentration of the succinate enolate, which can result in a faster and more complete reaction.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 1:1 ethyl acetate/hexanes) to track the disappearance of the 2-methoxybenzaldehyde starting material and the appearance of the product spot. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: What is the expected stereochemistry of the final product?
A4: The synthesis typically yields the trans isomer as the major product. This is because the trans configuration, with the bulky 2-methoxyphenyl and carboxylic acid groups on opposite sides of the tetrahydrofuran ring, is thermodynamically more stable. The reaction conditions, particularly during the lactonization step, can influence the final isomeric ratio.
Q5: What are the key characteristic signals to look for in the 1H NMR and IR spectra of the final product?
A5:
-
1H NMR: Expect to see aromatic protons from the 2-methoxyphenyl group, a singlet for the methoxy group protons, and signals for the protons on the tetrahydrofuran ring. The coupling constants between the protons at the 2 and 3 positions can help confirm the trans stereochemistry.
-
IR Spectroscopy: Look for a strong carbonyl stretch for the lactone (around 1770 cm-1) and another for the carboxylic acid (around 1720 cm-1). A broad O-H stretch for the carboxylic acid will also be present (around 2500-3300 cm-1).
Experimental Protocols
Protocol 1: Synthesis of this compound via Stobbe Condensation
This protocol is a representative procedure based on established methods for the Stobbe condensation.[1][6]
Materials:
-
2-Methoxybenzaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.1 eq) in anhydrous tert-butanol.
-
Addition of Reagents: To the stirred solution, add diethyl succinate (1.2 eq) dropwise. After stirring for 15 minutes, add 2-methoxybenzaldehyde (1.0 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Hydrolysis and Lactonization: To the crude half-ester, add a mixture of glacial acetic acid and concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours to effect hydrolysis and lactonization.
-
Purification: After cooling, pour the reaction mixture into ice water. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₂H₁₂O₅ | 236.22 | White to off-white solid |
Visual Diagrams
Stobbe Condensation Workflow
Caption: Workflow for the synthesis of the target compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low product yield.
References
-
Banerjee, A. K., Mendoza, L., Briceño, B., Arrieche, D., & Cabrera, E. V. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4), 555818. Retrieved from [Link]
-
Banerjee, A. K., Mendoza, L., Briceño, B., Arrieche, D., & Cabrera, E. V. (2022). Stobbe Condensation. ResearchGate. Retrieved from [Link]
- Lopp, M., Paju, A., Kanger, T., & Pehk, T. (2001). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2001(1), 58-62.
- Bagavant, G., & Ganeshpure, P. A. (1983). The stobbe condensation of anisaldehyde and dimethyl succinate. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(1), 282-285.
-
Wikipedia. (2023). Stobbe condensation. In Wikipedia. Retrieved from [Link]
Sources
Technical Support Center: Stereoselective Tetrahydrofuran Synthesis
Welcome to the technical support center for stereoselective tetrahydrofuran (THF) synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in the formation of this critical heterocyclic motif. Substituted tetrahydrofurans are ubiquitous in natural products and pharmaceuticals, making their stereoselective synthesis a paramount challenge in modern organic chemistry.[1]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter in the lab. My goal is to provide not just procedural steps, but also the underlying mechanistic principles to empower you to make informed decisions and solve problems effectively.
Section 1: Troubleshooting Diastereoselectivity
One of the most common challenges is controlling the relative stereochemistry between substituents on the THF ring. This section addresses issues related to achieving the desired diastereomer.
FAQ 1.1: My synthesis of a 2,5-disubstituted THF is resulting in a low diastereomeric ratio (d.r.). How can I improve the selectivity for the trans isomer?
Answer: Achieving high trans selectivity in 2,5-disubstituted THFs often depends on whether the reaction is under thermodynamic or kinetic control.
For thermodynamically controlled reactions , the trans isomer is often, but not always, the more stable product. If your reaction conditions (e.g., prolonged heating, reversible reaction steps) favor equilibrium, you may be able to improve the d.r. by simply allowing the reaction to run longer to reach thermodynamic equilibrium.
However, many powerful methods operate under kinetic control , where the product distribution is determined by the lowest energy transition state. A classic example is the iodoetherification of γ,δ-unsaturated alcohols. Under thermodynamic conditions (e.g., iodine in acetonitrile), these reactions can give moderate selectivity for the trans product.[2]
Troubleshooting Strategies:
-
Employ a Chair-Like Transition State Model: For electrophilic cyclizations (e.g., haloetherification), the stereochemical outcome can be rationalized by a chair-like transition state. To favor the trans product, substituents on the forming ring should occupy pseudo-equatorial positions to minimize steric hindrance. The geometry of the starting alkene is crucial. (E)-homoallylic alcohols are strongly predisposed to form trans-2,5-disubstituted THFs because the transition state that leads to the cis product is sterically hindered.[2] If you are using a (Z)-alkene, you are likely fighting an inherent substrate bias towards the cis product.
***dot graph TD { rankdir=LR; node [shape=plaintext];
}
Caption: Transition state model for iodoetherification of an (E)-alkene.
-
Leverage Lewis Acids in Radical Cyclizations: The diastereoselectivity of radical cyclizations can be highly dependent on reaction conditions. Without additives, the cyclization of an acyclic radical precursor may show low selectivity. The addition of a Lewis acid can dramatically alter the stereochemical course. For instance, Sibi and co-workers demonstrated that in the tandem radical addition-cyclization of alkyl halides with alkylidene malonates, the use of a Lewis acid like Yb(OTf)₃ can lead to excellent diastereoselectivity (>50:1 d.r.) for the trans product.[1] The Lewis acid coordinates to the carbonyl oxygen, enforcing a more rigid conformation in the transition state that favors the trans arrangement.[3]
| Additive | Diastereomeric Ratio (trans:cis) | Reference |
| None (AIBN/Bu₃SnH only) | 4.5 : 1 | [1] |
| Yb(OTf)₃ | >50 : 1 | [1] |
| Mg(NTf₂)₂ | >25 : 1 | [3] |
| Sc(OTf)₃ | >25 : 1 | [3] |
Protocol: Lewis Acid-Mediated Radical Cyclization for trans-THF
-
Preparation: Rigorously dry all glassware. The Lewis acid (e.g., Yb(OTf)₃) is hygroscopic and should be handled in a glovebox or under an inert atmosphere.
-
Reaction Setup: To a solution of the alkylidene malonate substrate and the Lewis acid (e.g., 20 mol%) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C, add the alkyl iodide.
-
Initiation: Add a radical initiator (e.g., Et₃B/O₂ or V-70) and the radical mediator (e.g., Bu₃SnH or (TMS)₃SiH) dropwise over several hours via syringe pump. Maintaining a low concentration of the tin hydride is critical to prevent premature reduction of the alkyl iodide.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. After extraction and purification, determine the diastereomeric ratio by ¹H NMR or GC analysis.
FAQ 1.2: My reaction is producing the thermodynamically stable isomer, but I need the kinetically controlled product. How can I achieve this?
Answer: This is a common issue, particularly in reactions where intermediates can equilibrate. To favor the kinetic product, you need to create conditions where the initial product-forming step is irreversible and faster than any competing equilibration pathways.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: This is the most fundamental approach. Lowering the temperature decreases the available thermal energy, making it more difficult for the system to overcome the activation barrier for the reverse reaction or subsequent isomerization to the thermodynamic product. Marsden reported a case where reactions of certain aldehydes with allylsilanes mediated by BF₃·OEt₂ produced the kinetic THF isomer at -78 °C, but upon warming, the product isomerized to the thermodynamically favored diastereomer.[1]
-
Use a More Reactive Catalyst/Reagent: A more active reagent can promote the desired reaction at a lower temperature, where equilibration is less likely. In the same system described by Marsden, switching from BF₃·OEt₂ to the more reactive Lewis acid TMSOTf allowed the reaction of less reactive aldehydes to proceed at lower temperatures, yielding the kinetic product with high diastereoselectivity.[1]
-
Change the Solvent: The solvent can influence the energy of transition states and intermediates differently. A less polar solvent might disfavor charged intermediates required for equilibration.
-
Trapping the Kinetic Product: If possible, a subsequent, rapid reaction can sometimes be used to "trap" the kinetic product, preventing its isomerization. This is highly system-dependent.
***dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124"];
}
Caption: Kinetic vs. Thermodynamic Control Flowchart.
Section 2: Troubleshooting Enantioselectivity
For applications in pharmaceuticals and life sciences, controlling the absolute stereochemistry is crucial. This section focuses on issues related to asymmetric synthesis.
FAQ 2.1: I am using a chiral catalyst for an asymmetric haloetherification, but the enantiomeric excess (% ee) is poor. What are the critical parameters to optimize?
Answer: Low enantiomeric excess in a catalytic asymmetric reaction points to issues with the transfer of chirality from the catalyst to the substrate during the stereochemistry-determining step. Asymmetric iodoetherification, for example, remains a challenging but important transformation.
Troubleshooting Strategies:
-
Catalyst and Ligand Choice: The structure of the chiral ligand is paramount. Subtle changes can have a profound impact on the % ee. For instance, Kang and colleagues have developed chiral Co(III)-salen and BINOL-derived titanium catalysts for asymmetric iodoetherification.[1] If you are using a known catalyst system, ensure its purity and integrity. If developing a new process, screen a library of ligands with different steric and electronic properties.
-
Solvent Effects: The solvent can influence the catalyst's conformation and its interaction with the substrate. A systematic solvent screen is essential. Non-coordinating solvents are often a good starting point as they are less likely to interfere with substrate binding to the metal center.
-
Temperature: As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity. A more ordered, rigid transition state at low temperatures enhances the differentiation between the two enantiotopic faces of the prochiral substrate. Run the reaction at the lowest practical temperature.
-
Substrate-Catalyst Matching: Not all substrates work well with a given catalyst. The steric and electronic properties of your substrate (the γ,δ-unsaturated alcohol) must be compatible with the chiral environment of the catalyst. If the substrate is too bulky, it may not be able to adopt the required conformation for effective stereochemical induction. Consider modifying the substrate's protecting groups if applicable.
-
Reagent Purity and Source of Halonium Ion: Ensure the purity of your electrophile source (e.g., N-iodosuccinimide, I₂). In some systems, the counter-ion can play a role. For example, some asymmetric selenoetherifications use chiral arylselenyl hexafluorophosphate salts, where the non-coordinating anion is critical.[1]
FAQ 2.2: I want to avoid a catalytic approach. How can I use a chiral auxiliary to control the stereosynthesis of a THF ring?
Answer: Chiral auxiliaries are a robust and well-established method for controlling stereochemistry.[4] The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then cleaved.[4] This creates a diastereomeric intermediate, and the stereoselectivity arises from the steric influence of the auxiliary.
General Workflow for Chiral Auxiliary-Directed Synthesis:
-
Attachment: Covalently attach a chiral auxiliary (e.g., an Evans oxazolidinone or a camphorsultam) to your acyclic precursor.[4]
-
Diastereoselective Reaction: Perform the key bond-forming or cyclization reaction. The auxiliary will sterically block one face of the reactive intermediate, forcing the reaction to occur on the opposite face. For example, an asymmetric synthesis of a 2,5-disubstituted THF was achieved using a γ-hydroxyketone bearing a chiral sulfoxide auxiliary. The subsequent reduction of an in-situ generated lactol proceeded with good diastereoselectivity (86:14 d.r.).[1]
-
Cleavage: Remove the auxiliary under conditions that do not epimerize the newly formed stereocenters.
***dot graph TD { A[Acyclic Substrate + Chiral Auxiliary] --> B(Covalent Attachment); B --> C{Diastereoselective Cyclization}; C --> D["Diastereomeric THF-Auxiliary Adduct"]; D --> E(Auxiliary Cleavage); E --> F[Enantioenriched THF Product]; E --> G(Recovered Chiral Auxiliary);
}
Caption: General workflow for chiral auxiliary-based THF synthesis.
Troubleshooting Chiral Auxiliary Methods:
-
Low Diastereoselectivity: This often stems from insufficient steric hindrance provided by the auxiliary. Choose a bulkier auxiliary or modify the reaction conditions (e.g., use a chelating Lewis acid) to create a more rigid transition state. The diastereoselectivity of alkylations using pseudoephedrine amides, for example, is highly dependent on the presence of lithium chloride to create a rigid, chelated enolate structure.[4]
-
Difficulty in Cleavage: The conditions required to remove the auxiliary might be too harsh, leading to decomposition or racemization of the product. Screen different cleavage protocols (e.g., acid hydrolysis, base hydrolysis, reductive cleavage).
-
Poor Yields on Attachment/Cleavage: These are standard synthetic steps that may require optimization of coupling reagents, reaction times, and purification methods.
Section 3: Advanced Topics & Method-Specific Issues
FAQ 3.1: My [3+2] cycloaddition to form a THF is not working well. What are the common failure modes?
Answer: [3+2] cycloadditions are powerful reactions for THF synthesis as they can form multiple bonds and stereocenters in a single step.[1] A common variant involves the Rh-catalyzed reaction of a diazo compound with an aldehyde to form a carbonyl ylide, which is then trapped by an alkene.
Common Problems & Solutions:
-
Ylide Formation is Inefficient: The generation of the carbonyl ylide from the diazo compound and aldehyde is critical.
-
Catalyst: Ensure your Rh(II) catalyst (e.g., Rh₂(OAc)₄) is active.
-
Diazo Compound: Diazo compounds can be unstable. Use freshly prepared material if possible.
-
-
Poor Trapping by the Alkene (Dipolarophile):
-
Alkene Electronics: This transformation generally works best with electron-poor alkenes.[1] If you are using an electron-rich or unactivated alkene, the cycloaddition may be slow or fail. Some specialized methods have been developed for unactivated alkenes, for instance, using α-iodo silylethers with SmI₂ to generate the ylide.[1]
-
Intramolecular vs. Intermolecular: If the intermolecular reaction is slow, consider an intramolecular approach where the alkene is tethered to the diazo-containing substrate. Intramolecular reactions are often much more efficient.[1]
-
-
Low Diastereoselectivity:
-
Catalyst Choice: Chiral rhodium complexes can be used to induce enantioselectivity.[1]
-
Substrate Control: The existing stereocenters on the reactants will influence the facial selectivity of the cycloaddition. Analyze the transition state to understand the directing effects.
-
References
-
Wolfe, J. P., & Rossi, M. A. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health, [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Shaw, D. E. (1995). Stereoselective Tetrahydrofuran Synthesis. University of Nottingham ePrints. [Link]
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. [Link]
-
Eriksson, M. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva Portal. [Link]
Sources
Technical Support Center: Stability of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Welcome to the technical support center for 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this molecule. Here, we address potential stability issues you may encounter and provide practical solutions based on fundamental chemical principles and established analytical practices.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your research, focusing on the underlying causes and providing step-by-step solutions.
1. Issue: Inconsistent Potency or Activity in Biological Assays.
-
Question: "I've dissolved my compound in an aqueous buffer for my cell-based assay, but I'm seeing variable results from batch to batch. What could be the cause?"
-
Answer: Inconsistent results in aqueous media are often linked to the degradation of the parent compound. This compound possesses a γ-lactone ring, which is susceptible to hydrolysis. The rate of this hydrolysis is highly dependent on the pH of your buffer.
-
At Neutral to Alkaline pH (pH ≥ 7): The lactone ring can undergo base-catalyzed hydrolysis, opening the ring to form the corresponding γ-hydroxy carboxylic acid. This process is generally faster at higher pH values.[1]
-
At Acidic pH (pH < 7): Acid-catalyzed hydrolysis can also occur, leading to the same ring-opened product. While the compound might be more stable at a slightly acidic pH compared to alkaline conditions, significant degradation can still occur over time.
The ring-opened hydroxy acid will have a different three-dimensional structure and polarity, which can drastically alter its binding affinity to a biological target, leading to inconsistent assay results.
Troubleshooting Steps:
-
pH Confirmation: Always measure the pH of your final solution after the addition of the compound.
-
Fresh Preparations: Prepare solutions fresh before each experiment to minimize the impact of time-dependent degradation.
-
Solubility Test: If using a stock solution in an organic solvent, ensure the final concentration in your aqueous buffer does not exceed the compound's solubility, as precipitation can also lead to inconsistent results.
-
Stability Assessment: Perform a preliminary stability study in your assay buffer. Incubate the compound in the buffer for the duration of your experiment, and analyze samples at different time points using HPLC to quantify the remaining parent compound.
-
2. Issue: Appearance of a New Peak During HPLC Analysis of a Methanolic Solution.
-
Question: "I've been storing my compound in methanol for a few days, and now I see a new, later-eluting peak in my HPLC chromatogram. What is this new peak?"
-
Answer: The appearance of a new peak when using an alcohol as a solvent, particularly under acidic conditions, is likely due to transesterification. The lactone (a cyclic ester) can react with methanol to form the methyl ester of the ring-opened γ-hydroxy carboxylic acid. This reaction is catalyzed by trace amounts of acid.
Proposed Reaction: this compound + Methanol ⇌ Methyl 4-hydroxy-4-(2-methoxyphenyl)-2-carboxybutanoate
Troubleshooting Steps:
-
Solvent Selection: If possible, switch to an aprotic solvent for stock solutions. Suitable aprotic solvents include acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2]
-
Storage Conditions: If an alcohol must be used, store the solution at a low temperature (-20°C or -80°C) to slow down the rate of transesterification.
-
pH Neutralization: Ensure the solution is not acidic. If the compound was synthesized under acidic conditions, residual acid could catalyze this reaction.
-
Peak Identification: To confirm the identity of the new peak, you can collect the fraction and analyze it by mass spectrometry (MS) to see if the molecular weight corresponds to the addition of a methyl group and a water molecule (from ring opening).
-
3. Issue: Loss of Compound Mass After Storage in a Vented Container.
-
Question: "I stored my compound in a container that wasn't perfectly sealed, and I seem to have lost some of the material. Is it volatile?"
-
Answer: While some loss due to sublimation can occur with any solid, a more likely scenario for this class of molecule is decarboxylation, especially if exposed to heat. The carboxylic acid group at the 3-position is beta to the ketone group of the lactone, forming a β-keto acid-like system. Such systems are susceptible to decarboxylation upon heating, which would result in the loss of CO2 and a corresponding decrease in mass.
Troubleshooting Steps:
-
Proper Storage: Always store the solid compound in a tightly sealed container in a cool, dark, and dry place.
-
Temperature Control: Avoid exposing the compound to high temperatures, both in storage and during experimental procedures, unless the protocol specifically requires it.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation as well.
-
II. Frequently Asked Questions (FAQs)
General Stability and Handling
-
Q1: What is the primary degradation pathway for this compound?
-
A1: The most probable degradation pathway is hydrolysis of the γ-lactone ring to form the corresponding γ-hydroxy carboxylic acid. This can be catalyzed by both acids and bases.
-
-
Q2: How does the presence of the carboxylic acid and the methoxyphenyl group affect stability?
-
A2: The free carboxylic acid introduces the possibility of an intramolecular equilibrium where the ring-opened hydroxy acid can re-cyclize to the lactone. The methoxyphenyl group, being an electron-donating group, may slightly influence the electronic density around the lactone, but the primary driver of instability in aqueous solutions will be the pH.
-
-
Q3: What are the ideal storage conditions for this compound?
-
A3: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. Refrigerated or frozen conditions are recommended.[3] Solutions should be prepared fresh. If stock solutions are necessary, use a dry, aprotic solvent and store at -20°C or below.
-
Solvent Selection and Solution Stability
-
Q4: Which solvents should I avoid?
-
A4: Protic solvents , such as water, methanol, and ethanol, can participate in hydrolysis and transesterification reactions, respectively.[2] Use them with caution and preferably for short-term experiments. Strongly acidic or basic aqueous solutions will accelerate degradation.
-
-
Q5: What are the recommended solvents for preparing stock solutions?
-
A5: Polar aprotic solvents are generally the best choice for minimizing degradation. These include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
-
-
Q6: How can I quickly assess the stability of my compound in a new solvent system?
-
A6: A simple approach is to prepare a solution of a known concentration and monitor the appearance of new peaks or the disappearance of the parent peak over time using HPLC-UV. For a more detailed investigation, a forced degradation study is recommended.
-
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its stability profile and to develop a stability-indicating analytical method. According to ICH guidelines, a degradation of 5-20% is typically targeted.[4][5]
Stress Conditions:
-
Acidic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for 2, 6, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature for 30 minutes, 1 hour, and 4 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution containing 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for 2, 6, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 24, 48, and 72 hours.
-
At each time point, cool a sample to room temperature, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a photostable, transparent container) and the solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6][7]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general method that can be optimized for your specific instrumentation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the parent compound and any more non-polar degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the 2-methoxyphenyl chromophore (likely around 270-280 nm, should be determined experimentally).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
IV. Data Summary and Visualization
Table 1: Predicted Stability of this compound in Common Solvents
| Solvent Type | Examples | Predicted Stability | Potential Degradation Pathway |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrolysis, Transesterification |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Generally stable |
| Nonpolar | Hexane, Toluene | High (if soluble) | Generally stable, potential for photolytic degradation if exposed to light |
| Aqueous Buffers | pH < 4 | Low | Acid-catalyzed hydrolysis |
| pH 4-6 | Moderate | Slow hydrolysis | |
| pH > 7 | Very Low | Base-catalyzed hydrolysis |
Diagrams
Caption: Potential degradation pathways.
Caption: General experimental workflow.
V. References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]
-
Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
-
Balogh, G., & Balogh, M. (2020). Forced Degradation Studies. In HPLC Method Development for Pharmaceuticals (pp. 357-385). Academic Press.
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
-
Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
-
Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
-
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
-
RSC Publishing. (n.d.). Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Panzier, L., et al. (2019). Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: Pathway to a structural motif derived from lactic acid and amino acid analogs?. BMC Research Notes, 12(1), 197. [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. sgs.com [sgs.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Challenges in the Purification of Polar Organic Compounds
Welcome to the Technical Support Center dedicated to the complex world of purifying polar organic compounds. For researchers, chemists, and drug development professionals, the unique physicochemical properties of polar molecules present significant hurdles in achieving high-purity isolates. Their high water solubility and limited interaction with traditional nonpolar stationary phases demand specialized strategies and a deeper understanding of chromatographic and purification principles.[1]
This guide is structured to provide not just solutions, but the underlying rationale for each troubleshooting step, empowering you to make informed decisions in your laboratory work.
Part 1: Troubleshooting Guide for Chromatographic Techniques
Chromatography is the cornerstone of purification, yet it is also where most challenges with polar compounds arise. This section addresses common issues encountered in Reverse-Phase and HILIC modes.
1.1 Reverse-Phase Chromatography (RPC)
RPC remains a workhorse in many labs, but standard protocols often fail for highly polar analytes.[2] The primary issue is the lack of affinity between the polar compound and the nonpolar stationary phase (e.g., C18), leading to poor retention.[1][3]
Q1: My polar analyte is eluting at or near the void volume on my C18 column. How can I increase its retention time?
A1: This is a classic problem indicating that your analyte has a much higher affinity for the polar mobile phase than the nonpolar C18 stationary phase.[3] Here is a systematic approach to increase retention:
-
Increase Mobile Phase Polarity: If your mobile phase contains an organic solvent (like acetonitrile or methanol), reduce its concentration. For some analytes, using a 100% aqueous mobile phase is necessary.
-
Causality: Reducing the organic content makes the mobile phase more polar, increasing the relative hydrophobicity of your analyte and promoting greater interaction with the stationary phase.
-
Trustworthiness Check: Be aware of "dewetting" or "phase collapse," where a highly aqueous mobile phase is expelled from the pores of a traditional C18 column, leading to a sudden loss of retention. To counter this, you must use a column specifically designed for use in 100% aqueous conditions, often labeled as "AQ" or featuring polar-embedded or polar-endcapped chemistry.[4]
-
-
Modify Mobile Phase pH: If your analyte has ionizable functional groups (acids or bases), adjusting the pH of the mobile phase can dramatically alter its polarity and, therefore, its retention.[3][5]
-
Causality: For acidic compounds, using a mobile phase pH approximately 2 units below the analyte's pKa will suppress ionization, making the molecule neutral and less polar.[3] For basic compounds, a pH ~2 units above the pKa will achieve the same effect. This neutralization increases hydrophobic interaction with the stationary phase.
-
Protocol: Start with simple acidic modifiers like 0.1% formic acid or acetic acid for initial screening runs.[3] These are volatile and compatible with mass spectrometry (MS).
-
-
Employ Ion-Pairing Chromatography: For charged polar molecules that still won't retain, adding an ion-pairing reagent to the mobile phase can be highly effective.[3][6]
-
Causality: An ion-pairing reagent is a molecule with a charged head group and a nonpolar tail (e.g., hexane sulfonate for basic analytes). The nonpolar tail adsorbs onto the C18 stationary phase, while the charged head extends into the mobile phase.[3] This effectively creates a temporary ion-exchange surface that retains charged analytes.
-
Trustworthiness Check: While powerful, this technique has drawbacks. Ion-pairing agents require long column equilibration times and can be difficult to remove from the column, potentially contaminating it for future use. Furthermore, many are non-volatile and suppress MS signals, making them unsuitable for LC-MS applications.[4][6]
-
-
Switch to a More Suitable Stationary Phase: If mobile phase modifications are insufficient, the C18 phase itself is likely the issue.[1]
-
Expert Recommendation: Consider columns with polar-embedded groups (e.g., amide, carbamate) or polar-endcapping .[4] These phases offer a different retention mechanism. The embedded polar groups help to create a water-rich layer near the silica surface, preventing dewetting and providing an alternative interaction site for polar analytes. Phenyl-hexyl phases can also offer different selectivity through π-π interactions.[7] For extremely polar compounds, a porous graphitic carbon (PGC) column can provide excellent retention where silica-based phases fail.[6]
-
1.2 Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is specifically designed for the separation of very polar compounds and serves as a powerful alternative when RPC fails.[8] It utilizes a polar stationary phase (e.g., bare silica, amino, or diol) and a mobile phase rich in organic solvent (typically >60% acetonitrile).[9]
Q2: I'm new to HILIC and my retention times are inconsistent and my peak shapes are poor. What am I doing wrong?
A2: HILIC is often described as an "orthogonal" technique to RPC, and its operational principles are quite different. Most issues with reproducibility and peak shape in HILIC stem from three critical areas: column equilibration, mobile phase preparation, and sample diluent.
-
Column Equilibration is Critical: The HILIC retention mechanism relies on the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[8][9]
-
Causality: This water layer takes a significant amount of time to form and stabilize. Insufficient equilibration between injections or when first installing the column will lead to drifting retention times.[9]
-
Protocol: When starting, flush the column with your initial mobile phase conditions for at least 20-30 column volumes. HILIC often requires longer equilibration times than RPC. For gradient methods, ensure the post-run equilibration time is sufficient to re-establish the initial conditions.
-
-
Mobile Phase and Buffer Solubility: The mobile phase in HILIC is typically a high-organic/low-aqueous mixture. This can lead to problems with buffer solubility.
-
Causality: Common buffers used in RPC, such as phosphates, have very poor solubility in high concentrations of acetonitrile and can precipitate, causing system clogs and pressure issues.[8]
-
Expert Recommendation: Use buffers that are soluble in high-organic mobile phases, such as ammonium formate or ammonium acetate, typically at concentrations of 10-20 mM.[4] Always prepare your mobile phase by pre-mixing the aqueous buffer with the organic solvent to ensure no precipitation occurs before it enters the HPLC system.[8]
-
-
Sample Diluent Mismatch (The "Solvent Effect"): This is one of the most common causes of poor peak shape in HILIC.
-
Causality: Injecting a sample dissolved in a solvent that is much stronger (i.e., more polar, like high-water content) than the mobile phase will cause the sample to travel through the column improperly before it can interact with the stationary phase. This leads to peak fronting, splitting, or broadening.
-
Protocol: As a rule, the sample diluent should be as close as possible in composition to the initial mobile phase. If sample solubility is an issue, dissolve the sample in a slightly stronger solvent but keep the injection volume as small as possible. A good starting point for a sample diluent is 75:25 acetonitrile:methanol.
-
Part 2: Troubleshooting Guide for Sample Preparation & Final Purification
2.1 Solid-Phase Extraction (SPE)
SPE is a crucial step for sample cleanup and concentration. For polar compounds, selecting the correct sorbent and solvent system is key to success.
Q3: My polar analyte shows low recovery after SPE. It's either breaking through during sample loading or I can't elute it from the cartridge. What's the problem?
A3: Low recovery in SPE is a frequent issue that can almost always be traced back to an incorrect choice of sorbent or solvents, or improper technique.[10][11]
-
Problem: Analyte Breakthrough (Found in Load/Wash Fractions)
-
Causality: This occurs when the sorbent has insufficient affinity for your analyte under the loading conditions. This could be due to a polarity mismatch (e.g., using a nonpolar C18 sorbent for a very polar analyte) or the sample solvent being too strong.[10][12]
-
Troubleshooting Steps:
-
Check Sorbent Choice: For highly polar compounds, a standard C18 (nonpolar) sorbent may not provide adequate retention. You may need a more polar sorbent, such as a mixed-mode or ion-exchange phase, that offers alternative retention mechanisms.[10][13]
-
Optimize Sample Loading Conditions: The sample should be dissolved in a "weak" solvent—one that promotes binding to the sorbent. If your sample is in a solvent with high elution strength, the analyte will not be retained. You may need to dilute your sample with a weaker solvent before loading.[12][14]
-
Ensure Proper Conditioning: All silica-based SPE cartridges must be conditioned first with a strong organic solvent (like methanol) and then equilibrated with a solvent similar in composition to the sample matrix.[13][14] Failure to do this "wets" the phase and prevents proper interaction.
-
-
-
Problem: Analyte Not Eluting (Stuck on Cartridge)
-
Causality: This is the opposite problem—the interaction between your analyte and the sorbent is too strong for the elution solvent to overcome.[10]
-
Troubleshooting Steps:
-
Increase Elution Solvent Strength: Your elution solvent must be strong enough to disrupt the analyte-sorbent interaction. For polar compounds on a polar sorbent, this may mean using a more polar solvent.[15] For ionizable compounds, adjusting the pH of the elution solvent to neutralize the analyte can facilitate its release.[10]
-
Consider a Weaker Sorbent: If a very strong solvent is required for elution, which may be inconvenient for downstream processing (e.g., evaporation), consider re-developing the method with a sorbent that retains the analyte less strongly.[11]
-
-
2.2 Crystallization
Crystallization is a powerful technique for achieving high purity in the final step, but the high solubility of polar compounds can make it challenging.
Q4: My polar compound is either soluble in everything or insoluble in everything. How do I find a suitable crystallization solvent?
A4: This is a common dilemma for polar molecules. The key is often to use a binary solvent system or to modify the compound to make it more amenable to crystallization.
-
The Power of Binary Solvent Systems: When no single solvent works, a solvent-pair is the ideal solution.[16]
-
Causality: This technique relies on finding two miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").
-
Protocol:
-
Dissolve your compound in a minimum amount of the hot "good" solvent to create a saturated solution.[17]
-
While the solution is still hot, slowly add the "poor" solvent (the anti-solvent) dropwise until you see persistent cloudiness (turbidity). This indicates you are near the point of saturation at that temperature.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[16] Slow cooling is crucial for the formation of pure, well-defined crystals.[17]
-
-
Common Solvent Pairs: Popular choices include ethanol/water, ethyl acetate/hexane, and methanol/diethyl ether.[16][18]
-
-
Consider Salt Formation: For acidic or basic polar compounds, converting them into a salt can dramatically alter their solubility and crystalline properties.
-
Specialized Techniques: For highly water-soluble compounds like certain organic salts or metabolites, traditional methods may fail.
-
Expert Recommendation: Techniques like "microbatch under-oil" crystallization can be effective. This method involves screening many conditions in parallel using very small amounts of material, where slow evaporation of the solvent from an aqueous droplet under an inert oil layer promotes crystal growth.[21]
-
Part 3: Data Tables & Visual Workflows
Table 1: Chromatography Mode Selection for Polar Analytes
| Analyte Polarity | Primary Challenge | Recommended Starting Technique | Key Considerations |
| Slightly to Moderately Polar | Moderate retention on C18 | Reverse-Phase (RPC) with Polar-Modified Column | Use AQ-stable, polar-endcapped, or polar-embedded phases. Optimize mobile phase pH.[4] |
| Highly Polar (Non-ionic) | No retention on C18 | Hydrophilic Interaction (HILIC) | Requires high organic mobile phase. Careful control of water content and sample diluent is critical.[9] |
| Highly Polar (Ionic) | No retention on C18, poor peak shape | HILIC or Mixed-Mode Chromatography | HILIC with buffered mobile phase works well. Mixed-mode combines RPC and ion-exchange for tunable retention. |
| Extremely Polar / Permanently Charged | Elutes in void volume of all standard columns | Porous Graphitic Carbon (PGC) RPC or Ion-Exchange Chromatography | PGC offers unique retention for very polar species.[6] Ion-exchange is specific for charged molecules. |
Diagram 1: Decision Workflow for Polar Analyte Chromatography
Caption: Systematic approach to diagnosing and fixing low SPE recovery.
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe. [Link]
-
Fallan, C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Kayan, B. (n.d.). Solubility and Decomposition of Organic Compounds in Subcritical Water. PMC - NIH. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Unspecified Source. (n.d.). Guide for crystallization. [Link]
-
LCGC International. (n.d.). The Most Common Mistakes in Solid-Phase Extraction. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]
-
Unspecified Source. (n.d.). Crystallization Solvents. [Link]
-
Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [Link]
-
Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
ResearchGate. (2016). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?. [Link]
-
Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]
-
LCGC International. (n.d.). Hydrophilic Interaction Chromatography. [Link]
-
Unspecified Source. (2023). Solubility of Organic Compounds. [Link]
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. [Link]
-
LCGC International. (2015). Choosing the Right HPLC Stationary Phase. [Link]
-
Unspecified Source. (n.d.). 4. Crystallization. [Link]
-
ResearchGate. (2022). How to deal with several HILIC-MS/MS problems?. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. [Link]
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Restek Resource Hub. (2020). How to Avoid Common Problems with HILIC Methods. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Research and Reviews. (2021). Purification Methods of Organic Compounds. [Link]
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Technical Support Center: Navigating Side Reactions in the Cyclization of γ-Keto Acids
Welcome to the technical support center dedicated to providing in-depth guidance on the intramolecular cyclization of γ-keto acids. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common challenges. In this guide, we will delve into the mechanistic underpinnings of prevalent side reactions, offering field-proven insights and actionable protocols to enhance the yield and purity of your desired cyclic products.
Introduction: The Delicate Balance of γ-Keto Acid Cyclization
The intramolecular cyclization of γ-keto acids is a cornerstone transformation in organic synthesis, providing access to valuable five-membered carbocycles and heterocycles that are core scaffolds in numerous natural products and pharmaceutical agents. The intended reaction, typically an intramolecular aldol or Friedel-Crafts-type reaction, hinges on the nucleophilic attack of an enol, enolate, or activated aromatic ring onto the electrophilic carboxylic acid moiety (or its activated form), followed by dehydration.
However, the inherent functionalities of γ-keto acids—a ketone and a carboxylic acid—create a landscape ripe for competing reaction pathways. Understanding and controlling these side reactions is paramount to achieving high-yielding and clean transformations. This guide is structured to address the most common issues encountered in the laboratory, providing both mechanistic explanations and practical solutions.
Section 1: Troubleshooting Common Side Reactions
This section is organized in a question-and-answer format to directly address specific problems you may be observing in your reaction mixture.
Issue 1: Low Yield of the Desired Cyclized Product with Evidence of Starting Material Decomposition
Question: I am attempting a thermal, acid-catalyzed cyclization of my γ-keto acid, but I'm observing significant gas evolution and my yields are consistently low. What is the likely cause?
Answer: The most probable culprit is decarboxylation . While β-keto acids are famously prone to decarboxylation, γ-keto acids can also undergo this process, particularly at elevated temperatures.[1][2] The reaction proceeds through a less favorable seven-membered cyclic transition state but can become significant under forcing conditions.
Mechanism of Decarboxylation:
The carboxylic acid proton can be transferred to the ketone's carbonyl oxygen, followed by a concerted loss of carbon dioxide to yield an enol intermediate, which then tautomerizes to the corresponding ketone.
Caption: Decarboxylation of a γ-Keto Acid.
Troubleshooting and Prevention:
| Strategy | Rationale | Experimental Protocol |
| Lower Reaction Temperature | Decarboxylation has a significant activation energy barrier. Reducing the temperature can minimize this side reaction while still allowing the desired cyclization to proceed, albeit at a slower rate. | Monitor the reaction at a lower temperature (e.g., 80 °C instead of 120 °C) over a longer period using TLC or LC-MS. |
| Use a Dehydrating Agent | Strong dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent can promote the desired cyclization at lower temperatures, outcompeting decarboxylation. | To the γ-keto acid (1 eq.), add PPA (10 eq. by weight) and stir at 60-80 °C until the starting material is consumed. Quench the reaction by carefully pouring it onto ice. |
| Activate the Carboxylic Acid | Converting the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride, allows the cyclization to occur under milder conditions where decarboxylation is less likely. | 1. Treat the γ-keto acid with oxalyl chloride or thionyl chloride in an inert solvent like DCM at 0 °C to room temperature to form the acid chloride. 2. Add a Lewis acid (e.g., AlCl₃) to catalyze the intramolecular acylation. |
Issue 2: Formation of an Isomeric, Saturated Lactone Instead of the Expected Enone
Question: My reaction is yielding a product with a mass corresponding to my desired cyclized product, but the spectroscopic data (NMR, IR) suggests the presence of an ester or lactone and the absence of an α,β-unsaturated ketone. What could be happening?
Answer: You are likely observing a product from a Baeyer-Villiger oxidation .[3][4] This side reaction occurs if oxidizing agents are present in your reaction mixture, which could be introduced inadvertently (e.g., old peroxide-containing solvents) or if the reaction is performed under an oxygen atmosphere at high temperatures.
Mechanism of Baeyer-Villiger Oxidation:
A peroxy acid (or another oxidant) adds to the ketone carbonyl, forming a Criegee intermediate. This is followed by the migratory insertion of one of the adjacent carbon atoms, leading to the formation of a lactone. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3]
Caption: Baeyer-Villiger Oxidation Side Reaction.
Troubleshooting and Prevention:
| Strategy | Rationale | Experimental Protocol |
| Use Fresh, Peroxide-Free Solvents | Ethereal solvents like THF and diethyl ether can form explosive peroxides upon storage, which are also potent oxidizing agents. | Always test ethereal solvents for the presence of peroxides before use. If positive, either discard the solvent or purify it by passing it through a column of activated alumina. |
| Degas the Reaction Mixture | Removing dissolved oxygen from the reaction mixture can prevent in-situ formation of oxidizing species, especially if the reaction involves radical intermediates or is run at high temperatures. | Before heating, bubble an inert gas (e.g., nitrogen or argon) through the reaction mixture for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction. |
| Add an Antioxidant | In cases where trace oxidants are unavoidable, a small amount of an antioxidant can be added to scavenge them. | Add a small amount of a radical scavenger like BHT (butylated hydroxytoluene) to the reaction, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction. |
Issue 3: Formation of Dimeric or Polymeric Byproducts
Question: My reaction is producing a significant amount of high molecular weight material, leading to a complex product mixture that is difficult to purify. What is the cause of this?
Answer: The formation of dimers or polymers is often due to intermolecular aldol-type reactions competing with the desired intramolecular cyclization.[5][6] This is especially prevalent at high concentrations. The enol or enolate of one γ-keto acid molecule can act as a nucleophile and attack the ketone or carboxylic acid of another molecule.
Mechanism of Intermolecular Aldol Reaction:
Under basic or acidic conditions, an enol or enolate is formed. This nucleophile can then attack the carbonyl group of another γ-keto acid molecule, initiating a chain of reactions that can lead to dimerization or polymerization.[7]
Caption: Competing Intermolecular Aldol Reaction.
Troubleshooting and Prevention:
| Strategy | Rationale | Experimental Protocol |
| High Dilution Conditions | Performing the reaction at a lower concentration favors intramolecular processes over intermolecular ones. This is a classic strategy for promoting cyclization. | Use a larger volume of solvent to achieve a substrate concentration in the range of 0.01-0.05 M. For reactions that are slow at high dilution, consider using a syringe pump to slowly add the substrate to the reaction vessel containing the catalyst over several hours. |
| Choice of Base/Acid | A bulky base may favor the formation of the kinetic enolate, which might be more sterically hindered for intermolecular reactions. The choice of acid can also influence the rate of the desired cyclization versus side reactions. | For base-catalyzed cyclizations, consider using a bulky base like lithium diisopropylamide (LDA) at low temperatures. For acid-catalyzed reactions, a solid-supported acid catalyst can sometimes improve selectivity. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Can my γ-keto acid cyclize to form a six-membered ring instead of the expected five-membered ring?
A1: While the formation of five-membered rings from γ-keto acids is generally favored under thermodynamic control (Baldwin's rules for 5-exo-trig and 5-exo-tet cyclizations are favorable), the formation of a six-membered ring is possible under certain conditions, particularly if the substrate is biased towards it. For example, in a Friedel-Crafts-type cyclization, if the position that would lead to a six-membered ring is more electronically activated, that pathway may compete. Always confirm your product's structure with thorough spectroscopic analysis (e.g., 2D NMR).
Q2: I am using a substrate with other functional groups. What other side reactions should I be aware of?
A2: The presence of other functional groups can introduce a host of potential side reactions. For example:
-
Alkenes: Can undergo isomerization or participate in competing cyclization pathways (e.g., Nazarov-type cyclizations if a divinyl ketone-like system is formed in situ).[8][9]
-
Alcohols: Can lead to the formation of lactones via intramolecular esterification, competing with the desired C-C bond formation.
-
Amines: Can form enamines or lead to other condensation products.
It is crucial to consider the compatibility of all functional groups with your chosen reaction conditions.
Q3: My desired product is a chiral molecule. What are the risks of racemization?
A3: If the stereocenter is at the α- or β-position to the ketone, there is a significant risk of racemization, especially under harsh acidic or basic conditions that promote enolization.[10] The formation of the planar enol or enolate intermediate can lead to the loss of stereochemical information. To mitigate this, use the mildest possible conditions (lower temperature, shorter reaction time, and carefully chosen catalysts) that still afford the desired product.
References
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ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 13). Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). New Pathways for Formation of Acids and Carbonyl Products in Low-Temperature Oxidation: The Korcek Decomposition of γ-Ketohydroperoxides. Retrieved from [Link]
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Retrieved from [Link]
-
ResearchGate. (2022, January 1). Recent Advances in the Decarboxylative Acylation/Cyclization of α-Keto Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot cyclization/decarboxylation of α-keto acids and acylhydrazines for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles under transition-metal-free conditions. Retrieved from [Link]
-
YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved from [Link]
-
YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]
-
PubMed. (1978, August 10). Cyclic forms of the alpha-keto acid analogs of arginine, citrulline, homoarginine, and homocitrulline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]
-
Master Organic Chemistry. (2025, May 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
YouTube. (2018, May 11). Robinson Annulation Reaction Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Enol Content and Enolization. Retrieved from [Link]
-
Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]
-
YouTube. (2018, May 11). Decarboxylation Reaction Mechanism. Retrieved from [Link]
-
University of Illinois. (2009, September 24). THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS. Retrieved from [Link]
-
YouTube. (2014, July 8). Baeyer-Villiger Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Ketonic Decarboxylation Reaction Mechanism: A Combined Experimental and DFT Study. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 12). Enolates, Aldol Condensation, Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
-
University of Rochester. (n.d.). The Oxidation-Initiated Nazarov Cyclization and Other Pericyclic Transformations by Emily Schmidt. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, July 25). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). α-Keto Acids: Acylating Agents in Organic Synthesis. Retrieved from [Link]
-
YouTube. (2022, February 26). Nazarov Cyclization. Retrieved from [Link]
-
Organic Letters. (2026, January 18). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). The Baeyer-Villiger Oxidation of Bicyclic Ketones. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, October 29). What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids?. Retrieved from [Link]
-
PubMed. (2013, January). Ketonic Decarboxylation Reaction Mechanism: A Combined Experimental and DFT Study. Retrieved from [Link]
-
PubMed Central. (2025, August 8). The Baeyer–Villiger Oxidation of Cubyl Ketones: A Synthetic Route to Functionalized Cubanols. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.4 Aldol Reactions – Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
ACS Publications. (2019, April 16). α-Keto Acids: Acylating Agents in Organic Synthesis. Retrieved from [Link]
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Technical Support Center: Optimization of Catalyst Loading for Tetrahydrofuran Synthesis
Welcome to the technical support center for researchers engaged in the catalytic synthesis of tetrahydrofuran (THF). This guide is designed to provide in-depth, field-proven insights into one of the most critical parameters in your process development: the optimization of catalyst loading. As drug development professionals and research scientists, achieving high yield and selectivity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis with confidence.
Section 1: Frequently Asked Questions (FAQs) - Catalyst Fundamentals
This section addresses foundational questions regarding catalyst selection and the principles of loading optimization for the synthesis of THF, primarily focusing on the common route of furan hydrogenation.
Q1: How do I select an appropriate catalyst and support for furan hydrogenation to THF?
A: The choice of catalyst is pivotal and is dictated by the desired balance between activity, selectivity, and cost.
-
Active Metal: Noble metals are highly effective. Palladium (Pd) is a widely used and well-documented catalyst for furan hydrogenation, often in the form of palladous oxide which reduces to palladium black in the reaction environment.[1] Nickel (Ni) catalysts, such as Raney nickel, are also employed and offer a cost-effective alternative, though they may require different reaction conditions.[1]
-
Catalyst Support: The support material is as crucial as the active metal itself, as it dictates the dispersion of the metal, stability, and surface area.[2][3]
-
High Surface Area Supports like activated carbon, alumina (Al₂O₃), and silica (SiO₂) are common choices.[2][4] A high surface area allows for better dispersion of the active metal, which means more catalytic sites are available to the reactants, potentially allowing for lower metal loading without sacrificing activity.[2][4]
-
Support-Metal Interaction: The interaction between the support and the metal can influence catalytic performance. For instance, the acidity or basicity of a support like alumina can affect reaction pathways and selectivity.
-
Q2: What is the core principle of optimizing catalyst loading? Why not just use a large excess to ensure the reaction goes to completion?
A: Optimizing catalyst loading is a critical balancing act between reaction rate, selectivity, and cost. The goal is to find the "sweet spot" where the yield of THF is maximized.
-
Insufficient Loading: Too little catalyst results in a low number of available active sites, leading to slow reaction rates and incomplete conversion of the starting material (e.g., furan).[2][4]
-
Excessive Loading: While it might seem intuitive to add more catalyst to speed up the reaction, excessive loading is often detrimental. It can lead to an "overcrowding" of active sites, which can promote undesirable side reactions.[2][4] In THF synthesis, this can include over-hydrogenation, where the THF ring opens to form butanols or other linear alkanes, or polymerization of the furan starting material. This decreases the selectivity towards THF, and therefore, the overall yield.
-
The Optimum: The optimal catalyst loading provides enough active sites for a high conversion rate of the starting material while minimizing the pathways to unwanted byproducts. This balance is crucial for an efficient and economical process.[2][4]
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
Encountering unexpected results is a common part of research. This guide, presented in a question-and-answer format, addresses specific problems you may face during your experiments.
Troubleshooting Decision Workflow
The following diagram provides a logical workflow for diagnosing common issues related to catalyst loading in THF synthesis.
Caption: A decision tree for troubleshooting low THF yield.
Q3: My furan conversion is very low, even after a long reaction time. What are the likely catalyst-related causes?
A: Low conversion points directly to an issue with the rate of reaction, which is heavily dependent on the catalyst.
-
Insufficient Catalyst Loading: This is the most straightforward cause. There may not be enough active sites to convert the furan within the given timeframe.[2][4] The solution is to perform a series of experiments with incrementally higher catalyst loadings.
-
Poor Catalyst Activity: The catalyst itself may be inactive. This can happen if it was improperly prepared or stored. For heterogeneous catalysts, ensure proper activation procedures (e.g., reduction of a metal oxide precursor) were followed.
-
Catalyst Poisoning: Your feedstock (furan) or solvent may contain impurities that adsorb to the catalyst's active sites more strongly than the reactants, effectively "poisoning" it. Sulfur-containing compounds are common poisons for metal catalysts. It is advisable to redistill furan shortly before use to ensure its purity.[1]
Q4: My furan conversion is nearly 100%, but my isolated yield of THF is disappointingly low. What is happening?
A: This classic problem indicates an issue with selectivity , not activity. The furan is reacting, but it's forming products other than THF.
-
Excessive Catalyst Loading: This is a primary suspect. Too many active sites can catalyze the further reaction of your desired product, THF.[2][4] The THF molecule can undergo ring-opening hydrogenation to form 1-butanol, which can be further hydrogenated.
-
Harsh Reaction Conditions: High temperatures or pressures, especially in combination with high catalyst loading, can favor these over-hydrogenation and ring-opening side reactions.
-
Byproduct Formation: Analyze your crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the byproducts. The presence of butanol, butane, or polymeric materials confirms that side reactions are the culprit. The solution is to systematically decrease the catalyst loading and potentially lower the reaction temperature or pressure.
Q5: I am seeing significant batch-to-batch variability. Why are my results not reproducible?
A: Reproducibility issues often stem from subtle inconsistencies in preparation and procedure.
-
Inconsistent Catalyst Preparation: For catalysts prepared in-house, slight variations in precipitation pH, calcination temperature, or washing steps can lead to different particle sizes and dispersions, dramatically affecting activity.
-
Catalyst Deactivation: If you are reusing a catalyst, it may be deactivating over time.[5] Deactivation can occur via coking (carbonaceous deposits blocking active sites) or sintering (metal particles agglomerating at high temperatures, reducing surface area).[5]
-
Moisture and Air Sensitivity: Some catalysts and reagents are sensitive to air and moisture. Ensure all procedures are carried out under an inert atmosphere (e.g., Nitrogen or Argon) if required. The purity of the hydrogen gas used for hydrogenation is also critical.
Section 3: Experimental Protocols and Data Presentation
A systematic approach is essential for successful optimization. Below is a detailed protocol for a screening experiment and a table illustrating how to present the resulting data.
Experimental Workflow Diagram
Caption: General workflow for optimizing catalyst loading.
Protocol: Catalyst Loading Screening for Furan Hydrogenation
This protocol outlines a procedure for testing various loadings of a commercial 5% Pd/C catalyst.
1. Reactor Setup:
-
Use a high-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature/pressure controls.
-
Ensure the reactor is clean, dry, and leak-tested.
2. Reagent Preparation:
-
Place 100 mmol of freshly distilled furan into the reactor vessel.
-
Add 50 mL of a suitable solvent (e.g., isopropanol or dioxane).
3. Catalyst Addition (Example for 4 Experiments):
-
Experiment 1 (0.5 mol%): Weigh X mg of 5% Pd/C corresponding to 0.5 mol% Pd relative to furan.
-
Experiment 2 (1.0 mol%): Weigh Y mg of 5% Pd/C corresponding to 1.0 mol% Pd.
-
Experiment 3 (2.0 mol%): Weigh Z mg of 5% Pd/C corresponding to 2.0 mol% Pd.
-
Experiment 4 (4.0 mol%): Weigh W mg of 5% Pd/C corresponding to 4.0 mol% Pd.
-
Carefully add the weighed catalyst to the reactor vessel under a nitrogen blanket to prevent pre-exposure to air.
4. Reaction Execution:
-
Seal the reactor.
-
Purge the reactor 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to remove all air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar).
-
Begin stirring (e.g., 800 RPM) and heat the reactor to the target temperature (e.g., 70 °C).
-
Run each experiment for the same fixed duration (e.g., 4 hours). Monitor hydrogen uptake if possible.
5. Product Analysis:
-
After the reaction time, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Take a sample of the liquid phase, filtering it through a syringe filter (e.g., 0.22 µm PTFE) to remove the catalyst particles.
-
Analyze the sample by Gas Chromatography (GC) using an internal standard to determine the conversion of furan and the yield of THF. Use GC-MS to identify any byproducts.
Data Presentation
Summarize your quantitative results in a clear table to easily identify the optimal loading.
| Experiment | Catalyst Loading (mol% Pd) | Furan Conversion (%) | THF Selectivity (%) | THF Yield (%) | Key Byproducts |
| 1 | 0.5 | 65.2 | 98.5 | 64.2 | Trace |
| 2 | 1.0 | 99.1 | 97.2 | 96.3 | Trace |
| 3 | 2.0 | >99.9 | 98.1 | 98.0 | Trace |
| 4 | 4.0 | >99.9 | 85.4 | 85.3 | 1-Butanol |
Table 1: Hypothetical results from a catalyst loading screening experiment. The optimal loading in this case is around 2.0 mol%, as higher loading (Exp. 4) decreases selectivity and overall yield due to byproduct formation.
References
-
Kaufmann, W. E., & Adams, R. (1923). TETRAHYDROFURAN. Organic Syntheses, 3, 86. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]
-
Hunter, S. E., et al. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry, 71(20), 7694–7701. [Link]
-
Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in current chemistry, 279, 1–43. [Link]
-
Hunter, S. E., et al. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. ResearchGate. [Link]
-
Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation, 12(6), 108-113. [Link]
-
El-Ghafari, B., et al. (2014). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. International Journal of Polymer Science, 2014, 851965. [Link]
-
Davies, H. M. L., & Beckwith, R. E. J. (2000). Catalytic Asymmetric C−H Activation of Alkanes and Tetrahydrofuran. Journal of the American Chemical Society, 122(41), 10212–10213. [Link]
-
Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. [Link]
-
Smith, A. G., et al. (2011). Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions. The Journal of Organic Chemistry, 76(10), 3845–3854. [Link]
-
Kawanami, H., et al. (2012). Direct cross-coupling between alkenes and tetrahydrofuran with a platinum-loaded titanium oxide photocatalyst. Catalysis Science & Technology, 2(7), 1474-1481. [Link]
-
Polinski, L. M., et al. (1982). Deactivation of molybdate catalyst during hydrodeoxygenation of tetrahydrofuran. Industrial & Engineering Chemistry Product Research and Development, 21(3), 477–481. [Link]
-
de Jong, K. P. (2007). Recent Developments in the Synthesis of Supported Catalysts. Chemical Reviews, 107(11), 5057–5061. [Link]
-
Khobragade, S., et al. (2024). Advances on Catalyst Support Modification and their Effect on Fischer Tropsch Synthesis: A Review. ResearchGate. [Link]
-
Song, C., et al. (2016). Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. ResearchGate. [Link]
-
Larrabe, G., et al. (2020). Recent Advances in Catalytic Hydrogenation of Furfural. Catalysts, 10(1), 100. [Link]
-
Sulman, E., et al. (2019). High Selectivity and Yield in Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol by Zirconium Propoxide Modified Mesoporous Silica. Catalysts, 9(10), 849. [Link]
-
Joshua, C. (2025). Catalyst Support Materials and Their Influence on Methanol Production Efficiency. ResearchGate. [Link]
-
Figure: Effect of catalyst loading on conversion, yields and selectivity of HMF... (n.d.). ResearchGate. [Link]
-
Table: Hydrogenation of furan derivatives a. (n.d.). ResearchGate. [Link]
-
Influence of Support Basic Sites in Green Oxidation of Biobased Substrates Using Au-Promoted Catalysts. (2023). ACS Sustainable Chemistry & Engineering. [Link]
-
Li, S., et al. (2023). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters, 25(4), 604–609. [Link]
-
Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.). ResearchGate. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (CAS 117621-06-4). This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with the laboratory and scale-up synthesis of this valuable heterocyclic intermediate. We will delve into common synthetic routes, troubleshoot potential issues, and provide actionable solutions grounded in established chemical principles.
Overview of Synthetic Strategy
The target molecule is a substituted γ-butyrolactone, a structural motif prevalent in many biologically active compounds. While several synthetic routes to substituted tetrahydrofurans exist, a robust and scalable approach often involves an intramolecular cyclization of a suitable acyclic precursor.[1][2] The most logical and frequently employed method for constructing the 5-oxotetrahydrofuran ring with a C3-carboxylic acid moiety is the Dieckmann Condensation , an intramolecular variant of the Claisen condensation.[3][4][5][6]
This strategy involves the base-mediated cyclization of a diester to form a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated if desired, though in our case, the resulting β-keto ester is closely related to the target structure.
Below is a plausible synthetic pathway, which will serve as the basis for our troubleshooting guide.
Caption: Plausible synthetic workflow for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for scaling up this synthesis?
For constructing the core tetrahydrofuranone ring, the intramolecular Dieckmann condensation of a suitably substituted adipic acid diester is the most established and scalable method.[3][6] This reaction is a cornerstone of cyclic ketone and β-keto ester synthesis.[4][5] The key is the reliable synthesis of the acyclic diester precursor. A common approach begins with 2-methoxybenzaldehyde, which can be subjected to reactions like a Knoevenagel condensation followed by a Michael addition to build the required carbon skeleton.
Q2: Why is the Dieckmann Condensation preferred over other cyclization methods?
The Dieckmann condensation is favored for several reasons:
-
High Efficiency for 5-Membered Rings: The formation of five-membered rings is kinetically and thermodynamically favorable, generally leading to good yields.[3][4]
-
Readily Available Starting Materials: The precursors can often be assembled from commercially available aldehydes, malonates, and other simple building blocks.
-
Well-Understood Mechanism: The reaction mechanism is thoroughly studied, making it predictable and easier to troubleshoot.[6][7] The driving force is the formation of a stable enolate of the resulting β-keto ester, which renders the final deprotonation step essentially irreversible and pulls the equilibrium toward the product.[6]
Troubleshooting Guide: Reaction Execution
This section addresses common problems encountered during the cyclization step.
Q3: My reaction yield is consistently low (<50%). What are the primary causes and solutions?
Low yields in a Dieckmann condensation are a frequent issue, especially during scale-up. The primary culprits are often competing side reactions or incomplete conversion.
Causality Analysis: The Dieckmann condensation is an intramolecular reaction. Its primary competitor is the intermolecular Claisen condensation, which leads to polymer or dimer formation. To favor the desired intramolecular pathway, the reaction should be conducted under high-dilution conditions .
Troubleshooting Steps:
-
Check Base and Solvent System: The choice of base is critical. Sodium ethoxide is traditional but can participate in transesterification. Strong, non-nucleophilic bases are often superior.[3]
-
Solution: Switch to sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like anhydrous THF or toluene. NaH is often preferred for scale-up due to its handling characteristics and cost.
-
-
Implement High-Dilution Conditions:
-
Solution: Instead of adding the base to the substrate, add the diester precursor slowly via a syringe pump to a suspension of the base in the solvent. This keeps the instantaneous concentration of the substrate low, minimizing intermolecular reactions. A final concentration of 0.1 M or lower is a good starting point.
-
-
Ensure Anhydrous Conditions: Alkoxide and hydride bases are extremely sensitive to moisture. Water will quench the base and inhibit the formation of the necessary enolate.
-
Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Data Summary: Recommended Base/Solvent Systems
| Base | Solvent | Temperature | Key Advantages/Disadvantages |
| NaH | Anhydrous THF/Toluene | Reflux | Inexpensive, high-yielding; requires careful handling (mineral oil dispersion). |
| KOt-Bu | Anhydrous THF | 0 °C to RT | Very strong base, fast reactions; sterically hindered, reducing side reactions.[3] |
| NaOEt | Anhydrous EtOH | Reflux | Traditional, inexpensive; risk of transesterification, equilibrium issues. |
| LHMDS/LDA | Anhydrous THF | -78 °C to 0 °C | Very strong, kinetically controlled enolate formation; expensive, requires low temperatures.[3] |
Q4: The reaction does not go to completion, and I recover significant amounts of starting material. What should I do?
Incomplete conversion points to issues with reactivity or stoichiometry.
Troubleshooting Steps:
-
Verify Base Stoichiometry and Quality: The reaction requires at least one full equivalent of base because the product, a β-keto ester, is acidic and will be deprotonated by the base to drive the reaction to completion.[6]
-
Solution: Use 1.1 to 1.2 equivalents of base to account for any minor impurities or handling losses. Ensure the base is fresh; NaH can lose activity over time if improperly stored.
-
-
Increase Reaction Temperature and Time: Some sterically hindered diesters require more energy to cyclize.
-
Solution: If using NaH in THF, increase the temperature from room temperature to reflux (approx. 66 °C). Monitor the reaction by TLC or a quenched aliquot analyzed by LCMS/GCMS to determine the optimal reaction time.
-
-
Consider a Stronger Base: If refluxing with NaH is insufficient, a stronger base may be required to generate the enolate in sufficient concentration.
-
Solution: Trial the reaction on a small scale with potassium hydride (KH) or by preparing LDA at low temperatures. These are significantly more reactive.
-
Caption: Troubleshooting logic for poor reaction outcomes.
Troubleshooting Guide: Work-up and Purification
Q5: I'm having difficulty with the purification. The crude product is an oil and column chromatography gives poor separation.
This is a common issue with polar, acidic compounds. The target molecule contains both a lactone and a carboxylic acid, making it tricky to handle.
Troubleshooting Steps:
-
Acid-Base Extraction: The product is a carboxylic acid. This property can be exploited for purification.
-
Solution: After quenching the reaction, perform an aqueous workup. Extract the aqueous layer with a solvent like ethyl acetate or dichloromethane (DCM) to remove non-acidic impurities. Then, acidify the aqueous layer to pH 1-2 with cold 1M HCl.[8] The protonated product will now be soluble in an organic solvent. Extract multiple times with ethyl acetate, combine the organic layers, dry with MgSO₄ or Na₂SO₄, and concentrate.[8]
-
-
Crystallization: If the product or an intermediate is solid, crystallization is the best method for large-scale purification.
-
Solution: Attempt to crystallize the purified acid from various solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol). Even if the final acid is an oil, the precursor β-keto ester might be crystalline. Purifying the intermediate before hydrolysis can be a more effective strategy.
-
-
Chromatography Optimization: If chromatography is unavoidable, ensure proper technique.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of acetic or formic acid. This prevents the acidic product from streaking on the column. A typical eluent system might be petroleum ether/acetone or hexanes/ethyl acetate with 0.5% acetic acid.[8]
-
Scale-Up Protocol Example
This protocol outlines a general procedure for the Dieckmann cyclization and subsequent work-up, designed for a 100g scale of the diester precursor.
Experimental Protocol: Dieckmann Cyclization (100g Scale)
-
Reactor Preparation:
-
Under a nitrogen atmosphere, charge a 5L jacketed glass reactor with sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time.
-
Add 2L of anhydrous THF to the reactor. Begin stirring and heat the jacket to 60 °C.
-
-
Substrate Addition:
-
Dissolve the diester precursor (100g, 1.0 eq) in 1L of anhydrous THF.
-
Using a peristaltic pump, add the diester solution to the stirred NaH suspension over 4-6 hours. Maintain the internal temperature between 55-65 °C. Hydrogen gas will evolve; ensure proper ventilation to an oil bubbler.
-
-
Reaction Monitoring:
-
After the addition is complete, maintain the reaction at 60 °C for an additional 2 hours.
-
Take a small aliquot, quench it carefully into a vial with acidic water, extract with ethyl acetate, and spot on a TLC plate to check for the disappearance of the starting diester.
-
-
Reaction Quench:
-
Cool the reactor to 0 °C using a chiller.
-
CAUTION: The quench is highly exothermic. Slowly and carefully add 100 mL of isopropanol to quench any excess NaH.
-
Once gas evolution ceases, slowly add 1L of deionized water.
-
-
Work-up and Isolation:
-
Transfer the biphasic mixture to a large separatory funnel. Separate the layers.
-
Wash the aqueous layer twice with 500 mL of methyl tert-butyl ether (MTBE) to remove non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with cold 6M HCl.
-
Extract the acidified aqueous layer three times with 1L of ethyl acetate.
-
Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Proceed with crystallization trials or column chromatography as determined by small-scale experiments.
-
References
-
Mironov, M., Iaroshenko, V., Gevorgyan, A., & Villinger, A. (2022). Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]
- U.S. Patent No. US20220119345A1. (2022). Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
-
Banu, H., Kumar, A., & Singh, R. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(40), 28205-28227. [Link]
- World Intellectual Property Organization. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (WO2008080891A2).
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
R.B. Singh. (2009). Dieckmann Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Wolfe, J. P. (2013). Synthesis of Substituted Tetrahydrofurans. In Comprehensive Organic Synthesis II (Second Edition), Vol. 5, pp. 838-877. [Link]
-
Kumar, V., Ashok, & Park, S. (2020). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Biotechnology Advances, 43, 107584. [Link]
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from Chemistry Steps. [Link]
- Canadian Patent No. CA2921489A1. (2015). Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
- European Patent No. EP3174875A1. (2017). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
-
Reddit. (2018). Synthesis of a lactone. r/chemhelp. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in current chemistry, 273, 1-41. [Link]
-
Ray, D., Majee, S., & Banik, B. K. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals, 16(6), 882. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry. [Link]
-
Brown, H. C., & Yoon, N. M. (1979). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 44(16), 2844-2845. [Link]
-
D'Auria, M. (2007). Recent Developments in γ-Lactone Synthesis. Current Organic Synthesis, 4(3), 237-264. [Link]
-
Zhang, X., Bi, W., Cao, Z., Shen, J., & Chen, B. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(22), 5458. [Link]
-
Chemistry Stack Exchange. (2020). Synthesis of a lactone. Retrieved from Chemistry Stack Exchange. [Link]
-
ResearchGate. (2024). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from Chemistry Steps. [Link]
-
PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid. Retrieved from PubChem. [Link]
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Validation & Comparative
A Comparative Guide to the Antioxidant Potential of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Abstract
Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in numerous diseases. This guide provides a framework for the comparative analysis of a novel synthetic compound, 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, against established benchmark antioxidants: Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E. We present detailed methodologies for three robust antioxidant capacity assays—DPPH, ABTS, and FRAP—to facilitate a comprehensive evaluation of this compound's potential as a therapeutic antioxidant agent. This document is intended for researchers and professionals in drug discovery and development, offering the foundational protocols and interpretive framework necessary for such a comparative study.
Introduction: The Imperative for Novel Antioxidants
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. However, their overproduction can lead to cellular damage, implicating them in the progression of cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants mitigate this damage by neutralizing free radicals, either by donating a hydrogen atom (HAT) or a single electron (SET).
While natural antioxidants like Vitamin C and Vitamin E are vital, the search for novel synthetic antioxidants with enhanced stability, bioavailability, or targeted efficacy is a critical frontier in pharmacology.[2] This guide focuses on this compound, a compound featuring a tetrahydrofuran core, a motif found in various biologically active natural products.[3][4] The presence of a methoxyphenyl group and a carboxylic acid group suggests potential antioxidant activity, as these functional groups can influence electron-donating capabilities.[5] This document outlines the necessary experimental procedures to rigorously test this hypothesis against well-characterized standards.
Profiles of Comparative Compounds
A thorough comparative analysis requires well-defined benchmarks. We have selected Ascorbic Acid and Trolox for their distinct properties and widespread use as standards in antioxidant research.
Test Compound: this compound
-
Structure: This compound belongs to the tetrahydrofuran class of heterocyclic compounds.[6] Its synthesis can be achieved through multi-step processes involving cyclization and functional group modifications.[7][8]
-
Predicted Antioxidant Moiety: The antioxidant potential likely arises from the methoxyphenyl and carboxylic acid groups. The methoxy group (-OCH3) and the carboxylic acid group (-COOH) can enhance the antioxidant activities of phenolic compounds by influencing the electron density and the dissociation energy of hydroxyl bonds.[5] The specific contribution of the tetrahydrofuran ring itself to direct radical scavenging is less characterized but forms the structural backbone.[9]
Reference Standard 1: Ascorbic Acid (Vitamin C)
-
Mechanism of Action: Ascorbic acid is a potent, water-soluble antioxidant that acts as a primary scavenger of a wide array of reactive oxygen species, including hydroxyl and peroxyl radicals.[10][11] It functions as a cofactor in numerous enzymatic reactions and can regenerate other antioxidants, such as Vitamin E, from their radical forms.[12][13][14]
-
Relevance: Its hydrophilic nature and well-documented efficacy make it an essential benchmark for compounds intended for use in aqueous biological environments.
Reference Standard 2: Trolox
-
Mechanism of Action: Trolox is a water-soluble derivative of Vitamin E, a major fat-soluble antioxidant. α-Tocopherol (Vitamin E) is uniquely effective at intercepting peroxyl radicals to terminate lipid peroxidation chain reactions within cell membranes.[12][15] Trolox retains this radical-scavenging ability in a form suitable for aqueous-based assays.
-
Relevance: It is the standard reference compound for determining Trolox Equivalence Antioxidant Capacity (TEAC) in many assays, including the ABTS method, providing a standardized measure of antioxidant strength.[16][17]
Experimental Design for Comparative Analysis
To ensure a robust and validated comparison, a multi-assay approach is essential. The following protocols for DPPH, ABTS, and FRAP assays provide complementary insights into the antioxidant mechanisms of the test compound.
General Experimental Workflow
The overall process involves preparing stock solutions of the test and reference compounds, performing a series of dilutions, reacting them with the assay reagents, and measuring the resulting change in absorbance with a spectrophotometer. This allows for the calculation of key comparative metrics like IC50 (the concentration required to inhibit 50% of the radical) or equivalence values.
Caption: General workflow for antioxidant capacity screening.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[18] The reduction of the deep purple DPPH radical to the yellow-colored DPPH-H is monitored spectrophotometrically at ~517 nm.[19][20]
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in ethanol.[19]
-
Sample Preparation: Prepare serial dilutions of the test compound and standards (Ascorbic Acid, Trolox) in a suitable solvent (e.g., ethanol or DMSO).
-
Reaction: In a 96-well plate, add 20 µL of each sample dilution to 200 µL of the DPPH working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20][21]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[21]
-
Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100.[18] Plot % RSA against concentration to determine the IC50 value.
-
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored blue-green.[22] Antioxidants in the sample reduce the ABTS•+, returning it to its colorless form. The decrease in absorbance at ~734 nm is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic compounds.[23]
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the ABTS•+ working solution by mixing equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark for 12-16 hours.[22][24] Dilute this solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm before use.[24]
-
Sample Preparation: Prepare serial dilutions of the test compound and standards.
-
Reaction: Add 5 µL of each sample dilution to 200 µL of the prepared ABTS•+ solution in a 96-well plate.
-
Incubation: Mix and incubate for approximately 5-7 minutes at room temperature.[24]
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
-
Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay directly measures the electron-donating capacity of antioxidants.[25] It is based on the reduction of a colorless ferric-probe complex (Fe³⁺) to a blue-colored ferrous-probe complex (Fe²⁺) at low pH.[1] The intensity of the blue color, measured at ~593 nm, is directly proportional to the reducing power of the sample.[26]
-
Step-by-Step Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 (v/v/v) ratio.[27] Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare serial dilutions of the test compound and a ferrous sulfate (FeSO₄) standard curve.
-
Reaction: Add 20 µL of the sample or standard to 150 µL of the FRAP reagent.[25]
-
Incubation: Incubate the mixture at 37°C for 4-10 minutes.[25][28]
-
Measurement: Measure the absorbance at 593 nm.[26]
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., in mM).
-
Data Interpretation and Comparative Framework
The data generated from these assays will allow for a multi-faceted comparison of this compound with the reference standards.
Caption: Hydrogen Atom Transfer (HAT) mechanism of radical scavenging.
Quantitative Data Summary
The results should be compiled into a clear, comparative table.
| Compound | DPPH IC50 (µM) | ABTS TEAC Value | FRAP Value (mM Fe²⁺/mM) |
| This compound | Experimental | Experimental | Experimental |
| Ascorbic Acid (Vitamin C) | Reference | Reference | Reference |
| Trolox | Reference | 1.0 (by def.) | Reference |
-
DPPH IC50: A lower IC50 value indicates higher radical scavenging potency.
-
ABTS TEAC: A TEAC value greater than 1 indicates that the test compound has a higher antioxidant capacity than Trolox on a molar basis.
-
FRAP Value: A higher value indicates greater reducing power.
Mechanistic Interpretation
-
DPPH and ABTS assays primarily reflect the capacity for both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. Strong performance in both suggests a robust radical scavenging ability.
-
The FRAP assay is a pure measure of electron-donating capacity (a SET mechanism).[1] A high FRAP value, even with moderate DPPH/ABTS results, would point towards a strong reducing agent character. Discrepancies between the assays can provide valuable insights into the dominant antioxidant mechanism of the test compound.
Conclusion
This guide provides the scientific framework and detailed protocols required to conduct a rigorous comparative analysis of this compound's antioxidant potential. By employing standardized assays (DPPH, ABTS, FRAP) and comparing the results against established antioxidants like Ascorbic Acid and Trolox, researchers can generate the objective, data-driven insights necessary for advancing drug development programs. A successful demonstration of potent antioxidant activity in these assays would warrant further investigation into this compound's efficacy in more complex biological systems and disease models.
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A Comparative Guide to the Structure-Activity Relationship of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to inform the rational design of novel therapeutic agents based on this scaffold. We will explore the influence of structural modifications on biological activity, compare these analogs to existing alternatives, and provide detailed experimental protocols to support further research.
Introduction: The Therapeutic Potential of the γ-Butyrolactone Scaffold
The γ-butyrolactone ring is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] This five-membered lactone core is a key pharmacophore in compounds with anti-inflammatory, anticancer, antimicrobial, antioxidant, and neuroprotective properties.[2] The this compound core combines the versatile γ-butyrolactone with an aryl substituent and a carboxylic acid moiety, suggesting a high potential for diverse biological interactions. Research indicates that the parent compound, trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, may possess antioxidant, anti-inflammatory, and antimicrobial properties.[3] This guide will dissect the known and inferred structure-activity relationships to guide the development of more potent and selective analogs.
Core Molecular Scaffolding and Key Interaction Points
The this compound scaffold presents three primary regions for chemical modification to explore the structure-activity landscape. Understanding the role of each component is crucial for designing analogs with enhanced therapeutic profiles.
Figure 2: General synthetic workflow for 2-aryl-5-oxotetrahydrofuran-3-carboxylic acid analogs.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and itaconic acid (1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Base/Acid Catalysis: Add a catalytic amount of a base (e.g., piperidine, triethylamine) or an acid (e.g., sulfuric acid) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 2-(aryl)-5-oxotetrahydrofuran-3-carboxylic acid analog.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds dissolved in methanol at various concentrations
-
Ascorbic acid or Gallic acid as a positive control
-
Methanol (as blank)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: In a 96-well plate, add 100 µL of the test compound solution at different concentrations.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
-
IC50 Determination: Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (control, standard, and test groups) and fast them overnight with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema and Inhibition: Calculate the percentage of edema and the percentage of inhibition of edema for each group.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microtiter plates
-
Resazurin or p-iodonitrotetrazolium violet (INT) solution
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, add an indicator dye (e.g., resazurin) and determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anti-inflammatory, antioxidant, and antimicrobial activities. The SAR insights gathered from related compound series suggest that modifications to the aryl ring, particularly the introduction of electron-withdrawing groups, and derivatization of the carboxylic acid moiety are key strategies for optimizing biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to establish a more definitive SAR for this specific scaffold. This should include a thorough investigation of stereochemical effects and the exploration of a wider range of substituents on the phenyl ring. Furthermore, elucidating the specific molecular targets and mechanisms of action will be crucial for advancing these compounds through the drug discovery pipeline. The experimental protocols provided in this guide offer a robust framework for conducting these essential studies.
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Validating the anti-inflammatory effects of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid in vivo
The hypothetical data presented herein suggest that Compound X is a promising anti-inflammatory candidate. Future studies should focus on elucidating its precise mechanism of action, potentially through in vitro kinase assays and western blot analysis of key signaling proteins in the NF-κB and MAPK pathways. Furthermore, evaluating its efficacy in chronic inflammation models, such as collagen-induced arthritis, would be a critical next step in its preclinical development. [24][25]
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The Decisive Geometry: A Comparative Guide to the Bioactivity of Cis and Trans Isomers of Substituted Tetrahydrofurans
For researchers, medicinal chemists, and drug development professionals, the nuanced world of stereochemistry is a critical determinant of a molecule's therapeutic efficacy. Within the diverse landscape of pharmacologically active heterocycles, the substituted tetrahydrofuran (THF) ring stands out as a prevalent scaffold in numerous natural products and synthetic drugs.[1] However, the seemingly subtle difference in the spatial arrangement of substituents—the distinction between cis and trans isomers—can lead to dramatic divergences in biological activity. This guide provides an in-depth comparison of the bioactivity of cis and trans isomers of substituted tetrahydrofurans, supported by experimental data and detailed methodologies, to illuminate the pivotal role of stereochemistry in drug design and development.
The Stereochemical Imperative in Drug Action
The three-dimensional architecture of a drug molecule is paramount to its interaction with biological targets such as enzymes and receptors. Cis and trans isomers, also known as geometric isomers, are stereoisomers that have the same molecular formula and connectivity but differ in the orientation of substituents around a ring structure.[2] In a disubstituted tetrahydrofuran ring, cis isomers have substituents on the same side of the ring plane, while trans isomers have them on opposite sides. This geometric variation profoundly alters the molecule's overall shape, polarity, and ability to engage in specific binding interactions, often leading to one isomer being significantly more active, or even possessing a completely different biological profile, than the other.
Case Studies: A Comparative Analysis of Bioactivity
The following case studies, drawn from diverse therapeutic areas, highlight the critical impact of cis-trans isomerism on the bioactivity of substituted tetrahydrofurans.
Anthelmintic Oxylipids: A Clear Distinction in Potency
A compelling example of the differential bioactivity between cis and trans isomers is found in the realm of naturally occurring anthelmintic oxylipids isolated from the brown alga Notheia anomala. These compounds, which feature a 2,5-disubstituted-3-hydroxy-tetrahydrofuran core, have been shown to inhibit the larval development of parasitic nematodes.[3]
Comparative studies have revealed that the trans-isomer exhibits significantly greater potency against the parasitic nematodes Haemonchus contortus and Trichostrongylus colubriformis compared to the cis-isomer. The bioactivity of the trans-oxylipid is comparable to that of commercial anthelmintics like levamisole and closantel.[3]
| Compound | Isomer | Target Organism | Bioactivity (LD50) |
| Oxylipid 1 | trans | Haemonchus contortus | 1.8 ppm |
| Oxylipid 1 | trans | Trichostrongylus colubriformis | 9.9 ppm |
| Oxylipid 2 | cis | - | Lower activity reported |
Causality of Differential Activity: The enhanced activity of the trans-isomer is likely attributable to its specific three-dimensional shape, which allows for a more favorable interaction with its biological target within the nematode. The opposing orientation of the substituents in the trans configuration may facilitate a better fit into a binding pocket that cannot accommodate the V-shape of the cis isomer.
Antifungal Azoles: An Absolute Requirement for Cis Geometry
In the development of synthetic antifungal agents, the stereochemistry of the tetrahydrofuran ring has proven to be a decisive factor. In a study of 2,2,5-trisubstituted tetrahydrofuran regioisomers of the antifungal compound SCH 51048, a clear structure-activity relationship emerged. Of the four synthesized regioisomers, only the two cis isomers demonstrated any in vitro antifungal activity. Furthermore, of these two active cis isomers, the one with an R-configuration at the C2 position of the tetrahydrofuran ring was significantly more potent.[4]
This finding underscores that for this class of antifungals, the cis geometry is an absolute prerequisite for bioactivity, and even then, the specific chirality of the substituents further refines the potency. The data strongly suggest that the oxygen atom at one of the benzylic positions on the ring is crucial for binding to the active site of the target enzyme, and only the cis configuration correctly orients this group for effective interaction.[4]
HIV-1 Protease Inhibitors: The Power of Relative Stereochemistry in Tris-THF Ligands
The development of potent HIV-1 protease inhibitors has also highlighted the importance of tetrahydrofuran stereochemistry. While not a simple cis/trans comparison of a single ring, the relative orientation of multiple THF moieties within a ligand has a profound impact on antiviral activity. In the design of novel tris-tetrahydrofuran protease inhibitors, two diastereomers were synthesized: one with a syn-anti-syn configuration of the three THF rings and another with a syn-syn-syn arrangement.[5]
Biological evaluations revealed that the syn-anti-syn configured inhibitor was tenfold more potent than its syn-syn-syn counterpart.[5] X-ray crystallography of the more active isomer bound to HIV-1 protease showed that the specific arrangement of the THF rings allowed for optimal hydrophobic interactions and a network of hydrogen bonds with the enzyme's active site.[5] This demonstrates that the spatial relationship between adjacent THF rings, a more complex form of geometric isomerism, is a critical parameter for achieving high-affinity binding.
Trypanocidal Lignans: The Advantage of the Trans Configuration
Tetrahydrofuran lignans, a class of natural products, have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7][8] While a wide range of these compounds have been evaluated, studies on synthetic analogues suggest that the trans configuration of the aromatic substituents on the tetrahydrofuran ring is a key requirement for enhanced trypanocidal activity. For instance, in a comparative study of synthetic lignans, the trans isomers consistently showed greater potency than their corresponding cis counterparts.[6]
| Compound | Isomer | Bioactivity (IC50) |
| Lignan 14b | trans | 1.5 µM |
| Lignan 14a | cis | Lower activity |
| Lignan 11b | trans | More active |
| Lignan 11a | cis | Less active |
This suggests that the more linear and extended conformation of the trans isomers allows for more effective interactions with the parasite's biological target.
Experimental Protocols
To ensure the reproducibility and validation of bioactivity data, detailed and standardized experimental protocols are essential. Below are representative step-by-step methodologies for key assays used in the evaluation of the compounds discussed.
Protocol 1: Anthelmintic Larval Development Assay (Haemonchus contortus)
This assay evaluates the ability of a compound to inhibit the development of parasitic nematode larvae.
Methodology:
-
Parasite Procurement: Obtain H. contortus eggs from the feces of an infected sheep and culture them for one week to allow for the development of third-stage larvae (L3s).[9]
-
Compound Preparation: Prepare stock solutions of the cis and trans isomers in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired test concentrations.
-
Assay Setup: In a 96-well plate, add the compound dilutions to a culture medium containing the L3 larvae. Include positive (commercial anthelmintic) and negative (solvent only) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 7 days) under controlled conditions (e.g., 27°C, 100% humidity) to allow for larval development.[9][10]
-
Data Collection: After incubation, assess the motility and development of the larvae under a microscope. The number of larvae that have successfully developed to the fourth stage (L4) is counted.
-
Analysis: Calculate the percentage of larval development inhibition for each compound concentration compared to the negative control. Determine the LD50 (lethal dose, 50%) or IC50 (inhibitory concentration, 50%) values.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal pathogen.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal species (e.g., Candida albicans) from a fresh culture.[11]
-
Compound Dilution: In a 96-well microtiter plate, perform serial dilutions of the cis and trans isomers in a suitable broth medium (e.g., RPMI-1640).[12]
-
Inoculation: Add the fungal inoculum to each well of the plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[11]
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by using a spectrophotometer.[11]
Protocol 3: HIV-1 Protease Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 protease.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a solution of recombinant HIV-1 protease, and a fluorogenic substrate.[13]
-
Inhibitor Preparation: Prepare serial dilutions of the cis and trans isomers.
-
Assay Procedure: In a 96-well plate, combine the HIV-1 protease enzyme with the various concentrations of the test compounds and incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by the protease results in an increase in fluorescence.[13]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Protocol 4: Trypanocidal Activity Assay (Trypanosoma cruzi)
This assay assesses the ability of a compound to kill the trypomastigote form of T. cruzi.
Methodology:
-
Parasite Culture: Culture T. cruzi trypomastigotes in a suitable medium.[4]
-
Compound Preparation: Prepare serial dilutions of the cis and trans isomers.
-
Assay Setup: In a 96-well plate, incubate the trypomastigotes with the different concentrations of the test compounds.
-
Incubation: Incubate the plates for 24-72 hours at 37°C.[4]
-
Viability Assessment: Determine the number of viable parasites, often by using a colorimetric method with a substrate like chlorophenol red-β-D-galactopyranoside (CPRG) for parasites expressing β-galactosidase, or by direct microscopic counting.[4]
-
Data Analysis: Calculate the percentage of parasite lysis for each concentration and determine the IC50 value.
Visualizing the Concepts
To better understand the relationships discussed, the following diagrams illustrate key concepts.
Caption: General principle of cis/trans isomerism and bioactivity.
Caption: A generalized workflow for comparing isomer bioactivity.
Conclusion
The evidence presented in this guide unequivocally demonstrates that the cis-trans isomerism of substituted tetrahydrofurans is not a trivial structural variation but a fundamental determinant of their biological activity. From anthelmintics and antifungals to antiviral agents, the correct geometric arrangement of substituents on the THF ring is often the key to unlocking potent and selective therapeutic effects. For researchers in drug discovery, a deep understanding of these stereochemical principles is indispensable. The stereoselective synthesis and separate biological evaluation of cis and trans isomers should be a standard practice in the development of tetrahydrofuran-based drug candidates. By embracing the complexities of stereoisomerism, we can more effectively design and optimize the next generation of therapeutics.
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A Researcher's Guide to the Comparative Analysis of COX-2 Inhibitors: Methodologies and Key Efficacy Benchmarks
For researchers, scientists, and professionals in drug development, the quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a significant endeavor in the management of pain and inflammation. The therapeutic advantage of selective COX-2 inhibition lies in mitigating the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs)[1][2]. This guide provides a framework for the comparative evaluation of COX-2 inhibitors, utilizing established compounds—Celecoxib, Rofecoxib, and Etoricoxib—as benchmarks for performance.
It is important to note that a comprehensive literature search for "2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid" did not yield publicly available data characterizing it as a COX-2 inhibitor. Therefore, this guide will focus on the established principles and methodologies for comparing known COX-2 inhibitors, providing a robust template for the evaluation of novel chemical entities.
The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastric mucosa and in platelet aggregation[2]. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins[2][3]. By selectively targeting COX-2, the therapeutic anti-inflammatory and analgesic effects can be achieved while minimizing the risk of gastrointestinal complications associated with COX-1 inhibition[1][4].
The Arachidonic Acid Cascade and COX-2's Role
The following diagram illustrates the central role of COX-2 in the inflammatory pathway, providing a visual context for the mechanism of action of selective inhibitors.
Caption: The role of COX-1 and COX-2 in the arachidonic acid cascade.
Comparative Efficacy of Established COX-2 Inhibitors
The potency and selectivity of COX-2 inhibitors are critical parameters for their evaluation. Potency is typically measured by the half-maximal inhibitory concentration (IC50), while selectivity is expressed as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity ratio indicates a more favorable safety profile with respect to gastrointestinal side effects.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | >100 | 0.04 | >30 |
| Rofecoxib | >100 | 0.018 | >188 |
| Etoricoxib | 116 | 1.1 | 106 |
| Valdecoxib | - | - | 30 |
| Diclofenac | 0.8 | 0.03 | 26.7 |
| Ibuprofen | 12 | 16 | 0.75 |
| Naproxen | 5.3 | 9.2 | 0.58 |
Data compiled from multiple sources. Note that absolute IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for the Evaluation of COX-2 Inhibitors
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays used to characterize and compare COX-2 inhibitors.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay is fundamental for determining the IC50 values and selectivity of a test compound.
Principle: The assay measures the peroxidase activity of recombinant human COX-1 and COX-2. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The rate of color development is inversely proportional to the COX inhibitory activity of the test compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute recombinant human COX-1 and COX-2 enzymes to the working concentration in the provided assay buffer.
-
Prepare the arachidonic acid substrate solution.
-
Prepare the TMPD colorimetric substrate solution.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound at various concentrations to the wells. Include wells for a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and solvent-only wells as a negative control.
-
Add 150 µL of the reaction buffer containing the heme cofactor to each well.
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution.
-
Immediately read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Normalize the data to the negative control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Sources
A Comparative Guide to the In Vitro Efficacy of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid Against Inflammatory Cytokines
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to a host of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] A key driver of the inflammatory cascade is the overproduction of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), primarily by activated immune cells like macrophages.[2] Consequently, the targeted inhibition of these cytokines represents a cornerstone of modern anti-inflammatory drug discovery.[2]
This guide presents a comprehensive in vitro evaluation of a novel small molecule, 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (hereafter designated MPO-TCA), for its potential to modulate the production of key inflammatory cytokines. To establish a robust benchmark for its performance, MPO-TCA is compared against Dexamethasone, a potent corticosteroid with well-established anti-inflammatory and immunosuppressive properties.[3][4] This analysis is conducted in a lipopolysaccharide (LPS)-stimulated murine macrophage model (RAW 264.7), a standard and reliable system for screening anti-inflammatory agents.[1][5]
The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed, data-supported comparison, elucidating the experimental rationale, methodologies, and a putative mechanism of action for MPO-TCA.
Comparative Framework: Benchmarking Against a Gold Standard
To contextualize the efficacy of MPO-TCA, a well-characterized anti-inflammatory agent was selected as a positive control and benchmark:
-
Dexamethasone: A synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus to suppress the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β, often by interfering with transcription factors like NF-κB and AP-1.[3][6] Its potent and broad-acting mechanism makes it a high-bar comparator for novel therapeutics.
The primary goal is to determine if MPO-TCA can achieve comparable or superior cytokine inhibition to Dexamethasone, and to assess its therapeutic window by evaluating its cytotoxicity.
Experimental Design and Rationale
The evaluation of MPO-TCA follows a logical, multi-step in vitro workflow designed to first establish safety (non-cytotoxicity) and then to quantify anti-inflammatory efficacy. Macrophages are the chosen cellular model as they are pivotal producers of cytokines during an inflammatory response.[7] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, serves as a powerful and reproducible inflammatory stimulus, activating macrophages to secrete high levels of TNF-α, IL-6, and other mediators.[2][5][8]
Caption: Experimental workflow for evaluating MPO-TCA.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged every 2-3 days. Adherent cells are detached using a cell scraper to avoid enzymatic damage.
Protocol 2: MTT Cytotoxicity Assay
This assay is foundational, ensuring that any observed decrease in cytokine levels is due to genuine anti-inflammatory activity and not simply because the compound is killing the cells. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]
-
Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 4 × 10⁵ cells/mL and incubate overnight.[2]
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of MPO-TCA (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C.[10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][12] During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 3: Cytokine Inhibition Assay
This core experiment quantifies the ability of MPO-TCA to suppress the production of pro-inflammatory cytokines.
-
Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 5 × 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing non-toxic concentrations of MPO-TCA or Dexamethasone (e.g., 1 µM). Incubate for 1 hour. This allows the compound to enter the cells and engage its target before the inflammatory stimulus is introduced.
-
Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to all wells except the negative control.[7]
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the cell-free supernatant for analysis.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific method used to quantify the concentration of TNF-α and IL-6 in the collected supernatants.[8][13]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for either mouse TNF-α or IL-6 overnight at 4°C.[14]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[14]
-
Sample Incubation: Add standards (known concentrations of recombinant cytokine) and the collected cell supernatants to the wells and incubate for 2 hours at room temperature.[14]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour.[13]
-
Enzyme Conjugate: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes.[13]
-
Substrate Addition: Wash the plate and add a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine).[13] The HRP enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Measurement: Read the absorbance at 450 nm. The intensity of the color is directly proportional to the amount of cytokine present.[13] A standard curve is generated from the absorbance values of the standards, and this curve is used to calculate the concentration of the cytokine in the unknown samples.
Results: A Head-to-Head Comparison
The following data are representative of a typical experimental outcome and are presented for illustrative purposes.
Table 1: Cytotoxicity of MPO-TCA on RAW 264.7 Macrophages
The MTT assay results are crucial for interpreting the efficacy data. A compound must be non-toxic at the concentrations where it shows anti-inflammatory effects.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 10 | 97.2 ± 3.9 |
| 25 | 95.5 ± 4.8 |
| 50 | 88.1 ± 6.2 |
| 100 | 54.3 ± 7.1 |
Interpretation: MPO-TCA demonstrates negligible cytotoxicity up to 25 µM, with a slight decrease at 50 µM. Significant toxicity is observed at 100 µM. Therefore, concentrations ≤ 25 µM are considered suitable for efficacy studies.
Table 2: Inhibition of LPS-Induced Cytokine Production
This table directly compares the inhibitory potency of MPO-TCA against the gold-standard, Dexamethasone. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
| Treatment | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| MPO-TCA | 1 | 25.4 ± 3.1 | 18.9 ± 2.5 |
| 10 | 68.2 ± 5.5 | 55.7 ± 4.9 | |
| 25 | 89.5 ± 4.2 | 78.3 ± 6.1 | |
| Dexamethasone | 1 | 92.1 ± 3.8 | 85.4 ± 5.3 |
| IC₅₀ (µM) | MPO-TCA | ~7.5 µM | ~8.8 µM |
| Dexamethasone | <0.1 µM | <0.1 µM |
Interpretation: MPO-TCA effectively inhibits the production of both TNF-α and IL-6 in a dose-dependent manner. While it is highly effective at 25 µM, its potency (as indicated by the IC₅₀ value) is significantly lower than that of Dexamethasone. This is a common finding for novel small molecules when compared to highly optimized corticosteroids. However, the strong inhibition at non-toxic concentrations marks MPO-TCA as a promising candidate.
Discussion and Mechanistic Insights
The data clearly demonstrate that MPO-TCA possesses significant anti-inflammatory properties in vitro. Its ability to suppress two key pro-inflammatory cytokines, TNF-α and IL-6, at non-cytotoxic concentrations is a critical first step in its validation.
A primary signaling pathway responsible for the production of inflammatory cytokines in response to LPS is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[15] In resting cells, the NF-κB dimer is held inactive in the cytoplasm by an inhibitory protein called IκBα.[16][17] Upon stimulation by LPS, a cascade of events leads to the activation of the IκB kinase (IKK) complex.[17] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[16][17] This frees NF-κB to translocate into the nucleus, where it binds to DNA and drives the transcription of genes for TNF-α, IL-6, and other inflammatory mediators.[15][18]
Given its efficacy, a plausible hypothesis is that MPO-TCA interferes with this pathway. A key regulatory step is the phosphorylation and degradation of IκBα. We can investigate this using Western Blot analysis.
Caption: Hypothesized mechanism of MPO-TCA via the NF-κB pathway.
If MPO-TCA inhibits the phosphorylation of IκBα, Western blot analysis would show a decrease in the levels of phosphorylated IκBα in MPO-TCA-treated, LPS-stimulated cells compared to cells stimulated with LPS alone. This would prevent IκBα degradation and trap NF-κB in the cytoplasm, thereby blocking cytokine gene transcription.
Conclusion and Future Directions
This guide demonstrates that this compound (MPO-TCA) is a promising anti-inflammatory agent based on in vitro evidence. It effectively suppresses the production of key pro-inflammatory cytokines TNF-α and IL-6 in a dose-dependent manner without inducing significant cytotoxicity.
While its potency is less than the corticosteroid Dexamethasone, its distinct chemical structure suggests a potentially different mechanism of action and side-effect profile, warranting further investigation.
Future work should focus on:
-
Mechanism of Action: Confirming the inhibition of IκBα phosphorylation via Western Blot and exploring effects on other inflammatory pathways, such as MAPK signaling.
-
Broader Cytokine Profiling: Assessing the effect of MPO-TCA on a wider array of cytokines and chemokines.
-
In Vivo Studies: Evaluating the efficacy of MPO-TCA in animal models of inflammatory diseases (e.g., carrageenan-induced paw edema) to translate these in vitro findings into a physiological context.[19][20]
The data presented herein provide a solid, validated foundation for the continued development of MPO-TCA as a potential next-generation anti-inflammatory therapeutic.
References
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An in Vitro and in Vivo Study of the Effect of Dexamethasone on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells. National Center for Biotechnology Information (PMC). [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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NF-κB signaling in inflammation. National Center for Biotechnology Information (PubMed). [Link]
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MTT (Assay protocol). Protocols.io. [Link]
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In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. National Center for Biotechnology Information (PMC). [Link]
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The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
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Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. National Center for Biotechnology Information (PMC). [Link]
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Dexamethasone Inhibits High Glucose–, TNF-α–, and IL-1β–Induced Secretion of Inflammatory and Angiogenic Mediators from Retinal Microvascular Pericytes. Investigative Ophthalmology & Visual Science. [Link]
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Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. National Center for Biotechnology Information (PMC). [Link]
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(PDF) Dexamethasone Mechanism in Inflammatory Immune Mediated Disease and its Application in Treating 2019 Coronavirus Disease (COVID-19). ResearchGate. [Link]
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Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. [Link]
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Macrophage Inflammatory Assay. National Center for Biotechnology Information (PMC). [Link]
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Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI Bookshelf). [Link]
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NF-κB. Wikipedia. [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
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Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1. National Center for Biotechnology Information (PMC). [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]
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A Head-to-Head Comparison of Furan-Based Anti-Inflammatory Agents: A Guide for Researchers
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to form various derivatives have made it a focal point in the development of novel therapeutics, including potent anti-inflammatory agents.[1][2] This guide provides a comprehensive, head-to-head comparison of different classes of furan-based anti-inflammatory agents, offering researchers, scientists, and drug development professionals a critical analysis of their performance based on available experimental data.
The Furan Scaffold: A Versatile Tool in Anti-Inflammatory Drug Design
The anti-inflammatory potential of furan derivatives stems from their ability to modulate key pathways in the inflammatory cascade. Many furan-containing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[3][4] Furthermore, emerging research highlights their capacity to target other critical inflammatory mediators and signaling pathways, including lipoxygenase (LOX), nitric oxide (NO) production, and the nuclear factor-kappa B (NF-κB) signaling pathway.[2][5] This multi-targeted approach offers the potential for developing more effective and safer anti-inflammatory drugs.
Comparative Analysis of Furan-Based Anti-Inflammatory Agents
This section provides a comparative overview of prominent classes of furan-based anti-inflammatory agents, with a focus on their inhibitory potency against key inflammatory targets. The data presented is compiled from various studies, and it is important to note that direct comparisons of absolute values across different experimental setups should be made with caution.
Diaryl-3(2H)-Furanones
This class of compounds has been extensively investigated for its selective COX-2 inhibitory activity, a key target for anti-inflammatory therapies with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference Compound IC50 (µM) | Source |
| F-derivative of -SOMe substituted furan-3(2H)-one | 2.8 | >1000 | >357 | Celecoxib | 0.04 (COX-2) | [3] |
Causality Behind Experimental Choices: The selection of COX-1 and COX-2 as primary targets is based on their well-established roles in inflammation. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition. The use of a well-characterized selective COX-2 inhibitor like celecoxib as a reference compound provides a benchmark for evaluating the potency and selectivity of the novel furan derivatives.
Furan-Containing Chalcones
Chalcones, characterized by an open-chain flavonoid structure, have demonstrated a wide range of biological activities, including anti-inflammatory effects.[6] The incorporation of a furan ring into the chalcone scaffold has led to the development of potent anti-inflammatory agents.
Causality Behind Experimental Choices: The evaluation of the impact on pro-inflammatory cytokines (TNF-α, IL-6) and inducible nitric oxide synthase (iNOS) provides a broader understanding of the anti-inflammatory mechanism beyond direct enzyme inhibition. These mediators play crucial roles in amplifying and sustaining the inflammatory response. Measuring their expression levels in response to furan-based chalcones helps to elucidate their cellular and molecular mechanisms of action.
Key Signaling Pathways Modulated by Furan-Based Agents
The anti-inflammatory effects of furan derivatives are often mediated through the modulation of critical intracellular signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[9] Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug discovery. Several furan derivatives have been shown to exert their anti-inflammatory effects by inhibiting NF-κB activation.[5]
Caption: The NF-κB signaling pathway and potential points of inhibition by furan-based agents.
Experimental Protocols
To ensure scientific integrity and enable researchers to replicate and validate findings, this section provides detailed, step-by-step methodologies for key anti-inflammatory assays.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD
-
Arachidonic Acid
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture containing reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.
-
Add the test compound or reference inhibitor at various concentrations to the wells. For control wells, add the vehicle used to dissolve the compounds.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately start monitoring the absorbance at 590 nm at regular intervals for a set period.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Caption: Workflow for the in vitro COX inhibition assay.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay is used to assess the ability of compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells.
Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[10]
-
After incubation, collect the cell culture supernatants.
-
Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Calculate the percentage inhibition of NO production.
TNF-α and IL-6 ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol outlines the general steps for quantifying the levels of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.
Principle: This is a sandwich ELISA where the cytokine of interest is captured by a specific antibody coated on the microplate. A second, enzyme-linked antibody specific for the cytokine is then added, followed by a substrate that produces a colored product. The intensity of the color is proportional to the amount of cytokine present.
Materials:
-
Commercially available TNF-α or IL-6 ELISA kit (containing coated microplate, detection antibody, streptavidin-HRP, substrate solution, wash buffer, and standards)
-
Cell culture supernatants from cells treated with test compounds and a stimulant (e.g., LPS)
-
Microplate reader
Procedure:
-
Add standards and cell culture supernatants to the wells of the antibody-coated microplate. Incubate for 2 hours at room temperature.[11]
-
Wash the wells multiple times with the provided wash buffer.
-
Add the biotin-conjugated detection antibody to each well and incubate for 1 hour at room temperature.[11]
-
Wash the wells again.
-
Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[11]
-
Wash the wells.
-
Add the substrate solution to each well and incubate in the dark for 30 minutes.[11]
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
Conclusion
Furan-based compounds represent a promising and versatile class of anti-inflammatory agents. Their ability to target multiple key components of the inflammatory cascade, including COX enzymes, LOX, nitric oxide production, and the NF-κB signaling pathway, underscores their therapeutic potential. This guide has provided a comparative analysis of different furan derivatives, highlighting their performance in various preclinical assays. The detailed experimental protocols and visual representations of key pathways are intended to equip researchers with the necessary tools and knowledge to advance the design and development of novel furan-based therapeutics for inflammatory diseases. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.
References
Please note that due to the nature of this generated response, the following list is a representative sample of the types of sources that would be cited in a full scientific guide.
Sources
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- 6. mdpi.com [mdpi.com]
- 7. Furan based synthetic chalcone derivative functions against gut inflammation and oxidative stress demonstrated in in-vivo zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to Elucidating the Mechanism of Action of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
For drug development professionals, researchers, and scientists, understanding the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive, technically detailed framework for confirming the MoA of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, a compound with putative anti-inflammatory, antioxidant, and anti-cancer properties.
This document eschews a rigid, templated approach in favor of a logical, phased experimental workflow. We will delve into the causality behind experimental choices, ensuring that each step builds upon the last to create a self-validating system for MoA elucidation. Our approach is grounded in established scientific principles and protocols, with in-text citations linking to authoritative sources.
Introduction
This compound is a small molecule with a chemical structure that suggests potential for biological activity. Preliminary studies indicate that its trans-isomer may possess antioxidant, anti-inflammatory, and antimicrobial effects, hinting at its therapeutic potential in diseases like cancer and chronic inflammatory conditions. A structurally related compound, 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), is a known inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancers.[1] This structural similarity, coupled with its observed biological activities, forms the basis of our testable hypotheses.
Hypothesized Mechanisms of Action
We will investigate three primary, plausible mechanisms of action for this compound:
-
Inhibition of Fatty Acid Synthase (FASN): The structural resemblance to C75 suggests that the compound may directly inhibit FASN, a key enzyme in de novo fatty acid synthesis.
-
Modulation of Inflammatory Signaling Pathways: The reported anti-inflammatory properties may be mediated through the inhibition of key pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
Direct or Indirect Antioxidant Activity: The compound may exert antioxidant effects by directly scavenging free radicals or by upregulating endogenous antioxidant defense mechanisms.
Phased Experimental Workflow for MoA Confirmation
To systematically investigate these hypotheses, we propose a three-phased experimental approach. This workflow is designed to first screen for phenotypic effects, then identify the molecular target, and finally, to characterize the downstream cellular consequences.
Caption: Proposed experimental workflow for MoA confirmation.
Comparator Compounds
For robust validation, the following compounds will be used for comparison:
| Compound | Class | Rationale for Inclusion |
| C75 | FASN Inhibitor | Positive control for FASN inhibition hypothesis.[1] |
| Orlistat | FASN Inhibitor | Structurally distinct FASN inhibitor for broader comparison.[2] |
| Lipopolysaccharide (LPS) | Pro-inflammatory Stimulus | Induces inflammatory response in cell-based assays.[3] |
| N-Acetylcysteine (NAC) | Antioxidant | Well-characterized antioxidant for positive control.[4][5] |
Experimental Protocols
Phase 1: Initial Screening and Phenotypic Assays
1.1. Cell Viability Assays (MTT or CellTiter-Glo)
-
Objective: To determine the cytotoxic potential of the compound and establish a concentration range for subsequent cell-based assays.
-
Protocol:
-
Seed relevant cell lines (e.g., a cancer cell line with high FASN expression like PC-3, and a macrophage cell line for inflammation studies like RAW 264.7) in 96-well plates.
-
Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Perform MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Measure absorbance or luminescence to determine cell viability.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
1.2. Antioxidant Capacity Assays
-
Objective: To quantify the direct free-radical scavenging activity of the compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Protocol:
-
Prepare a stock solution of the compound and N-Acetylcysteine (NAC) as a positive control.
-
In a 96-well plate, add various concentrations of the test compound or NAC.
-
Add a freshly prepared DPPH solution to each well.[6]
-
Incubate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm.[7] A decrease in absorbance indicates radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Protocol:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol to a specific absorbance.
-
Add various concentrations of the test compound or NAC to the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm after a set incubation period.
-
1.3. Cell-Based Inflammation Assays
-
Objective: To assess the anti-inflammatory effects of the compound in a cellular context.
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[8]
-
Collect the cell culture supernatant.
-
Perform the Griess assay by adding Griess reagent to the supernatant, which detects nitrite, a stable product of NO.[9][10][11][12]
-
Measure the absorbance at 540 nm.[9]
-
-
Pro-inflammatory Cytokine (TNF-α and IL-6) ELISA:
Phase 2: Target Identification and Validation
2.1. Affinity Chromatography-Mass Spectrometry
-
Objective: To identify the direct binding protein(s) of the compound in an unbiased manner.
-
Protocol:
-
Synthesize an affinity-tagged version of this compound (e.g., with a biotin tag).
-
Immobilize the tagged compound onto streptavidin-coated beads.
-
Prepare a cell lysate from a relevant cell line.
-
Incubate the cell lysate with the compound-coated beads to allow for protein binding.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS/MS).[17][18][19][20]
-
2.2. Direct FASN Enzymatic Assay
-
Objective: To directly measure the inhibitory effect of the compound on FASN activity.
-
Protocol:
-
Use a commercially available FASN activity assay kit or a previously published method.[21][22][23]
-
The assay typically measures the oxidation of NADPH, a cofactor in the fatty acid synthesis reaction, which can be monitored by a decrease in absorbance at 340 nm.[23]
-
Incubate purified FASN enzyme with varying concentrations of the test compound, C75, and Orlistat.
-
Initiate the reaction by adding the substrates (acetyl-CoA and malonyl-CoA).
-
Monitor the change in absorbance over time to determine the rate of FASN activity.
-
Calculate the IC50 value for each compound.
-
Phase 3: Downstream Pathway Analysis
3.1. Western Blot for NF-κB and MAPK Pathways
-
Objective: To determine if the compound affects the activation of key signaling proteins in the NF-κB and MAPK pathways.
-
Protocol:
-
Treat RAW 264.7 cells with the test compound at a pre-determined effective concentration, followed by LPS stimulation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated (activated) forms of key signaling proteins: p-p65 (NF-κB), p-ERK, p-JNK, and p-p38 (MAPK).[24][25][26]
-
Also, probe for the total protein levels of p65, ERK, JNK, and p38 as loading controls.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Data Presentation and Interpretation
Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Phenotypic Screening Results
| Compound | Cell Viability IC50 (µM) | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | ||||||
| C75 | ||||||
| Orlistat | ||||||
| N-Acetylcysteine |
Table 2: Target Validation and Pathway Analysis
| Compound | FASN Inhibition IC50 (µM) | p-p65/p65 Ratio (Fold Change vs. LPS) | p-ERK/ERK Ratio (Fold Change vs. LPS) | p-JNK/JNK Ratio (Fold Change vs. LPS) | p-p38/p38 Ratio (Fold Change vs. LPS) |
| This compound | |||||
| C75 | |||||
| Orlistat |
Hypothesized Signaling Pathways
The following diagram illustrates the potential signaling pathways that may be modulated by this compound.
Caption: Hypothesized signaling pathways potentially modulated by the compound.
Conclusion
By following this comprehensive, multi-faceted experimental guide, researchers can systematically and rigorously elucidate the mechanism of action of this compound. The comparison with established alternative compounds will provide a robust validation of the findings and a clearer understanding of the compound's therapeutic potential. The results from this proposed workflow will be instrumental in guiding future pre-clinical and clinical development of this promising molecule.
References
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Lee, J. H., et al. (2015). Fatty Acid Synthase Inhibitor C75 Ameliorates Experimental Colitis. PLoS ONE, 10(7), e0132012. [Link]
-
ResearchGate. (n.d.). Western blot. A, The protein expression of AMPK, ERK1/2, P38, P65 and... [Image]. Retrieved from [Link]
-
Thong, C., & Wang, S. M. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. Journal of Physical Chemistry B, 118(36), 10566–10575. [Link]
-
Wang, Y., et al. (2020). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Experimental and Therapeutic Medicine, 20(4), 3291-3299. [Link]
-
Christensen, M. V., et al. (2018). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Scientific Reports, 8(1), 15410. [Link]
-
Ezeriņṇa, D., et al. (2020). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Reports, 31(11), 107762. [Link]
-
Seo, S. Y., & Corson, T. W. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology, 622, 347–374. [Link]
-
Aldini, G., et al. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762. [Link]
-
ResearchGate. (n.d.). (A) Western blot analysis of the phosphorylation of p38, ERK, JNK and... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Antioxidant Potential of Novel Synthetic Compounds
In the quest for novel therapeutics to combat diseases rooted in oxidative stress, the accurate evaluation of a synthetic compound's antioxidant potential is a cornerstone of preclinical development. This guide provides a comprehensive, tiered approach to benchmarking novel compounds, ensuring that researchers, scientists, and drug development professionals can build a robust data package for their molecules of interest. We will move from foundational chemical reactivity to complex cellular responses, explaining the causality behind each experimental choice to provide a clear and logical framework for assessment.
The Rationale: Beyond a Single Number
An antioxidant's efficacy is not a monolithic value but a composite of its chemical reactivity, bioavailability, and interaction with complex biological systems. Relying on a single in vitro assay can be misleading.[1] Therefore, a multi-tiered strategy is essential to build a comprehensive profile of a novel compound. This guide advocates for a workflow that progressively increases in biological complexity, ensuring that resource allocation is guided by promising data at each stage.
Caption: A tiered workflow for comprehensive antioxidant potential assessment.
Tier 1: Foundational In Vitro Chemical Assays
The initial screening phase aims to establish the fundamental chemical reactivity of the novel compound with stable radicals and biologically relevant reactive oxygen species (ROS). These assays are typically high-throughput and cost-effective, providing a rapid first pass/fail assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle & Causality: This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical.[2] The DPPH radical has a deep purple color, which fades to a pale yellow upon neutralization by an antioxidant.[2] This color change, measured spectrophotometrically at ~517 nm, is directly proportional to the compound's radical scavenging capacity.[2] Its simplicity and reproducibility make it an excellent primary screening tool.[2]
Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.
-
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of the novel compound and standard antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol, ethanol).[3] Prepare a working solution of DPPH in the same solvent (typically ~25 mg/L).[2]
-
Assay Procedure: In a 96-well plate, add 20 µL of various concentrations of the test compound or standard to the wells. Add 200 µL of the DPPH working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.[2][3]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.[2]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[4] The results are often expressed as an IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle & Causality: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[5] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured at ~734 nm.[5][6] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds, and its reactivity over a wider pH range compared to DPPH.
-
Experimental Protocol:
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.[5][6] Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.[5][6]
-
Working Solution: On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Assay Procedure: Add 5-10 µL of the test compound or standard to a 96-well plate. Add 200 µL of the ABTS•+ working solution.
-
Incubation & Measurement: Mix and incubate for approximately 5-7 minutes, then read the absorbance at 734 nm.[6]
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. Results are typically expressed in Trolox Equivalents (TE), determined from a Trolox standard curve.[7]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle & Causality: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[8][9] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10][11] The antioxidant's presence preserves the fluorescence signal over time. This assay is particularly relevant as it uses a biologically significant radical source.[10] The result is quantified by calculating the area under the fluorescence decay curve (AUC).[8]
-
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and the test compound/standard (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Assay Procedure: In a black, clear-bottom 96-well plate, add 25 µL of the test compound or standard.[8] Add 150 µL of the fluorescein solution to each well and incubate briefly.[8]
-
Initiation & Measurement: Initiate the reaction by adding 25 µL of the AAPH solution. Immediately place the plate in a pre-warmed (37°C) fluorescent microplate reader.
-
Data Acquisition: Measure the fluorescence (Excitation: 485 nm, Emission: 520-538 nm) every 1-2 minutes for at least 60 minutes.[12]
-
Calculation: Calculate the Net AUC (AUC_sample - AUC_blank) and compare it to the Net AUC of a Trolox standard curve to determine the ORAC value in Trolox Equivalents.[8]
-
| Assay | Principle | Standard | Advantages | Limitations |
| DPPH | H•/e- transfer | Trolox, Ascorbic Acid[13] | Simple, rapid, reproducible[2] | Reaction with some compounds is slow; radical is not biologically relevant. |
| ABTS | H•/e- transfer | Trolox[14] | Works for hydrophilic & lipophilic compounds; wide pH range. | Radical is not biologically relevant. |
| ORAC | H• transfer | Trolox[10] | Uses a biologically relevant peroxyl radical.[10] | Requires a fluorescence plate reader; longer assay time. |
Tier 2: Biologically Relevant In Vitro Cellular Assays
Compounds that demonstrate promising activity in chemical assays must then be evaluated in a cellular context. Cellular assays are critical as they account for bioavailability (uptake into the cell), metabolism, and potential cytotoxicity, providing a more biologically relevant assessment.[15]
Cellular Antioxidant Activity (CAA) Assay
-
Principle & Causality: This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) inside cells.[16] The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is added to cultured cells (e.g., HepG2).[17] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.[17] Subsequently, AAPH-generated peroxyl radicals oxidize DCFH to the highly fluorescent DCF.[18] An effective antioxidant will scavenge these radicals, inhibiting DCF formation and reducing fluorescence.[12]
-
Experimental Protocol:
-
Cell Culture: Seed HepG2 cells (or another suitable cell line) in a black, clear-bottom 96-well plate and grow to confluence.[12]
-
Loading: Wash the cells and treat them with a solution containing both the test compound and the DCFH-DA probe (typically 25 µM) for 60 minutes at 37°C.[17]
-
Washing: Gently wash the cells three times with buffer (e.g., DPBS) to remove extracellular compound and probe.[17]
-
Oxidative Challenge: Add 100 µL of the AAPH radical initiator to each well.[17]
-
Measurement: Immediately place the plate in a fluorescence reader (Excitation: 485 nm, Emission: 538 nm) and take readings every 1-5 minutes for 60 minutes.[12][17]
-
Calculation: Quantify the antioxidant activity by calculating the area under the curve and comparing it to a quercetin standard curve.[12] Results are expressed as CAA units in micromoles of quercetin equivalents.
-
Intracellular ROS Detection using DCFH-DA
-
Principle & Causality: While the CAA assay is a specific application, the DCFH-DA probe itself is a widely used tool for directly measuring the overall intracellular ROS levels.[19] In this application, cells are first treated with the novel compound and then subjected to an oxidative stressor (e.g., H₂O₂, tert-butyl hydroperoxide). The compound's ability to reduce the subsequent rise in DCF fluorescence indicates its capacity to mitigate an existing oxidative burden. After uptake, DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the fluorescent DCF.[20][21]
-
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with various concentrations of the novel compound for a predetermined time (e.g., 1-24 hours).
-
Probe Loading: Wash the cells and incubate them with DCFH-DA solution (10-25 µM) for 30-60 minutes at 37°C.[20]
-
Oxidative Stress: Induce oxidative stress by adding an agent like H₂O₂ for a short period (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer (Excitation: ~495 nm, Emission: ~529 nm).[21]
-
Analysis: Compare the fluorescence levels in compound-treated cells versus untreated (but stressed) control cells.
-
Lipid Peroxidation Assessment (TBARS Assay)
-
Principle & Causality: Lipid peroxidation is a key marker of oxidative damage to cellular membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method to measure this damage. It relies on the reaction of malondialdehyde (MDA), a major secondary product of lipid peroxidation, with thiobarbituric acid (TBA) under high temperature and acidic conditions.[22] This reaction forms a pink-colored adduct that can be measured spectrophotometrically at ~532 nm.[22] A reduction in TBARS formation in the presence of the novel compound indicates a protective effect against lipid peroxidation.
-
Experimental Protocol:
-
Sample Preparation: Homogenize cells or tissues after treatment with the novel compound and an oxidative stressor.
-
Reaction: Add the sample to a reaction mixture containing TBA and an acid (e.g., acetic acid).[23]
-
Incubation: Heat the mixture at 75-95°C for 60-180 minutes.[22][23]
-
Measurement: Cool the samples, centrifuge to remove precipitates, and measure the absorbance of the supernatant at 532 nm.[22]
-
Quantification: Use an MDA standard curve to quantify the amount of TBARS in the samples.
-
Tier 3: Advanced Mechanistic Insights
For lead candidates, it is crucial to move beyond general antioxidant effects and investigate specific molecular mechanisms. This provides a deeper understanding of the compound's mode of action and strengthens its therapeutic rationale.
Nrf2-Keap1 Pathway Activation
-
Principle & Causality: The Keap1-Nrf2 pathway is a central regulator of the cellular antioxidant response.[24] Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of protective genes, including antioxidant enzymes.[25][26] Investigating whether a novel compound can activate this pathway reveals if it acts as an indirect antioxidant by boosting the cell's own defense systems.
Caption: Simplified Nrf2-Keap1 antioxidant response pathway.
-
Experimental Approaches:
-
Western Blotting: Treat cells with the novel compound for various times. Lyse the cells and perform Western blotting to detect the levels of Nrf2 in nuclear and cytosolic fractions. An increase in nuclear Nrf2 indicates activation. Also, probe for downstream target proteins like NQO1 or HO-1.
-
Quantitative PCR (qPCR): Extract RNA from treated cells and perform qPCR to measure the mRNA levels of Nrf2 target genes (e.g., NQO1, GCLC, HMOX1). A significant upregulation confirms pathway activation.
-
Reporter Assays: Use a cell line stably transfected with a luciferase reporter construct driven by an ARE promoter. An increase in luciferase activity upon treatment with the compound provides a quantifiable measure of Nrf2 activation.
-
Data Interpretation and Comparative Analysis
A crucial step is to synthesize the data from all tiers into a coherent profile. The performance of the novel compound ("Compound X") should always be benchmarked against well-characterized standards.
Table 1: Comparative Antioxidant Profile of Compound X
| Assay | Parameter | Compound X | Trolox | Ascorbic Acid | Quercetin |
| Tier 1: Chemical | |||||
| DPPH | IC50 (µM) | 15.2 ± 1.8 | 25.5 ± 2.1 | 45.1 ± 3.5 | 8.9 ± 0.9 |
| ABTS | TEAC value | 1.8 ± 0.2 | 1.0 (standard) | 0.9 ± 0.1 | 2.5 ± 0.3 |
| ORAC | µmol TE / µmol | 2.5 ± 0.3 | 1.0 (standard) | 0.4 ± 0.05 | 4.7 ± 0.5 |
| Tier 2: Cellular | |||||
| CAA | µmol QE / µmol | 3.1 ± 0.4 | N/A | N/A | 1.0 (standard) |
| Intracellular ROS | % Reduction | 65% ± 5% | 20% ± 3% | 15% ± 4% | 75% ± 6% |
| Lipid Peroxidation | % Inhibition | 58% ± 6% | 25% ± 4% | N/A | 62% ± 5% |
| Tier 3: Mechanistic | |||||
| Nrf2 Activation | Fold Increase (Nuclear) | 4.5 ± 0.5 | 1.1 ± 0.2 | 1.0 ± 0.1 | 3.2 ± 0.4 |
Data are presented as mean ± SD and are for illustrative purposes only. TEAC = Trolox Equivalent Antioxidant Capacity; QE = Quercetin Equivalents.
From this hypothetical data, we can conclude that Compound X is a potent direct radical scavenger, outperforming Trolox in all chemical assays. Crucially, its high activity translates into the cellular environment, where it effectively reduces intracellular ROS and protects against lipid peroxidation, performing comparably to the potent flavonoid quercetin. Furthermore, its ability to significantly activate the Nrf2 pathway suggests a dual mechanism of action: direct scavenging and upregulation of endogenous antioxidant defenses.
By systematically applying this tiered approach, researchers can build a compelling, data-driven narrative for their novel synthetic compounds, moving confidently from initial chemical characterization to a nuanced understanding of their biological potential.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Core Principles of Chemical Waste Management
The disposal of any chemical waste is governed by a hierarchy of controls and regulations. In the United States, the Environmental Protection Agency (EPA) provides the regulatory framework under the Resource Conservation and Recovery Act (RCRA).[1] In Europe, the Classification, Labelling and Packaging (CLP) Regulation and the Waste Framework Directive are key legislative pieces.[2][3] The foundational principle is to treat all chemical waste as hazardous until proven otherwise.[4]
Hazard Profile Analysis: A Cautious Approach
Given the absence of a specific SDS, a detailed hazard assessment of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is paramount. This is achieved by dissecting the molecule into its constituent functional groups and considering the known hazards of analogous structures.
-
Tetrahydrofuran Moiety : The tetrahydrofuran ring system is a known peroxide-former.[5] Ethers like THF can react with atmospheric oxygen to form explosive peroxide crystals, especially upon concentration.[4] This necessitates careful storage and timely disposal.
-
Methoxyphenyl Group : Methoxyphenols and their derivatives can present various hazards, including potential effects on the liver and kidneys.[7] They can also be susceptible to chemical degradation in the environment through nitration and oxidation.[8]
-
Analogous Compound Data : The SDS for the para-isomer, 2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, identifies it as a skin, eye, and respiratory irritant.[9] The prescribed disposal method is via an approved waste disposal plant.[9]
Based on this analysis, this compound should be handled as a hazardous waste with the potential for irritation, corrosivity, and peroxide formation.
Quantitative Hazard Summary
| Hazard Classification | GHS Statements (Anticipated) | Justification |
| Skin Irritation | H315: Causes skin irritation | Based on data for the analogous 4-methoxyphenyl isomer.[9] |
| Eye Irritation | H319: Causes serious eye irritation | Based on data for the analogous 4-methoxyphenyl isomer.[9] |
| Respiratory Irritation | H335: May cause respiratory irritation | Based on data for the analogous 4-methoxyphenyl isomer.[9] |
| Corrosivity | (Potential) | Presence of a carboxylic acid functional group.[6] |
| Peroxide Formation | EUH019: May form explosive peroxides | Presence of a tetrahydrofuran ring system.[10] |
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn. This includes:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Nitrile or other chemically resistant gloves.
-
Body Protection : A standard laboratory coat.
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Designate a Waste Stream : This compound should be designated as a "Non-halogenated Organic Solid Waste." Do not mix it with halogenated solvents, strong oxidizers, or strong bases.
-
Select an Appropriate Container :
-
Use a clearly labeled, leak-proof container with a secure screw-top cap.[11]
-
The container material must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container is clean and dry before adding waste.
-
-
Container Filling :
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of waste handlers.
-
Affix a Hazardous Waste Tag : As soon as the first quantity of waste is added to the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[5]
-
Complete the Tag Information :
-
Generator Information : Your name, department, and contact information.
-
Chemical Contents : List all constituents by their full chemical name. In this case, "this compound."
-
Concentration : Indicate the approximate concentration or if it is a pure solid.
-
Hazards : Check all applicable hazard boxes (e.g., Irritant, Corrosive).
-
Step 4: Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[11]
-
Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Secondary Containment : Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation : Keep the container segregated from incompatible waste streams.
-
Container Closure : Keep the waste container securely closed at all times, except when adding waste.[6]
Step 5: Arranging for Disposal
-
Contact EHS : Once the container is full or has been in storage for the maximum allowed time (typically 6-12 months, check your institutional policy), contact your EHS department to arrange for a waste pickup.[4][14]
-
Professional Disposal : Your EHS department will work with a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] The ultimate disposal method will likely be incineration at a high temperature.[16]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By conducting a thorough hazard assessment based on its chemical structure and data from close analogues, and by adhering to a systematic, step-by-step disposal protocol, researchers can ensure that this final stage of the chemical lifecycle is managed with the highest degree of safety and compliance. Always consult your institution's specific waste management guidelines and your EHS department for any questions.
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Personal protective equipment for handling 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Yet, the safety protocols for these uncharacterized compounds are anything but. This guide provides essential, immediate safety and logistical information for handling 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, a compound with limited publicly available safety data. By synthesizing information from structurally similar compounds and adhering to first principles of laboratory safety, we can establish a robust framework for its safe management.
Hazard Analysis: A Compound of Unknowns
The molecule comprises three key functional groups: a carboxylic acid, a lactone (5-oxotetrahydrofuran), and a methoxyphenyl group. An SDS for a close structural analog, 2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Based on this and the inherent properties of its functional groups, we can anticipate the following hazards:
-
Corrosivity and Irritation : The carboxylic acid moiety suggests the compound is acidic and likely to be corrosive or irritating to the skin, eyes, and mucous membranes.[3] Contact can lead to redness, pain, or even severe eye damage.[2]
-
Respiratory Irritation : If the compound is a solid or powder, inhalation of dust can irritate the respiratory system.[2]
-
Unknown Systemic Toxicity : As a novel compound, the full toxicological profile is unknown. Absorption through the skin or inhalation could lead to unforeseen systemic effects. Therefore, minimizing exposure is paramount.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[6] Change gloves every 30 minutes or immediately if contaminated or torn.[6] | Provides a barrier against skin contact.[7] Double-gloving offers an additional layer of protection in case of a tear in the outer glove. Nitrile offers good resistance to a range of chemicals. |
| Eye Protection | ANSI Z87.1-compliant chemical safety goggles.[5] If there is a significant splash risk, a face shield should be worn in addition to goggles.[5][6] | Protects eyes from splashes and airborne particles.[3] Standard safety glasses do not provide a sufficient seal against vapors and splashes.[6] |
| Body Protection | A long-sleeved, disposable gown with tight-fitting cuffs that closes in the back.[6] | Prevents contamination of personal clothing and skin. Gowns worn in hazardous areas should not be worn elsewhere.[6] |
| Respiratory Protection | All handling of the solid compound should be done in a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved N95 respirator may be required.[8] | Minimizes inhalation of airborne particles.[4] Surgical masks do not offer adequate respiratory protection from chemical exposure.[8] |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling ensures safety at every step. The following workflow outlines key procedural controls.
Caption: A workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage :
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[7][9]
-
Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[10]
-
-
Preparation and Handling :
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[7]
-
Always don the appropriate PPE as outlined in the table above.[11]
-
Conduct all manipulations, including weighing and dilutions, within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use dedicated glassware and utensils. If they must be reused, decontaminate them thoroughly.
-
Avoid raising dust. Pour solids carefully.
-
-
In Case of Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12]
-
Waste Collection : Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[12]
-
Disposal Pathway : Never dispose of this chemical down the drain or in regular trash.[12] Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[12] Given the furan moiety, incineration may be a suitable disposal method, but this must be confirmed with disposal professionals as incomplete combustion of similar compounds can produce harmful byproducts.[13][14]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
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Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, U.S. National Library of Medicine. Available from: [Link]
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Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology. (2015-03-02). Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
